molecular formula C26H50N2O12 B8104083 Bis-(m-PEG4)-amidohexanoic acid

Bis-(m-PEG4)-amidohexanoic acid

Cat. No.: B8104083
M. Wt: 582.7 g/mol
InChI Key: VEMVVACPIWNZPA-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(m-PEG4)-amidohexanoic acid is a heterobifunctional polyethylene glycol (PEG)-based linker that features a central amidohexanoic acid moiety, terminating in two methoxy-PEG4 (m-PEG4) chains. With its carboxylic acid functional group, this compound is designed for facile conjugation to amine-containing molecules via the formation of stable amide bonds, using standard carbodiimide coupling chemistry. This reagent is highly valuable in bioconjugation and chemical biology for the preparation of peptide-based molecular probes. Its PEG spacer arms significantly enhance the aqueous solubility of conjugated molecules, reduce potential aggregation, and improve pharmacokinetic profiles by shielding the core molecule from immediate recognition and clearance. The extended, flexible PEG structure also helps minimize steric hindrance, potentially increasing the binding efficiency of the final conjugate to its target. The primary research applications for this compound include its use as a key component in the synthesis of advanced radiopharmaceuticals, particularly in the development of positron emission tomography (PET) probes, where it can serve as a linker between a targeting peptide and a radionuclide-chelate complex . Furthermore, PEG-based linkers are fundamental in constructing innovative drug delivery systems and self-healing hydrogels, where dynamic and reversible cross-linking is essential for injectable formulations and materials that can autonomously repair after damage . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMVVACPIWNZPA-HSZRJFAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCCOCCOCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)CCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bis-(m-PEG4)-amidohexanoic acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(m-PEG4)-amidohexanoic acid is a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and its application in the PROTAC workflow.

Core Chemical Properties

This compound is a hydrophilic linker composed of a hexanoic acid core derivatized with two methoxy-terminated tetraethylene glycol (m-PEG4) chains via amide linkages. This structure imparts desirable physicochemical properties for its application in PROTACs, including enhanced solubility and flexibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H50N2O12[1][2]
Molecular Weight 582.68 g/mol [1][2]
CAS Number 2353409-74-0[1][3]
Appearance White to off-white solidGeneric supplier information
Purity ≥95%[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Role in PROTAC Design and Mechanism of Action

In the architecture of a PROTAC, the linker plays a crucial role by connecting a ligand that binds to the target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[5] The length, flexibility, and chemical nature of the linker, such as that of this compound, are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[6][7]

The PEGylated nature of this compound can improve the overall solubility and cell permeability of the resulting PROTAC molecule, which are often challenging properties for these larger bifunctional molecules.[8]

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (e.g., using this compound linker) POI->PROTAC binds to Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 binds to E3->POI Ubiquitin Transfer Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Synthesis of a PROTAC using a PEG-based Linker

This protocol outlines a general strategy for synthesizing a PROTAC molecule using a bifunctional PEG linker like this compound. The specific reaction conditions may need to be optimized based on the nature of the target protein ligand and the E3 ligase ligand.

Diagram 2: General PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Steps POI_Ligand POI Ligand (with reactive group) Coupling1 Step 1: Coupling of Linker and POI Ligand POI_Ligand->Coupling1 Linker This compound Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Step 2: Coupling of Linker-POI and E3 Ligand E3_Ligand->Coupling2 Purification1 Purification Coupling1->Purification1 Purification1->Coupling2 Purification2 Final Purification Coupling2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Materials:

  • POI ligand with a suitable functional group (e.g., amine or alcohol).

  • E3 ligase ligand with a suitable functional group (e.g., amine or alcohol).

  • This compound.

  • Coupling reagents (e.g., HATU, EDC/NHS).

  • Anhydrous solvents (e.g., DMF, DMSO).

  • Purification system (e.g., HPLC).

Procedure:

  • First Coupling Reaction: The carboxylic acid of this compound is activated using a coupling reagent (e.g., HATU or EDC/NHS) and then reacted with the amine or alcohol group of either the POI ligand or the E3 ligase ligand. The reaction progress is monitored by LC-MS.[9]

  • Purification: The resulting intermediate is purified using an appropriate chromatographic technique, such as preparative HPLC.[9]

  • Second Coupling Reaction: The remaining functional group on the PEG linker is then coupled to the second ligand (either the E3 ligase ligand or the POI ligand) using a suitable coupling chemistry.

  • Final Purification: The final PROTAC molecule is purified by preparative HPLC to achieve high purity.[9]

Characterization of this compound and Derived PROTACs

Standard analytical techniques are employed to confirm the identity and purity of this compound and the final PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks of the PEG chains, the amidohexanoic acid backbone, and the terminal methoxy (B1213986) groups should be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A suitable method would involve a C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of a modifier like trifluoroacetic acid (TFA).

Confirmation of PROTAC-Mediated Protein Degradation

Western blotting is a standard method to assess the degradation of the target protein in cells treated with the PROTAC.[10][11]

Diagram 3: Western Blot Workflow for PROTAC Efficacy

Western_Blot_Workflow Cell_Culture 1. Cell Culture and PROTAC Treatment Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-POI) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Western blot workflow for protein degradation.

Materials:

  • Cell line expressing the target protein.

  • PROTAC synthesized with this compound linker.

  • Cell lysis buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.[10]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[10]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein. After washing, incubate with an HRP-conjugated secondary antibody.[10]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the band intensity corresponding to the target protein in PROTAC-treated samples compared to the control indicates protein degradation.[10]

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its chemical properties, particularly its hydrophilicity and defined length, contribute to the development of potent and effective protein degraders. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of PROTACs incorporating this important building block, aiding researchers in the advancement of targeted protein degradation as a therapeutic strategy.

References

A Technical Guide to Bis-(m-PEG4)-amidohexanoic Acid in Proteolysis-Targeting Chimera (PROTAC) Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics and applications of Bis-(m-PEG4)-amidohexanoic acid, a bifunctional linker integral to the advancement of Proteolysis-Targeting Chimera (PROTAC) technology. PROTACs represent a revolutionary therapeutic modality that, instead of merely inhibiting target proteins, harnesses the cell's own ubiquitin-proteasome system to induce their degradation.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the ternary complex formation.[2]

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker, a class of linkers widely employed in PROTAC design due to their favorable physicochemical properties.[3] The PEG component enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC molecule.[4]

PropertyValueSource
Molecular Weight 582.68 g/mol [5][6]
Molecular Formula C26H50N2O12[5][6]
CAS Number 2353409-74-0[5][7]
Purity Typically ≥95%[6]
Storage Conditions -20°C[7]

The Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[8][1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination of the POI, marking it for degradation by the proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific protocols for the synthesis of a PROTAC using this compound are often proprietary, a general methodology for the synthesis of PROTACs using a bifunctional PEG linker can be adapted. This typically involves a two-step coupling process.

Representative Protocol for PROTAC Synthesis

This protocol outlines a general approach for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand with a bifunctional PEG linker.

Materials:

  • Target Protein Ligand (with a reactive functional group, e.g., an amine)

  • E3 Ligase Ligand (with a reactive functional group, e.g., a carboxylic acid)

  • This compound

  • Coupling agents (e.g., HATU, EDC, HOBt)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and a molar excess of this compound in an anhydrous solvent.

    • Add the coupling agents to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using LC-MS.

    • Once the reaction is complete, purify the E3 ligase-linker conjugate using preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker conjugate and the target protein ligand in an anhydrous solvent.

    • Add the coupling agents to facilitate the second amide bond formation.

    • Stir the reaction at room temperature, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule via preparative HPLC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand Target Protein Ligand (with reactive group) Coupling2 Step 2: Coupling Reaction POI_Ligand->Coupling2 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling1 Step 1: Coupling Reaction (e.g., Amide bond formation) E3_Ligand->Coupling1 PEG_Linker This compound PEG_Linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 Purification1->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification2 Final Purification (HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization

A typical workflow for the design and synthesis of PROTACs.

Application in Targeting Signaling Pathways

PROTACs are being developed to target a wide array of proteins implicated in various diseases, including cancer. For instance, the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, has been a focus for the development of PROTAC-based degraders.[9] A PROTAC designed to degrade a key kinase in this pathway could offer a more profound and sustained therapeutic effect compared to traditional inhibitors.

PI3K_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_key Key RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Activation PROTAC_Degrader PROTAC Degrader (e.g., targeting PI3K or mTOR) PROTAC_Degrader->PI3K PROTAC_Degrader->mTOR Degradation Degradation key_activation Activation -> key_inhibition Inhibition --|

PROTAC-mediated degradation of key kinases in the PI3K/AKT/mTOR pathway.

References

Navigating the Solubility of Bis-(m-PEG4)-amidohexanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Concepts: The Influence of PEG on Solubility

Bis-(m-PEG4)-amidohexanoic acid is a molecule featuring two methoxy-terminated polyethylene (B3416737) glycol chains of four units each (m-PEG4) linked to an amidohexanoic acid core. The solubility of this compound is largely dictated by the physicochemical properties of the PEG chains.

Polyethylene glycol is well-documented for its amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics. This dual nature arises from the repeating ethylene (B1197577) oxide units, which can form hydrogen bonds with protic solvents, and the hydrocarbon backbone, which interacts favorably with non-polar organic solvents. Generally, PEG is soluble in a wide range of organic solvents, including but not limited to:

It is a critical principle that as the molecular weight of the PEG chain increases, its solubility in many organic solvents tends to decrease.[1][2] Given that this compound has relatively short PEG chains, it is anticipated to exhibit good solubility in a broad spectrum of common organic solvents. A related compound, N-Boc-N-bis(PEG4-acid), has been reported to be soluble in water, DMSO, DCM, and DMF, offering a strong indication of suitable solvent classes for the title compound.[3]

Predicted Solubility Profile of this compound

Based on the general behavior of PEGylated molecules, a qualitative solubility profile for this compound can be predicted. The following table summarizes the expected solubility in a selection of common organic solvents. It is imperative to note that this is a predictive guide and empirical testing is required for quantitative assessment.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)Highly SolubleThe polar nature of DMF and its ability to act as a hydrogen bond acceptor will facilitate strong interactions with the PEG chains.
Dimethyl Sulfoxide (DMSO)Highly SolubleSimilar to DMF, DMSO is a strong polar aprotic solvent capable of solvating the PEG chains effectively.
Acetonitrile (ACN)SolubleWhile less polar than DMF or DMSO, acetonitrile is generally a good solvent for PEGylated compounds.[1][4]
Chlorinated Dichloromethane (DCM)SolubleThe moderate polarity of DCM allows for favorable interactions with the ether linkages and hydrocarbon backbone of the PEG chains.[1]
Alcohols EthanolSolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, leading to good solubility of PEG.[1][4]
MethanolSolubleSimilar to ethanol, methanol is a protic solvent that will readily solvate the PEG chains.
Ethers Tetrahydrofuran (THF)Moderately SolubleTHF's ether structure is compatible with the repeating ether units of PEG, though its lower polarity might result in slightly reduced solubility compared to more polar solvents.
Non-Polar TolueneSparingly SolubleWhile PEG does show some solubility in toluene, the presence of the more polar amidohexanoic acid core may limit solubility.[1]
Hexane (B92381)InsolubleAs a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar regions of the molecule.

Experimental Protocols for Solubility Determination

To establish a definitive, quantitative solubility profile for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility.

Objective: To determine the saturation solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of excess solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).

    • Generate a calibration curve by analyzing the standard solutions using an appropriate analytical technique, such as HPLC.

    • Dilute the collected supernatant samples with a suitable solvent to fall within the concentration range of the calibration curve.

    • Analyze the diluted samples using the same analytical method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted supernatant samples.

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent, typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow A Prepare Supersaturated Solutions (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Separate Solid and Liquid Phases (Centrifugation) B->C D Collect Supernatant C->D F Analyze Supernatant by HPLC D->F E Prepare Standard Solutions & Calibration Curve E->F G Calculate Solubility (mg/mL or mol/L) F->G

References

An In-depth Technical Guide to Bis-(m-PEG4)-amidohexanoic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Bis-(m-PEG4)-amidohexanoic acid is a key chemical tool in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound, with the Chemical Abstracts Service (CAS) number 2353409-74-0 , is a heterobifunctional linker molecule.[1][2][3][4] Its structure incorporates a central hexanoic acid core functionalized with two methoxy-terminated tetra-polyethylene glycol (PEG4) chains. This unique architecture imparts desirable physicochemical properties, making it a valuable component in the design of complex therapeutic molecules.[1][5]

The incorporation of polyethylene (B3416737) glycol (PEG) chains is a widely utilized strategy in drug development to enhance the aqueous solubility and cell permeability of molecules.[6][7] In the context of PROTACs, the PEG linker not only improves the overall solubility of the typically large and hydrophobic PROTAC molecule but also provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[6][7][8]

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 2353409-74-0[1][2][3][4]
Molecular Formula C26H50N2O12[1][5]
Molecular Weight 582.68 g/mol [1][5]
Storage Condition -20°C[2]
Shipping Condition Ambient temperature[2]

Role in PROTAC Signaling and Mechanism

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker, for which this compound is a prime example, plays a crucial role in the efficacy of the PROTAC. Its length, flexibility, and chemical composition are critical for the successful formation of a productive ternary complex (POI-PROTAC-E3 ligase). This complex formation is the essential step that brings the E3 ligase in close proximity to the POI, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Signaling Pathway

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The following is a generalized experimental protocol for the conjugation of a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker. This protocol is based on standard amide coupling reactions commonly employed in PROTAC synthesis.[9]

Materials:

  • This compound

  • POI ligand with a suitable functional group for amide coupling (e.g., a primary or secondary amine)

  • E3 ligase ligand with a suitable functional group for amide coupling (e.g., a primary or secondary amine)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., preparative HPLC, silica (B1680970) gel for column chromatography)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

Step 1: Activation of the Carboxylic Acid on the Linker and First Amide Coupling

  • Dissolve this compound (1.0 equivalent) and the POI ligand (1.0-1.2 equivalents) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and a tertiary amine base (e.g., DIPEA, 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mono-conjugated intermediate by flash column chromatography or preparative HPLC.

Step 2: Second Amide Coupling

  • Dissolve the purified mono-conjugated intermediate from Step 1 (1.0 equivalent) and the E3 ligase ligand (1.0-1.2 equivalents) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and a tertiary amine base (e.g., DIPEA, 2.0 equivalents).

  • Stir the reaction mixture at room temperature overnight or until the reaction is complete, as monitored by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

Step 3: Characterization

  • Confirm the identity and purity of the final PROTAC molecule using analytical techniques such as LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Start Starting Materials Linker This compound Start->Linker POI_Ligand POI Ligand (with amine) Start->POI_Ligand E3_Ligand E3 Ligase Ligand (with amine) Start->E3_Ligand Step1 Step 1: First Amide Coupling (Activation & Conjugation) Linker->Step1 POI_Ligand->Step1 Step2 Step 2: Second Amide Coupling E3_Ligand->Step2 Intermediate Mono-conjugated Intermediate (Linker-POI Ligand) Step1->Intermediate Purification1 Purification 1 (HPLC / Chromatography) Intermediate->Purification1 Purification1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification2 Purification 2 (Preparative HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization

References

An In-depth Technical Guide to the Physical and Chemical Properties of PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Tetraethylene Glycol (PEG4) linkers, which are pivotal in modern drug development and bioconjugation. These flexible, hydrophilic spacers are integral to the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties of PEG4 Linkers

PEG4 linkers are monodisperse compounds consisting of four ethylene (B1197577) glycol units. Their defined structure and molecular weight provide a high degree of consistency in bioconjugation applications. The core properties of the unmodified PEG4 backbone are foundational to its various functionalized derivatives.

The incorporation of terminal functional groups on the PEG4 backbone allows for a wide range of conjugation chemistries. The properties of some common heterobifunctional PEG4 linkers are summarized below.

PropertyAmino-PEG4-acidThiol-PEG4-acidSPDP-PEG4-NHS Esterm-PEG4-Amine
Molecular Formula C11H23NO6[1][2][3][4]C11H22O6S[5]C20H28N2O8S2[6]C9H21NO4[7]
Molecular Weight 265.31 g/mol [1][3]282.4 g/mol [5]488.57 g/mol [6]207.27 g/mol [7]
CAS Number 663921-15-1[1][2][3][4]749247-06-1[5]1305053-43-3[6]85030-56-4[7]
Purity >95%[3][4]>95%[5]>95%>98%[7]
Appearance Liquid gel[3]--Colorless to light yellow liquid[7]
Solubility Soluble in DMSO[3]Soluble in aqueous media[5]Soluble in DMSO (100 mg/mL)[6]Soluble in DMSO (200 mg/mL)[7]
Storage Conditions -20°C for long term[3]-20°C[5]-20°C for long term[6]4°C, protect from light[7]

Key Chemical Characteristics and Applications

Hydrophilicity and Solubility

The ethylene glycol repeats in the PEG4 linker impart significant hydrophilicity. This property is crucial for:

  • Improving the solubility of hydrophobic drugs : Many potent cytotoxic drugs used in ADCs are poorly soluble in aqueous environments. Attaching a PEG4 linker enhances the overall solubility of the conjugate, preventing aggregation and improving its pharmacokinetic profile.[8]

  • Enhancing biocompatibility : The hydrophilic nature of PEG reduces non-specific binding to proteins and cell membranes, which can decrease immunogenicity and improve in vivo circulation times.

Flexibility

The PEG4 chain is highly flexible, allowing the conjugated molecules to orient themselves for optimal interaction. In PROTACs, this flexibility is critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[8]

Stability

PEG linkers are generally stable under physiological conditions. However, the stability of a functionalized PEG4 linker is largely determined by its end groups. For instance, NHS esters are susceptible to hydrolysis, especially at higher pH, while amide bonds formed after conjugation are highly stable. Disulfide bonds, as in SPDP linkers, are designed to be cleaved in the reducing environment inside a cell.[9]

Reactivity and Functionalization

PEG4 linkers can be synthesized with a wide array of functional groups to enable various conjugation strategies. Common reactive groups include:

  • N-Hydroxysuccinimide (NHS) esters : React with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. This is a widely used chemistry for attaching linkers to antibodies.[10]

  • Maleimides and SPDP : React with free thiols (e.g., cysteine residues) to form stable thioether or cleavable disulfide bonds, respectively.[5]

  • Alkynes and Azides : Used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for highly specific and efficient conjugation.[11][12]

  • Carboxylic acids and Amines : Allow for amide bond formation using coupling agents like EDC or HATU.[3][5]

Role in Advanced Therapeutics

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a critical role in connecting the monoclonal antibody to the cytotoxic payload. PEG4 linkers offer several advantages in this context:

  • Improved Pharmacokinetics : The hydrophilicity of the PEG spacer can reduce aggregation and clearance, leading to a longer plasma half-life.

  • Higher Drug-to-Antibody Ratio (DAR) : By mitigating the hydrophobicity of the payload, PEG linkers can enable the attachment of more drug molecules per antibody without compromising stability.

  • Cleavable vs. Non-cleavable Strategies : PEG4 can be incorporated into both cleavable and non-cleavable linkers.[9][13][14][15][16]

    • Cleavable linkers are designed to release the payload in the tumor microenvironment or inside the cancer cell, often through enzymatic cleavage or in response to the acidic or reducing intracellular environment.[9][14] This can lead to a "bystander effect" where the released drug can kill neighboring cancer cells.[13]

    • Non-cleavable linkers release the payload only after the antibody is degraded in the lysosome.[9][16] This generally leads to greater plasma stability and a more favorable safety profile.[16]

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][17][18] The linker is a critical component that connects the target-binding ligand to the E3 ligase-binding ligand.

A PEG4 linker in a PROTAC:

  • Enables Ternary Complex Formation : The length and flexibility of the linker are crucial for allowing the target protein and E3 ligase to come together in a productive orientation for ubiquitination.[19][20]

  • Improves Physicochemical Properties : The hydrophilicity of the PEG4 linker enhances the solubility and cell permeability of the PROTAC molecule.[8][18]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PROTAC PROTAC (with PEG4 Linker) PROTAC->TernaryComplex Linker facilitates proximity PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols

General Protocol for Antibody Conjugation using NHS-PEG4-Ester

This protocol outlines a general procedure for labeling an antibody with an NHS-ester functionalized PEG4 linker.[10][21][22]

  • Reagent Preparation :

    • Dissolve the antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 2-10 mg/mL.

    • Immediately before use, dissolve the NHS-PEG4-ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.[10][21]

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of the dissolved NHS-PEG4-ester to the antibody solution.[10] The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[21][22]

  • Quenching :

    • Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[22]

  • Purification :

    • Remove excess, unreacted linker and byproducts using a desalting column (size-exclusion chromatography) or dialysis against a suitable buffer (e.g., PBS).[10][23]

Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing the purity of PEG4 linkers and the resulting conjugates.[][25][26][27][28]

  • Stationary Phase : Reversed-phase columns (e.g., C8, C18) are commonly used for separating PEGylated molecules.[28]

  • Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid or trifluoroacetic acid, is typically employed.

  • Detection :

    • UV-Vis : Useful if the linker or the conjugated molecule has a chromophore.[]

    • Evaporative Light Scattering Detector (ELSD) : A universal detector suitable for non-UV active compounds like PEG.[]

    • Mass Spectrometry (LC-MS) : Provides mass information for identification and characterization of the conjugate.[28]

HPLC_Workflow Sample PEG4 Linker or Conjugate Sample Injector HPLC Injector Sample->Injector Column Reversed-Phase Column (e.g., C18) Injector->Column Mobile Phase (Solvent Gradient) Detector Detector (UV, ELSD, or MS) Column->Detector Chromatogram Chromatogram (Data Analysis) Detector->Chromatogram

Caption: A simplified workflow for HPLC analysis of PEG4 linkers and conjugates.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the molecular weight of the PEG4 linker and determining the drug-to-antibody ratio (DAR) of ADCs or the successful conjugation in PROTACs.[29][30][31][32]

  • Ionization : Electrospray ionization (ESI) is commonly used for analyzing large biomolecules like ADCs.[31]

  • Analysis of Intact Conjugate : LC-MS analysis of the intact ADC can determine the distribution of different DAR species.[29]

  • Peptide Mapping : For ADCs, the conjugate can be digested with an enzyme (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific conjugation sites on the antibody.[30]

  • Charge Deconvolution : Software is used to deconvolute the multiple charge states observed in the ESI-MS spectrum of a large molecule to determine its neutral mass.[29]

Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the PEG4 linker and to characterize the final conjugate. 1H NMR is particularly useful for verifying the presence of the PEG ethylene glycol protons, which have a characteristic chemical shift.

Conclusion

PEG4 linkers are versatile and indispensable tools in modern drug development. Their well-defined physicochemical properties, including hydrophilicity, flexibility, and tunable reactivity, allow for the rational design of complex bioconjugates like ADCs and PROTACs with improved therapeutic indices. A thorough understanding of their properties and the analytical methods for their characterization is crucial for the successful development of these next-generation therapeutics.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of PROTAC linker technology, detailing its core principles, design strategies, and the experimental protocols necessary for its evaluation. Quantitative data are summarized to highlight structure-activity relationships, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this pivotal component in drug discovery.

Introduction: The Central Role of the Linker in PROTAC Function

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1][2] The linker is not a passive tether but an active contributor to this process. Its length, chemical composition, rigidity, and attachment points collectively influence the stability and geometry of the ternary complex, which are paramount for efficient ubiquitination and degradation.[1][] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC molecule, such as its solubility, cell permeability, and metabolic stability, all of which are critical for its development as a therapeutic agent.[4][5]

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The efficacy of a PROTAC is contingent on its ability to successfully navigate the ubiquitin-proteasome system (UPS). This intricate cellular process is responsible for the degradation of most intracellular proteins.[6][7] A PROTAC molecule initiates this cascade by binding to both the POI and an E3 ligase, thereby forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[8][9] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[9]

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Core Principles of PROTAC Linker Design

The rational design of a PROTAC linker involves a careful balancing act of several key parameters to optimize for potent and selective protein degradation, as well as favorable drug-like properties.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker is a primary determinant of a PROTAC's physicochemical properties. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[10]

  • PEG Linkers: These hydrophilic linkers enhance the aqueous solubility of PROTACs, which can be advantageous for formulation and bioavailability.[]

  • Alkyl Linkers: These more hydrophobic linkers can improve cell membrane permeability.[10]

The choice of linker composition allows for the modulation of properties such as topological polar surface area (TPSA) and lipophilicity (cLogP), which in turn affect solubility and cell permeability.[11]

Linker Length and Flexibility

The length of the linker is a critical factor that dictates the ability of the PROTAC to induce a productive ternary complex. A linker that is too short may result in steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[] The optimal linker length is target-dependent and must be empirically determined.

Linker flexibility also plays a significant role. Flexible linkers, such as PEG and alkyl chains, provide conformational freedom that can facilitate the formation of a stable ternary complex. However, more rigid linkers incorporating cyclic structures or alkynes can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[]

Attachment Points

The points at which the linker is connected to the POI ligand and the E3 ligase ligand, often referred to as "exit vectors," are crucial. The selection of attachment points must not significantly impair the binding affinity of the ligands for their respective proteins. The geometry of the resulting ternary complex is highly dependent on these connection points, and suboptimal choices can lead to reduced degradation efficiency.[11]

Data-Driven Insights into Linker Technology

The optimization of PROTAC linkers is often an empirical process. The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on PROTAC performance.

Table 1: Impact of Linker Length and Composition on BTK Degradation

PROTACLinker CompositionLinker Length (atoms)Pomalidomide Attachment PointDC50 (nM)Dmax (%)Cell Line
BTK-1 PEG12C45085Ramos
BTK-2 PEG16C410>95Ramos
BTK-3 Alkyl12C48070Ramos
BTK-4 Alkyl16C42590Ramos
BTK-5 PEG16C515>95Ramos

Data synthesized from published literature.[11] This table demonstrates that for Bruton's Tyrosine Kinase (BTK) degraders, a longer PEG linker generally leads to improved potency (lower DC50) and higher maximal degradation (Dmax). The attachment point on the E3 ligase ligand also influences activity.

Table 2: Influence of Linker Rigidity on EGFR Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
EGFR-1 FlexiblePEG410080H1975
EGFR-2 FlexibleAlkyl-C815075H1975
EGFR-3 RigidPiperazine-alkyne25>90H1975
EGFR-4 RigidCyclohexyl-alkyne35>90H1975

Data synthesized from published literature. This table illustrates that for Epidermal Growth Factor Receptor (EGFR) degraders, rigid linkers can lead to significantly enhanced degradation potency compared to flexible linkers.

Table 3: Correlation of Linker Properties with Cell Permeability

PROTACLinker CompositionMW ( g/mol )cLogPTPSA (Ų)Permeability (Papp, 10⁻⁶ cm/s)
BRD4-1 PEG38502.51800.5
BRD4-2 PEG69801.82200.2
BRD4-3 Alkyl-C68204.51501.5
BRD4-4 Alkyl-C98625.71502.8

Data synthesized from published literature.[6] This table shows that for BRD4 degraders, increasing the length of a PEG linker can decrease permeability, while increasing the length of a more hydrophobic alkyl linker can enhance it. This highlights the trade-offs between solubility and permeability that must be considered during linker design.

Experimental Protocols for PROTAC Linker Evaluation

A robust experimental workflow is essential for the design and optimization of PROTACs. The following are detailed methodologies for key experiments.

Experimental_Workflow cluster_Design Design & Synthesis cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Synthesis PROTAC Synthesis Binding_Assay Binary Binding Assays Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability PK_Study Pharmacokinetics (PK) Study Cell_Viability->PK_Study PD_Study Pharmacodynamics (PD) Study PK_Study->PD_Study Efficacy_Study In Vivo Efficacy Study PD_Study->Efficacy_Study

Caption: A typical workflow for the design and evaluation of PROTACs.

PROTAC Synthesis: Click Chemistry Approach

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for the synthesis of PROTAC libraries with diverse linkers.[12]

Objective: To synthesize a PROTAC by coupling a POI-ligand-alkyne and an E3-ligase-ligand-azide via a triazole linker.

Materials:

  • POI ligand with a terminal alkyne functional group.

  • E3 ligase ligand with a terminal azide (B81097) functional group.

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).

  • Sodium ascorbate (B8700270).

  • Solvent system (e.g., t-BuOH/H₂O or DMF).

  • Purification supplies (e.g., HPLC).

Procedure:

  • Dissolve the POI-ligand-alkyne (1 equivalent) and E3-ligase-ligand-azide (1 equivalent) in the chosen solvent system.

  • Add sodium ascorbate (0.3 equivalents) to the reaction mixture.

  • Add CuSO₄·5H₂O (0.1 equivalents) to initiate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and purify the crude product by preparative HPLC to obtain the final PROTAC.

Western Blotting for Target Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14]

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC of interest.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to quantify the formation of the ternary complex in vitro.[6][7]

Objective: To assess the ability of a PROTAC to induce the formation of a POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged POI (e.g., His-tagged).

  • Purified, tagged E3 ligase (e.g., GST-tagged).

  • PROTAC of interest.

  • TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Europium).

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-Allophycocyanin).

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • In a microplate, combine the purified POI, E3 ligase, and a serial dilution of the PROTAC.

  • Add the donor and acceptor-labeled antibodies.

  • Incubate the mixture at room temperature to allow for complex formation.

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in the TR-FRET ratio indicates the formation of the ternary complex. The resulting bell-shaped curve can be used to determine the concentration of PROTAC that promotes maximal ternary complex formation.

In Vivo Pharmacokinetic (PK) Study in Mice

In vivo PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.

Objective: To determine key PK parameters of a PROTAC in mice following intravenous (IV) and oral (PO) administration.

Materials:

  • PROTAC of interest formulated for IV and PO dosing.

  • Male or female mice (e.g., C57BL/6).

  • Dosing vehicles.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing:

    • IV Administration: Administer a single bolus dose of the PROTAC solution via the tail vein.

    • PO Administration: Administer a single dose of the PROTAC suspension or solution by oral gavage.

  • Blood Sampling: Collect blood samples from the mice at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time profiles and calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Conclusion: The Future of Rational Linker Design

The linker is a critical component of a PROTAC molecule, with a profound impact on its biological activity and drug-like properties. While empirical screening has been the mainstay of linker optimization, a deeper understanding of the structural and dynamic nature of the ternary complex is paving the way for more rational, structure-based design approaches. Advances in computational modeling and structural biology will undoubtedly accelerate the development of next-generation PROTACs with enhanced potency, selectivity, and in vivo performance. The continued exploration of novel linker chemistries and a systematic approach to their evaluation, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide on the Role of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs) and the Critical Role of Linkers

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted therapy of cancer.[] They are complex molecules comprising three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the mAb to the payload.[2][] The linker is a critical element that directly influences the ADC's stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[4][5] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity.[6] Upon internalization into the target cancer cell, the linker must efficiently release the payload to induce cell death.[][6]

Among various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a vital tool in ADC design due to their unique and favorable properties.[] This guide provides a comprehensive overview of the multifaceted role of PEG linkers in ADC development, covering their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy.

The Function of PEG Linkers in ADC Architecture

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer of repeating ethylene (B1197577) oxide units.[4][5][7] When incorporated into ADC linkers, PEG moieties serve several critical functions:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor solubility in aqueous buffers, and accelerated clearance from circulation.[4] PEG linkers act as a "hydrophilicity reservoir," forming a hydration shell around the molecule that significantly improves the solubility and stability of the entire ADC construct.[8][9] This property is crucial for developing viable intravenous formulations and enabling higher drug-to-antibody ratios (DAR) without causing aggregation.[4][5][10]

  • Improved Pharmacokinetics (PK): The inclusion of a PEG linker increases the hydrodynamic volume of the ADC.[9] This increased size reduces the rate of renal clearance, thereby prolonging the circulation half-life of the conjugate in the bloodstream.[][9][11] A longer half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[5][12]

  • Reduced Immunogenicity and Non-Specific Interactions: The flexible PEG chains can create a protective shield around the ADC, masking it from the immune system and reducing non-specific interactions with other blood components.[2][9] This shielding effect can lower the immunogenicity of the ADC and minimize off-target toxicities.[]

  • Flexible Spacers: PEG chains act as flexible spacers, providing distance between the antibody and the payload. This can reduce the potential for steric hindrance, preserving the antibody's binding affinity for its target antigen.[]

Impact of PEG Linker Properties on ADC Performance: Quantitative Insights

The length and architecture of the PEG chain are critical design parameters that must be carefully optimized to balance the ADC's pharmacokinetic profile and its cytotoxic potency.

Effect of PEG Chain Length on Pharmacokinetics and Efficacy

Longer PEG chains generally lead to a more pronounced increase in circulation half-life. However, this can sometimes come at the cost of reduced in vitro cytotoxicity, as the bulky PEG chain may hinder the interaction of the payload with its intracellular target.[12] The optimal PEG length is a trade-off between extending plasma residence time and maintaining potent cell-killing activity.

A study on affibody-based drug conjugates demonstrated a clear relationship between PEG molecular weight and ADC performance. The insertion of a 10 kDa PEG chain extended the conjugate's half-life by 11.2-fold, which, despite a 22-fold reduction in in vitro cytotoxicity, resulted in the most potent anti-tumor activity in an animal model and a four-fold reduction in off-target toxicity compared to a non-PEGylated version.[12][13]

Further research has shown a threshold effect, where increasing PEG length beyond a certain point (e.g., 8 ethylene oxide units) yields diminishing returns in terms of plasma clearance reduction.[14]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

Conjugate PEG Molecular Weight (kDa) Half-Life Extension (Fold Change vs. No PEG) In Vitro Cytotoxicity Reduction (Fold Change vs. No PEG) Reference
ZHER2-PEG4K-MMAE 4 2.5 4.5 [12]
ZHER2-PEG10K-MMAE 10 11.2 22.0 [12]

| ZHER2-MMAE (Cleavable PEG) | 20 | ~26.0 | ~50.0 |[15] |

Table 2: Impact of PEG Chain Length on ADC Plasma Clearance in Rats

PEG Chain Size Clearance Rate (Relative to Parental Antibody) Reference
< PEG8 Rapidly increased clearance [16]

| ≥ PEG8 | Clearance approaches that of the parental antibody |[14][16] |

Linear vs. Branched/Pendant PEG Architectures

The configuration of the PEG moiety within the linker also plays a significant role.[8][17] Branched or "pendant" PEG linkers, where PEG chains are attached as side chains, can be more effective at masking the hydrophobicity of the payload compared to linear PEG linkers.[8][17] This architecture can lead to ADCs with improved stability, slower clearance rates, and the ability to achieve higher DARs without aggregation.[4][5][8] Amide-coupled ADCs featuring two pendant 12-unit PEG chains have demonstrated superior performance and slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer.[8][17]

Types of PEG Linkers: Chemistry and Release Mechanisms

PEG linkers can be broadly categorized as cleavable or non-cleavable, a distinction that dictates the payload release strategy.[][18]

Cleavable PEG Linkers

Cleavable linkers are designed to be stable in the bloodstream but are broken down by specific triggers within the tumor microenvironment or inside the cancer cell.[18][19] This targeted release minimizes systemic exposure to the free payload, thereby reducing toxicity.[18] PEG chains can be incorporated into various cleavable linker designs:

  • Enzyme-Cleavable Linkers: These often contain peptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B, which are abundant inside cancer cells.[20][21]

  • pH-Sensitive Linkers: Hydrazone bonds are stable at the physiological pH of blood (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[18][20][21]

  • Redox-Sensitive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved by the high concentration of reducing agents like glutathione (B108866) inside the cell.[20][21]

Non-Cleavable PEG Linkers

Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC linker), do not have a specific release trigger.[19] The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[19] This process releases the payload still attached to the linker and a single amino acid residue.[19] Non-cleavable linkers generally offer greater plasma stability and may result in a wider therapeutic window.[19][22] A notable example is Ado-trastuzumab emtansine (T-DM1), which uses a stable, non-cleavable PEG-based linker.[]

Experimental Protocols and Methodologies

The development of a PEGylated ADC involves a multi-step process requiring precise control over chemical reactions and rigorous characterization.

General Protocol for Synthesis of a PEGylated Linker-Payload

This protocol is a generalized example for creating a maleimide-functionalized PEG linker attached to a payload like Monomethyl Auristatin E (MMAE) for subsequent conjugation to a thiolated antibody.

  • Reagents and Materials: Heterobifunctional PEG linker (e.g., NHS-PEGn-Maleimide), payload with a free amine group (e.g., MMAE), anhydrous Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), High-Performance Liquid Chromatography (HPLC) for purification, Mass Spectrometry (MS) for characterization.

  • Procedure:

    • Dissolve the amine-containing payload and DIPEA (2-3 equivalents) in anhydrous DMF.

    • Add the NHS-PEGn-Maleimide linker (1 equivalent) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, purify the product using reverse-phase HPLC.

    • Characterize the final linker-payload construct by MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

General Protocol for Antibody Conjugation and Purification

This protocol describes the conjugation of the synthesized linker-payload to an antibody via reduced interchain disulfide bonds.

  • Reagents and Materials: Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP), the purified maleimide-linker-payload, quenching agent (e.g., N-acetylcysteine), dialysis or tangential flow filtration (TFF) system for purification.

  • Antibody Reduction:

    • Incubate the antibody with a controlled molar excess of TCEP at 37°C for 1-2 hours to reduce a specific number of interchain disulfide bonds to free thiols.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately add the maleimide-linker-payload (dissolved in a compatible organic co-solvent like DMSO) to the reduced antibody solution.[23] A slight molar excess of the linker-payload relative to the available thiol groups is typically used.[23]

    • Incubate the reaction at 4°C or room temperature for 1-4 hours. The specific conditions depend on the reactivity of the components.[23]

    • Quench the reaction by adding a molar excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.[23]

  • Purification:

    • Purify the crude ADC mixture to remove unconjugated linker-payload, quenching agent, and solvents. This is typically achieved by dialysis, size-exclusion chromatography (SEC), or TFF.[8]

  • Characterization:

    • Characterize the final ADC product to determine purity, aggregation, and the average Drug-to-Antibody Ratio (DAR).

    • Common analytical techniques include Hydrophobic Interaction Chromatography (HIC), SEC, UV-Vis spectroscopy, and LC-MS.[24]

Visualizing ADC Mechanisms and Workflows

ADC Development and Characterization Workflow

The following diagram illustrates a typical workflow for the development, conjugation, and characterization of a PEGylated ADC.

ADC_Development_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation s1 Heterobifunctional PEG Linker s3 Chemical Synthesis (e.g., Amide Coupling) s1->s3 s2 Cytotoxic Payload s2->s3 s4 Purification (HPLC) s3->s4 s5 Characterization (MS, NMR) s4->s5 c3 Conjugation Reaction (Maleimide Chemistry) s5->c3 c1 Monoclonal Antibody c2 Antibody Functionalization (e.g., Thiolation) c1->c2 c2->c3 c4 Purification (TFF / SEC) c3->c4 a1 DAR Analysis (HIC) c4->a1 a2 Purity/Aggregation (SEC) c4->a2 a3 Identity Confirmation (LC-MS) c4->a3 a4 In Vitro & In Vivo Testing c4->a4

Caption: General workflow for PEGylated ADC synthesis and characterization.

HER2-Targeted ADC Signaling Pathway

This diagram illustrates the mechanism of action for a HER2-targeted ADC, from binding to the receptor to the induction of apoptosis.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc HER2-Targeted ADC (mAb-PEG-Payload) her2 HER2 Receptor adc->her2 1. Binding endosome Endosome her2->endosome 2. Internalization (Endocytosis) pi3k PI3K/AKT Pathway her2->pi3k HER2 Signaling (Inhibited by mAb) ras RAS/MAPK Pathway her2->ras lysosome Lysosome (Acidic pH, Proteases) endosome->lysosome 3. Trafficking payload Released Cytotoxic Payload lysosome->payload 4. Linker Cleavage & Payload Release dna_damage DNA Damage & Apoptosis payload->dna_damage 5. Cytotoxicity

Caption: Mechanism of action for a HER2-targeted ADC with a cleavable linker.

Conclusion

PEG linkers are a cornerstone of modern ADC design, offering a versatile means to overcome challenges associated with payload hydrophobicity and to fine-tune the pharmacokinetic properties of the conjugate.[][2] By enhancing solubility, extending circulation half-life, and reducing immunogenicity, PEGylation can significantly widen the therapeutic window of an ADC.[][7] The rational design of PEG linkers, including the optimization of chain length, architecture, and cleavage chemistry, is critical for developing safer and more effective antibody-drug conjugates for cancer therapy.[8][17][25] Future advancements in PEG linker technology will continue to focus on creating more sophisticated, multi-functional linkers that enable higher drug loading, novel payload combinations, and even more precise control over drug release.[6][22]

References

The Strategic Role of Bis-(m-PEG4)-amidohexanoic Acid in PROTAC-mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] This technical guide provides an in-depth exploration of the mechanism of action of a specific and commonly employed linker, Bis-(m-PEG4)-amidohexanoic acid, in the context of PROTACs.

Core Mechanism of Action of PROTACs

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] A single PROTAC molecule can induce the degradation of multiple target protein molecules, highlighting the catalytic nature of this process.

The Pivotal Role of the this compound Linker

The this compound linker is a member of the polyethylene (B3416737) glycol (PEG) class of linkers, which are widely used in PROTAC design due to their favorable properties.[4][5] The structure of this linker, featuring two four-unit PEG chains attached to an amidohexanoic acid core, imparts several key advantages that are critical for the overall function and druglike properties of the resulting PROTAC.

Enhancing Solubility and Permeability

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of the PEG chains in the this compound linker helps to mitigate these issues by increasing the overall water solubility of the PROTAC molecule.[4] This enhanced solubility is crucial for administration and bioavailability. Furthermore, the flexibility of the PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving its ability to traverse the cell membrane.[6]

Optimizing Ternary Complex Formation

The length and flexibility of the linker are critical determinants of the stability and productivity of the ternary complex.[3] The this compound linker provides a specific length and conformational flexibility that can be optimal for bringing the POI and the E3 ligase into a productive orientation for ubiquitination. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while a linker that is too long may lead to unproductive binding modes.[3] The defined length of the PEG4 units allows for a systematic approach to linker optimization in PROTAC design.

Modulating Physicochemical Properties

The inclusion of the amidohexanoic acid core provides a central scaffold for the attachment of the two PEG chains, and its carboxylic acid functionality offers a convenient point for conjugation to either the POI-binding ligand or the E3 ligase-recruiting ligand during PROTAC synthesis. The amide bonds within the linker structure can also influence the overall properties of the PROTAC, including its hydrogen bonding capacity and metabolic stability.

Quantitative Data on PEG-Linked PROTACs

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Atom LengthDC50 (nM)Dmax (%)
< 12No degradation-
12>1000<20
1610>90
2050~80

Data is illustrative and compiled from general findings in PROTAC literature.

Table 2: Effect of Linker Length on BTK Degrader Potency

PROTACLinker CompositionDC50 (nM)Dmax (%)
Compound APEG35085
Compound BPEG415>95
Compound CPEG54090

This table presents hypothetical data based on trends observed in published studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PROTACs, which are directly applicable to those synthesized with a this compound linker.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the reduction in the levels of a target protein in cells following treatment with a PROTAC.[2]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[1]

1. Reagents:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or Cereblon-DDB1-Cul4A-Rbx1)

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination buffer

2. Reaction Setup (on ice):

  • In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase complex, and the target protein.

  • Add the PROTAC at the desired concentration. For a negative control, add the vehicle (DMSO).

  • Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).

3. Reaction Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Analyze the reaction products by Western blotting using an antibody against the target protein.

  • The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the target protein indicates a successful ubiquitination reaction.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay monitors the formation of the ternary complex in real-time.[7][8]

1. Cell Line Preparation:

  • Use a cell line that endogenously expresses the target protein tagged with a NanoLuc® luciferase fragment (e.g., HiBiT).

  • Transiently transfect these cells with a plasmid encoding the E3 ligase (e.g., VHL or CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).

2. Assay Procedure:

  • Seed the engineered cells in a 96-well plate.

  • Label the HaloTag®-E3 ligase fusion with a fluorescent ligand.

  • Treat the cells with a range of PROTAC concentrations.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader.

3. Data Analysis:

  • An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex.

  • Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI ubiquitinates POI (in Ternary Complex) Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 activates E2->E3_Ligase charges Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot for PROTAC Efficacy A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax calculation) G->H

Caption: Experimental workflow for Western Blot analysis.

Ternary_Complex_Logic start PROTAC Design q1 Forms Stable Ternary Complex? start->q1 q2 Induces POI Ubiquitination? q1->q2 Yes fail Redesign/Optimize Linker or Ligands q1->fail No q3 Causes POI Degradation in Cells? q2->q3 Yes q2->fail No success Effective PROTAC q3->success Yes q3->fail No

Caption: Logical workflow for PROTAC validation.

Conclusion

The this compound linker is a valuable tool in the design of effective PROTACs. Its inherent properties, including the enhancement of solubility and cell permeability, and its role in optimizing the geometry of the ternary complex, are crucial for achieving potent and selective protein degradation. While the rational design of PROTAC linkers is increasingly guided by structural and computational insights, the empirical testing of linkers with varying lengths and compositions remains a cornerstone of PROTAC development. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel PROTAC molecules, including those incorporating the this compound linker, thereby empowering researchers to advance the development of this transformative therapeutic modality.

References

foundational principles of bioconjugation with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Bioconjugation with PEG Linkers: A Foundational Guide

This technical guide provides a comprehensive overview of the foundational principles of bioconjugation using polyethylene (B3416737) glycol (PEG) linkers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistries, quantitative effects, and experimental protocols that underscore the strategic importance of PEGylation in modern biopharmaceuticals.

Core Principles of PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and nanoparticles.[1][2] This modification is a cornerstone of biopharmaceutical development, designed to improve a drug's pharmacokinetic and pharmacodynamic profile.[1][3] PEG is a water-soluble, non-toxic, and biocompatible polymer, making it an ideal candidate for clinical applications.[1][3][4]

The primary benefits of PEGylation include:

  • Enhanced Solubility : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for intravenous administration.[1][5][6]

  • Increased Stability : PEG chains physically shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][5][7]

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][8][9] This can lead to more sustained plasma concentrations and less frequent dosing.[1]

  • Reduced Immunogenicity : The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of it being recognized and neutralized by the host's immune system.[1][5][6]

Benefits_of_PEGylation cluster_before Unmodified Biologic cluster_after PEGylated Biologic Biologic Therapeutic Protein/Peptide Problems Low Solubility Rapid Clearance Immunogenicity Proteolytic Degradation Biologic->Problems PEGylation PEGylation Process Biologic->PEGylation Conjugation PEG_Biologic PEG-Conjugate PEGylation->PEG_Biologic Results in Benefits Improved Solubility Prolonged Half-Life Reduced Immunogenicity Enhanced Stability PEG_Biologic->Benefits

Caption: Logical flow demonstrating the transformation of a biologic's properties via PEGylation.

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers is achieved through various chemical strategies that target specific functional groups on the biomolecule. The choice of chemistry is critical and depends on the available reactive sites and the desired characteristics of the final conjugate.[1][5]

PEG Linker Structures

PEG linkers are not monolithic; their architecture can be tailored to meet specific needs.

  • Linear PEGs : The most common structure, consisting of a straight chain of repeating ethylene (B1197577) oxide units.[6]

  • Branched PEGs : These structures have two PEG chains attached to a central core, which can provide more effective shielding of the protein surface.[6][10]

  • Multi-Arm PEGs : These have three or more PEG chains extending from a central core, allowing for the creation of multifunctional conjugates or hydrogels.[5]

Common PEGylation Chemistries

PEGylation strategies are defined by the reactive functional group on the PEG linker and the target group on the biomolecule.

Targeting Amine Groups (Lysine, N-terminus): This is the most common approach due to the abundance of lysine (B10760008) residues on protein surfaces.[1][8]

  • N-Hydroxysuccinimide (NHS) Esters : NHS-activated PEGs react with primary amines to form stable amide bonds.[5] This is a widely used method in both first and second-generation PEGylation.[8]

NHS_Ester_Reaction cluster_reactants Reactants PEG_NHS PEG-NHS Ester product_complex PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->product_complex pH 7-8.5 Protein_Amine Protein-NH₂ (e.g., Lysine) Protein_Amine->product_complex pH 7-8.5 reaction + byproduct NHS product_complex->byproduct Releases

Caption: Reaction scheme for amine-reactive PEGylation using an NHS-ester functionalized PEG.

  • Aldehyde Chemistry : PEG aldehydes react with amines under reductive amination conditions (using a reducing agent like sodium cyanoborohydride) to form a stable secondary amine linkage.[8][11] This method can be directed to the N-terminus by controlling the reaction pH.[11]

Targeting Thiol Groups (Cysteine): Cysteine residues are much less common than lysine, making them ideal targets for site-specific modification.[12]

  • Maleimide Esters : PEG-maleimide derivatives react specifically with free sulfhydryl (thiol) groups to form a stable thioether bond.[5][6] This is a cornerstone of modern site-specific PEGylation.

Maleimide_Reaction cluster_reactants Reactants PEG_Mal PEG-Maleimide product_complex PEG-Protein Conjugate (Stable Thioether Bond) PEG_Mal->product_complex pH 6.5-7.5 Protein_Thiol Protein-SH (Cysteine) Protein_Thiol->product_complex pH 6.5-7.5 reaction +

Caption: Reaction scheme for thiol-reactive PEGylation using a maleimide-functionalized PEG.

Other targeted groups include carboxyl groups, hydroxyl groups, and aldehydes/ketones, often utilizing bioorthogonal "click chemistry" reactions with azide (B81097) or alkyne-functionalized PEGs.[5]

Evolution of PEGylation Strategies

PEGylation techniques have evolved from random, non-specific methods to highly controlled, site-specific approaches.[8]

  • First-Generation PEGylation : This early approach involves the random conjugation of linear PEGs to multiple reactive sites on a protein, typically lysine residues.[8][13] While effective at increasing molecular weight, this method results in a heterogeneous mixture of PEGylated isomers, which can be difficult to characterize and may lead to a significant loss of biological activity.[8][14]

  • Second-Generation PEGylation : This modern approach focuses on site-specific conjugation to produce a homogeneous product.[8] This is achieved by targeting a unique site on the protein, such as a single free cysteine residue, the N-terminus, or an enzymatically introduced functional group.[12][] The result is a well-defined conjugate with preserved biological activity and more predictable pharmacokinetic properties.[8]

PEGylation_Generations cluster_first_gen First-Generation (Random) cluster_second_gen Second-Generation (Site-Specific) Start Therapeutic Protein FirstGen_Process Target Multiple Lysines (e.g., NHS-PEG) Start->FirstGen_Process SecondGen_Process Target Single Cysteine (e.g., Maleimide-PEG) Start->SecondGen_Process FirstGen_Product Heterogeneous Mixture (Positional Isomers, Varied Activity) FirstGen_Process->FirstGen_Product SecondGen_Product Homogeneous Product (Single Isomer, Preserved Activity) SecondGen_Process->SecondGen_Product

Caption: Comparison of first-generation and second-generation PEGylation approaches.

Quantitative Impact of PEGylation

The choice of PEG linker, particularly its size and structure, has a quantifiable impact on the resulting bioconjugate's properties. Longer and more complex PEG chains generally lead to a more pronounced effect on circulation half-life but can also increase the risk of sterically hindering the molecule's active site.[1][16]

Table 1: Effect of PEG Molecular Weight on In Vivo Half-Life

Molecule PEG Size (kDa) Unmodified Half-Life PEGylated Half-Life Fold Increase
PEG Polymer (itself) 6 18 minutes[16] - -
PEG Polymer (itself) 50 16.5 hours[16] - -
Interferon α-2a 12 (Linear) ~2-3 hours ~24-36 hours ~12x
Interferon α-2a 40 (Branched) ~2-3 hours ~50-80 hours ~25-40x
G-CSF 20 (Linear) ~3.5 hours ~15-80 hours ~4-23x

Data compiled and generalized from various sources for illustrative purposes, including[11][16]. Actual values can vary based on the specific protein, PEGylation site, and study conditions.

Table 2: Selected FDA-Approved PEGylated Therapeutics

Product Name Active Molecule PEG Size & Type Indication
Neulasta® (pegfilgrastim) G-CSF 20 kDa Linear Neutropenia[6][11]
Pegasys® (peginterferon alfa-2a) Interferon α-2a 40 kDa Branched Hepatitis C[6][8]
PEG-Intron® (peginterferon alfa-2b) Interferon α-2b 12 kDa Linear Hepatitis C[11]
Cimzia® (certolizumab pegol) Fab' antibody fragment 40 kDa Branched Crohn's Disease, RA[][17]
Somavert® (pegvisomant) Growth Hormone Antagonist 4-5 x 5 kDa Linear Acromegaly[8]
Oncaspar® (pegaspargase) L-asparaginase Multiple 5 kDa Linear Leukemia[17]

Source: Compiled from[6][8][11][][17].

Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions and robust methods for purification and characterization.[11] The following section outlines a generalized workflow and protocol for the site-specific PEGylation of a protein containing a single free cysteine residue using a PEG-maleimide linker.

General Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Characterization Reagents Prepare Protein Solution & PEG-Maleimide Reagent Conjugation Incubate Protein & PEG (Control pH, Temp, Time) Reagents->Conjugation Quench Quench Reaction (e.g., add free Cysteine) Conjugation->Quench Purification Separate Conjugate from Reactants (SEC or IEX) Quench->Purification Characterization Confirm PEGylation & Purity (SDS-PAGE, HPLC, MS) Purification->Characterization Final Purified PEG-Conjugate Characterization->Final

Caption: A typical experimental workflow for protein PEGylation, from reaction to analysis.

Detailed Methodology: Cysteine-Specific PEGylation

This protocol provides a general framework. Specific parameters such as buffer composition, pH, temperature, and reaction time must be optimized for each unique protein.[11]

A. Materials and Reagents:

  • Protein with a single accessible cysteine residue.

  • PEG-Maleimide (of desired molecular weight).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns and buffers.[8][18]

  • Analytical Instruments: SDS-PAGE system, HPLC, Mass Spectrometer.

B. Protocol Steps:

  • Protein Preparation :

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, it must first be selectively reduced using a mild reducing agent (e.g., TCEP) followed by buffer exchange to remove the agent.

  • PEGylation Reaction :

    • Dissolve the PEG-Maleimide reagent in the reaction buffer immediately before use.

    • Add the PEG-Maleimide solution to the protein solution. A molar ratio of PEG to protein between 2:1 and 10:1 is a common starting point.

    • Incubate the reaction mixture at a controlled temperature, typically 4°C to room temperature, for 1 to 4 hours with gentle mixing.[8][9]

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them via SDS-PAGE.

  • Reaction Quenching :

    • Once the desired level of conjugation is achieved, stop the reaction by adding a quenching reagent (e.g., L-cysteine) in excess to react with any remaining PEG-Maleimide.

    • Incubate for an additional 30 minutes.

  • Purification of the PEGylated Conjugate :

    • The goal is to separate the PEGylated protein from unreacted protein, excess PEG, and byproducts.[11][18]

    • Size Exclusion Chromatography (SEC) is often the method of choice, as it separates molecules based on their hydrodynamic size. The larger PEGylated conjugate will elute earlier than the smaller, unreacted protein.[8][19]

    • Ion Exchange Chromatography (IEX) can also be effective, as PEGylation often shields the protein's surface charges, causing the conjugate to elute at a different salt concentration than the native protein.[8][11][18]

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[19]

  • Characterization and Analysis :

    • SDS-PAGE : A successful PEGylation will result in a distinct band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[19]

    • HPLC (SEC or RP) : To assess the purity and heterogeneity of the final product.

    • Mass Spectrometry (MALDI-TOF or ESI-MS) : To confirm the identity and determine the precise mass of the conjugate, confirming the degree of PEGylation.[20]

This comprehensive approach, combining controlled conjugation chemistry with robust purification and characterization, is essential for developing safe and effective PEGylated biotherapeutics.

References

Navigating the Safety Profile of Bis-(m-PEG4)-amidohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Bis-(m-PEG4)-amidohexanoic acid, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes safety information from structurally related compounds, including PEGylated molecules and amidohexanoic acid derivatives, to offer a robust safety profile for handling and research purposes.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is not anticipated to be classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with any chemical substance, appropriate caution and adherence to standard laboratory safety protocols are essential.

Potential health effects are generally considered mild and transient, primarily related to irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

No known OSHA hazards have been identified for structurally similar compounds.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.[1][2]

Accidental Release Measures

In the case of a spill, follow these procedures:

Personal Precautions:

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Evacuate personnel from the immediate area.

Methods for Cleaning Up:

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Sweep up the absorbed material and place it into a suitable, labeled container for disposal.

  • For large spills, dike the area to prevent spreading.

  • Clean the spill area thoroughly with soap and water.

  • Do not allow the material to enter drains or waterways.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.

  • Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols & Workflows

The safety data for related compounds is often determined through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. While specific experimental results for this compound are not available, the general workflows for assessing skin and eye irritation are outlined below.

Skin Irritation/Corrosion Testing Workflow (Based on OECD 439)

cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Viability Assessment cluster_classification Classification prep_tissue Reconstituted Human Epidermis (RhE) Tissue prep_compound Test Compound Application prep_tissue->prep_compound exposure Exposure Period (e.g., 15-60 min) prep_compound->exposure rinse Rinsing exposure->rinse incubation Post-Exposure Incubation (e.g., 42-48 hours) rinse->incubation mtt_assay MTT Assay incubation->mtt_assay extraction Formazan Extraction mtt_assay->extraction measurement Optical Density Measurement extraction->measurement decision Viability ≤ 50%? measurement->decision irritant Classify as Irritant decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

In Vitro Skin Irritation Test Workflow
Eye Irritation/Damage Testing Workflow (Based on OECD 437)

cluster_prep Preparation cluster_exposure Exposure & Observation cluster_analysis Data Analysis cluster_classification Classification cornea_prep Bovine Cornea Preparation compound_app Test Compound Application cornea_prep->compound_app exposure Exposure Period (e.g., 10 min) compound_app->exposure rinse Rinsing exposure->rinse post_incubation Post-Exposure Incubation rinse->post_incubation observation Observation for Opacity & Permeability post_incubation->observation opacity Measure Opacity observation->opacity permeability Measure Permeability (Fluorescein) observation->permeability ivisc_score Calculate In Vitro Irritancy Score (IVIS) opacity->ivisc_score permeability->ivisc_score decision IVIS > Threshold? ivisc_score->decision irritant Classify as Irritant/Corrosive decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Bovine Corneal Opacity and Permeability (BCOP) Test Workflow
General Laboratory Safety Workflow

start Start Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle Compound fume_hood->handling waste_disposal Dispose of Waste in Labeled Containers handling->waste_disposal cleanup Clean Work Area waste_disposal->cleanup remove_ppe Remove PPE cleanup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End Experiment wash_hands->end

Recommended Laboratory Handling Workflow

Toxicological Information

Quantitative toxicological data for this compound is not available. However, based on the SDS for a similar compound, the following can be inferred:

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Expected to be non-irritating to mildly irritating.

  • Serious Eye Damage/Irritation: Expected to be non-irritating to mildly irritating.

  • Respiratory or Skin Sensitization: No data available to suggest sensitization potential.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.

It is important to note that the toxicological properties have not been thoroughly investigated. Therefore, handling should proceed with the assumption that the compound may have uncharacterized hazards.

Conclusion

This compound is a valuable tool in drug development, particularly in the field of PROTACs. While a comprehensive, compound-specific safety data sheet is not readily accessible, a review of structurally related molecules indicates a low hazard profile. The primary concerns are mild irritation to the skin, eyes, and respiratory tract. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is sufficient to ensure safe handling. Researchers should always perform a risk assessment prior to use and consult institutional safety guidelines.

References

A Technical Guide to the Theoretical Modeling of Bis-(m-PEG4)-amidohexanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling approaches for Bis-(m-PEG4)-amidohexanoic acid conjugates, which are crucial components in modern drug delivery systems. The unique structure of these linkers, featuring dual polyethylene (B3416737) glycol (PEG) chains, offers significant advantages in terms of solubility, biocompatibility, and pharmacokinetic profiles of conjugated therapeutics. Understanding their conformational dynamics and interactions at a molecular level is paramount for the rational design of effective drug conjugates. This document details the computational methodologies employed, presents key quantitative data from relevant studies, and outlines the workflows for these theoretical investigations.

Introduction to PEGylation and Linker Technology

PEGylation, the process of attaching PEG chains to molecules, is a clinically-proven strategy to enhance the therapeutic properties of drugs and biologics.[1] It can extend circulation half-life, reduce immunogenicity, and improve solubility. The linker connecting the PEG moiety to the drug is a critical determinant of the conjugate's overall stability, release mechanism, and efficacy. The this compound linker provides a flexible, hydrophilic spacer, and its theoretical modeling helps in understanding how its structure and dynamics influence the behavior of the entire conjugate.

Computational methods, particularly molecular dynamics (MD) and quantum mechanics (QM), offer atomic-level insights that are often difficult to obtain through experimental techniques alone.[2][3] These models allow for the prediction of conformational behavior, interaction energies, and the impact of the linker on the conjugated molecule, be it a small molecule, peptide, or a larger protein.[2][4]

Theoretical Modeling Methodologies

The theoretical study of PEGylated conjugates typically employs a multi-scale approach, ranging from highly accurate quantum mechanical calculations on the linker itself to large-scale molecular dynamics simulations of the entire conjugate in a biological environment.

Molecular Dynamics (MD) Simulations

MD simulation is the workhorse for studying the conformational landscape of flexible molecules like PEGylated conjugates.[3] Both all-atom (AA) and coarse-grained (CG) models are utilized.

  • All-Atom (AA) MD: Provides a detailed, high-resolution view of the conjugate's dynamics. It is used to study specific interactions, such as hydrogen bonding between the PEG linker and the solvent or the drug, and to analyze the flexibility of the linker.[4]

  • Coarse-Grained (CG) MD: Simplifies the system by grouping atoms into larger beads, allowing for simulations of larger systems and longer timescales. This is particularly useful for studying the overall shape (e.g., folded vs. extended conformations) of the PEG chains and their effect on the hydrodynamic radius of the conjugate.[4]

Quantum Mechanics (QM)

QM methods are essential for understanding the electronic structure of the linker, which governs its reactivity and stability.[5] For drug-linker conjugates, QM is used to:

  • Optimize Geometry: Determine the most stable three-dimensional structure of the linker.

  • Calculate Reaction Energies: Study the stability of the amide bond in the linker and predict potential cleavage pathways.

  • Parameterize Force Fields: Generate accurate parameters (e.g., partial charges, bond and angle constants) for use in classical MD simulations, especially for novel chemical moieties.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

The QM/MM approach offers a balance between accuracy and computational cost.[5] It treats a chemically reactive region (e.g., a bond susceptible to cleavage in the linker) with high-level QM, while the rest of the system (the drug, the rest of the linker, and solvent) is treated with efficient MM force fields.[5][6] This is particularly useful for studying the mechanism of drug release from the conjugate.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are outlines of typical protocols for MD and QM/MM simulations of a this compound conjugate.

Protocol for All-Atom Molecular Dynamics Simulation
  • System Preparation:

    • Structure Generation: Build the 3D structure of the this compound conjugate using molecular building software (e.g., UCSF ChimeraX, Avogadro). The drug or biomolecule of interest is covalently linked to the hexanoic acid terminus.

    • Force Field Assignment: Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS). The choice depends on the nature of the conjugate (protein, small molecule). Parameters for the PEG linker are often well-established.

    • Solvation: Place the conjugate in a periodic box of explicit solvent (e.g., TIP3P water).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Simulation Execution:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure (e.g., 1 bar) while restraining the conjugate. This is followed by a production run without restraints.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100s of nanoseconds) to sample the conformational space of the conjugate. Software like GROMACS, AMBER, or NAMD is commonly used.[7][8]

  • Data Analysis:

    • Trajectory Analysis: Analyze the trajectory to calculate structural and dynamic properties.

    • Key Metrics: Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Radius of Gyration (Rg), hydrogen bond analysis, and dihedral angle distributions.

General Workflow for QM/MM Simulations
  • System Setup: Prepare the system as for an MD simulation.

  • Region Definition: Partition the system into a QM region and an MM region. For studying linker cleavage, the QM region would include the scissile bond and adjacent atoms.

  • Calculation: Perform the QM/MM calculation to study a reaction pathway or electronic property. This can involve geometry optimization or calculating the potential energy surface along a reaction coordinate.

  • Analysis: Analyze the energy barriers and transition states to understand the kinetics and mechanism of the reaction.

Quantitative Data from Modeling Studies

The following tables summarize the types of quantitative data that can be obtained from theoretical modeling of PEGylated conjugates. While data for the exact this compound linker is not publicly available in aggregated form, the data from studies on similar PEGylated systems are illustrative.

Table 1: Structural Dynamics of PEGylated Antibodies from MD Simulations

PEG Size (kDa)Final Hinge Expansion (Å)Average RMSD (nm)Key Finding
0 (Control)21.371.1Compact hinge region
135.34-Progressive hinge expansion with increasing PEG size
253.40-Increased mobility in CH3 domain
463.53~13Significant destabilization of CH2/CH3 domains

Data derived from a multiscale computational study on PEGylated pertuzumab Fc domains.[7][8]

Table 2: Thermodynamic and Kinetic Properties of Cross-Linkers

PropertyMethylene Backbone Linker (DSS)PEG Backbone Linker (BS(PEG)2)Significance
Conformational DistributionMore compactMore extended and flexiblePEG linkers can span longer distances.
Protein Surface AccessibilityLowerHigherThe polarity of the PEG backbone enhances accessibility to the protein surface.[9]

Findings from a comparative study of cross-linkers, highlighting the influence of the backbone on properties.[9][10]

Visualizing Modeling Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the theoretical modeling of PEGylated conjugates.

MD_Workflow Molecular Dynamics Simulation Workflow for a PEGylated Conjugate cluster_prep 1. System Preparation cluster_sim 2. Simulation Execution cluster_analysis 3. Data Analysis P1 Build 3D Conjugate Structure P2 Assign Force Field Parameters P1->P2 P3 Solvate in Water Box P2->P3 P4 Add Ions for Neutralization P3->P4 S1 Energy Minimization P4->S1 S2 NVT/NPT Equilibration (Heating & Pressure) S1->S2 S3 Production MD Run (e.g., 100 ns) S2->S3 A1 Trajectory Analysis (RMSD, RMSF, Rg) S3->A1 A2 Conformational Clustering A1->A2 A3 Interaction Analysis (Hydrogen Bonds) A1->A3 MultiScale_Modeling Multi-Scale Modeling Approach for Drug-Linker Conjugates cluster_qm Quantum Mechanics (QM) cluster_qmmm Hybrid QM/MM cluster_md Molecular Dynamics (MD) QM1 Linker Geometry Optimization QM2 Force Field Parameterization QM1->QM2 Accurate Charges & Dihedrals MD1 Full Conjugate Conformational Sampling QM2->MD1 Provides Accurate Force Field QMMM1 Define QM Region (e.g., Amide Bond) QMMM2 Simulate Reaction (e.g., Hydrolysis) QMMM1->QMMM2 MD1->QMMM1 Provides Starting Structure MD2 Interaction with Biological Environment MD1->MD2 Linker_Properties Cause-and-Effect Relationship of Linker Dynamics cluster_causes Influencing Factors cluster_effects Resulting Properties center_node Linker Conformation & Dynamics P1 Drug Solubility center_node->P1 P2 Steric Shielding of Drug center_node->P2 P3 Binding Affinity to Target center_node->P3 P4 Overall Pharmacokinetics center_node->P4 F1 Solvent Environment F1->center_node F2 Attached Drug Properties F2->center_node F3 pH and Ionic Strength F3->center_node

References

Methodological & Application

Application Notes and Protocols for Bioconjugation with Bis-(m-PEG4)-amidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG4)-amidohexanoic acid is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its structure features two polyethylene (B3416737) glycol (PEG) chains of four units each, enhancing solubility and providing a flexible spacer arm. The terminal carboxylic acid group allows for covalent attachment to primary amines on biomolecules, such as proteins, antibodies, and peptides, following activation. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The PEG component improves the pharmacokinetic properties of the resulting conjugate, contributing to increased stability, reduced immunogenicity, and enhanced bioavailability.

This document provides detailed protocols for the bioconjugation of this compound to amine-containing biomolecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. It also includes representative data on the impact of PEG linker length on the efficacy of PROTACs and information on the stability of the resulting amide bond.

Data Presentation

The selection of a linker is a critical aspect of designing effective bioconjugates, such as PROTACs. The length of the PEG chain can significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency of protein degradation. The following tables provide illustrative data on how PEG linker length can impact the physicochemical properties and in vitro degradation performance of a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs.[1]

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [2]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3 PEG4 919.0 2.8 193.0 4 14 30

cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.

Table 2: Influence of PEG Linker Length on In Vitro Degradation of BRD4 [1]

LinkerDC₅₀ (nM) [BRD4 Degradation]Dₘₐₓ (%) [BRD4 Degradation]
PEG35585
PEG4 20 95
PEG515>98
PEG63092

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the in-situ activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Reaction vials

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a reaction vial, dissolve the desired amount of this compound in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC to the solution.

    • Add a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes. The activated linker should be used immediately for conjugation.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the conjugation of the activated this compound to a primary amine-containing biomolecule, such as a protein or antibody.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Protein or antibody to be conjugated

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

  • Reaction vials

  • Magnetic stirrer and stir bar

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated this compound solution to the protein solution. A 10-20 fold molar excess of the activated linker over the protein is a common starting point, but this should be optimized for the specific application.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the integrity of the conjugate.

Stability of the Conjugate:

The resulting amide bond formed between the this compound and the primary amine of the biomolecule is highly stable under physiological conditions. The half-life of an amide bond at pH 7 is estimated to be several hundred years, ensuring the integrity of the bioconjugate during its intended application. PEGylation is also known to enhance the overall stability of antibody-drug conjugates by increasing their solubility and reducing aggregation.[3][4]

Visualizations

experimental_workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Quenching & Purification linker Bis-(m-PEG4)- amidohexanoic acid activated_linker Activated NHS Ester linker->activated_linker 15-30 min, RT edc_nhs EDC + NHS edc_nhs->activated_linker conjugate PEGylated Bioconjugate activated_linker->conjugate 2-4h, RT or overnight, 4°C protein Amine-containing Biomolecule protein->conjugate quench Quenching Buffer conjugate->quench purify Purification (Desalting/Dialysis) quench->purify final_product Purified Conjugate purify->final_product

Figure 1. Experimental workflow for bioconjugation.

protac_mechanism cluster_system Cellular Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein POI Protein of Interest (Target) POI->Ternary_Complex PROTAC PROTAC (Bis-PEG4-amidohexanoic acid linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 2. PROTAC mechanism of action.

References

Application Notes and Protocols for Bis-(m-PEG4)-amidohexanoic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Bis-(m-PEG4)-amidohexanoic acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate the length for optimal ternary complex formation.

This compound is a PEG-based linker featuring two terminal carboxylic acid groups, providing a versatile scaffold for the assembly of PROTACs. The central hexanoic acid core offers a point of attachment, while the two m-PEG4 arms enhance solubility and provide spatial separation between the two ligands. This structure allows for the systematic variation of linker length and composition, which is crucial for optimizing the degradation efficiency of the resulting PROTAC.

Physicochemical Properties

PropertyValue
Molecular Formula C26H50N2O12
Molecular Weight 582.68 g/mol
CAS Number 2353409-74-0
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a crucial parameter in PROTAC design, directly impacting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and consequently, the degradation efficiency. The following table summarizes illustrative data comparing the performance of PROTACs with varying PEG linker lengths.

PROTAC Linker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
Alkyl Chain>1000<202.5
PEG2500551.8
PEG4 250 70 1.1

This data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Experimental Protocols

General Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand to a bifunctional PEG linker like this compound. This typically involves sequential amide bond formations.

Materials:

  • Protein of Interest (POI) ligand with a free amine group.

  • E3 ligase ligand (e.g., pomalidomide) with a free amine group.

  • This compound.

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide).

  • Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography).

Procedure:

  • First Amide Coupling:

    • Dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, purify the POI-linker intermediate by preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring the progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to assess the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein.

  • Synthesized PROTAC.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the target protein.

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe the same membrane with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with amine) Intermediate POI-Linker Intermediate POI_Ligand->Intermediate Amide Coupling (HATU, DIPEA) Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand (with amine) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling (HATU, DIPEA) Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Bis-(m-PEG4)-amidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the hydrophilic linker, Bis-(m-PEG4)-amidohexanoic acid. This linker incorporates a polyethylene (B3416737) glycol (PEG) moiety to enhance the physicochemical and pharmacokinetic properties of the resulting ADC.

Introduction to Antibody-Drug Conjugates and the Role of PEGylated Linkers

Antibody-drug conjugates are a revolutionary class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

The linker is a critical component that significantly influences the stability, solubility, and overall therapeutic index of an ADC.[1] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation.[2] PEGylated linkers, such as this compound, incorporate polyethylene glycol (PEG) chains to address these challenges. The hydrophilic nature of PEG can:

  • Improve Solubility and Reduce Aggregation: The PEG chain can "shield" the hydrophobic payload, improving the overall solubility of the ADC and preventing aggregation.[1]

  • Enhance Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by creating a hydration shell, which reduces non-specific clearance.[3]

  • Increase Drug-to-Antibody Ratio (DAR): By improving solubility, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising stability.[3]

  • Reduce Immunogenicity: PEGylation can shield potential epitopes on the payload or linker, reducing the risk of an immune response.[3]

This compound is a bifunctional linker that can be used to conjugate a drug to an antibody. One end of the linker can be activated to react with a functional group on the drug, while the other end can be activated to react with a functional group on the antibody, such as a lysine (B10760008) residue.

Quantitative Data Summary

Disclaimer: The following data is for illustrative purposes to demonstrate the general effects of PEGylation on ADCs and is not specific to this compound.

ParameterNon-PEGylated ADCPEGylated ADC (e.g., PEG4k)PEGylated ADC (e.g., PEG10k)Reference
In Vivo Half-Life (minutes) 19.649.2 (2.5-fold increase)219.0 (11.2-fold increase)[4]
In Vitro Cytotoxicity (IC50, relative increase) 1.04.522.0[4]
Clearance Rate (relative) HighModerateLow[5]
Maximum Tolerated Dose (mg/kg) LowerHigherHigher[5]

Experimental Protocols

The following are detailed protocols for key experiments in the development of an ADC using a PEGylated linker.

Protocol 1: ADC Conjugation via Lysine Residues

This protocol describes the conjugation of a drug-linker complex to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound linker

  • Cytotoxic payload with a suitable functional group (e.g., amine)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide

  • Anhydrous Dimethylformamide (DMF)

  • PBS, pH 7.4

  • PD-10 desalting columns

  • 0.1 M Glycine (B1666218) solution

Procedure:

  • Activation of the Linker: a. Dissolve this compound and NHS in anhydrous DMF. b. Add DCC to the solution and stir at room temperature for 4 hours to form the NHS ester of the linker.

  • Conjugation of Payload to Linker: a. Dissolve the cytotoxic payload in anhydrous DMF. b. Add the activated linker solution to the payload solution and stir at room temperature overnight.

  • Antibody Preparation: a. Exchange the buffer of the mAb solution to PBS, pH 7.4 using a PD-10 desalting column. b. Adjust the concentration of the mAb to 5-10 mg/mL.

  • Conjugation of Drug-Linker to Antibody: a. Add the drug-linker solution to the mAb solution at a specific molar ratio (e.g., 5:1, 10:1 linker-to-antibody). b. Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction: a. Add 0.1 M glycine solution to the reaction mixture to quench any unreacted NHS esters.

  • Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and other small molecules using a PD-10 desalting column, eluting with PBS, pH 7.4. b. For further purification and to separate different DAR species, size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This is a relatively simple method for determining the average DAR.

Materials:

  • Purified ADC solution

  • Unconjugated mAb solution (at the same concentration as the ADC)

  • Drug-linker solution

  • PBS, pH 7.4

  • UV/Vis Spectrophotometer

Procedure:

  • Measure Absorbance: a. Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., λ_drug). b. Measure the absorbance of the unconjugated mAb solution at 280 nm and λ_drug. c. Measure the absorbance of the drug-linker solution at 280 nm and λ_drug.

  • Calculate Molar Extinction Coefficients: a. Determine the molar extinction coefficients (ε) for the antibody at 280 nm (ε_Ab,280) and at λ_drug (ε_Ab,λ_drug). b. Determine the molar extinction coefficients for the drug at 280 nm (ε_Drug,280) and at λ_drug (ε_Drug,λ_drug).

  • Calculate DAR: a. The concentration of the antibody and the drug in the ADC solution can be calculated using the following simultaneous equations:

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
    • A_λ_drug = (ε_Ab,λ_drug * C_Ab) + (ε_Drug,λ_drug * C_Drug) b. The DAR is then calculated as: DAR = C_Drug / C_Ab

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Non-target cancer cell line (antigen-negative, as a control)

  • Complete cell culture medium

  • ADC solution

  • Unconjugated mAb (as a control)

  • Free drug (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the target and non-target cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated mAb, and free drug in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted solutions. Include untreated cells as a control. c. Incubate the plates for 72-96 hours at 37°C.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for ADC Development

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation In Vitro Evaluation Linker_Activation Linker Activation (this compound + NHS/DCC) Payload_Conjugation Payload Conjugation (Activated Linker + Drug) Linker_Activation->Payload_Conjugation Final_Conjugation Final Conjugation (mAb + Drug-Linker) Payload_Conjugation->Final_Conjugation Antibody_Prep Antibody Preparation (Buffer Exchange) Antibody_Prep->Final_Conjugation Purification ADC Purification (SEC/HIC) Final_Conjugation->Purification DAR_Analysis DAR Analysis (UV/Vis, HIC, LC-MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity_Assay Binding_Assay Antigen Binding Assay (ELISA/FACS) Purification->Binding_Assay

Caption: Experimental workflow for ADC development and characterization.

Signaling Pathway of a Tubulin-Inhibiting ADC Payload (e.g., MMAE)

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (e.g., anti-Her2-PEG-MMAE) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (MMAE) Lysosome->Payload_Release Linker Cleavage Tubulin_Polymerization Tubulin Polymerization Payload_Release->Tubulin_Polymerization Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of a tubulin-inhibiting ADC payload.

References

Application Notes and Protocols for EDC/HATU Coupling of Bis-(m-PEG4)-amidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG4)-amidohexanoic acid is a bifunctional linker commonly employed in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its structure features a central hexanoic acid core functionalized with two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. This design imparts increased hydrophilicity to the resulting conjugates, which can enhance solubility and improve pharmacokinetic properties.

The terminal carboxylic acid groups of this compound can be efficiently coupled to primary amines on target molecules, such as proteins, peptides, or small molecule ligands, through the formation of stable amide bonds. This process is typically mediated by carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU).

These application notes provide detailed protocols for the coupling of this compound to amine-containing molecules using both EDC/N-hydroxysuccinimide (NHS) and HATU-mediated methods.

Principle of Amide Coupling Reactions

Amide bond formation between a carboxylic acid and an amine is facilitated by activating the carboxyl group to make it more susceptible to nucleophilic attack by the amine.

EDC/NHS Coupling: EDC is a zero-length crosslinker that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but can react with a primary amine to form an amide bond. To increase the efficiency of the reaction and the stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.

HATU Coupling: HATU is a uronium salt-based coupling reagent that efficiently activates carboxylic acids. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This active ester then readily reacts with a primary amine to yield the corresponding amide with high efficiency and minimal racemization.[3]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the EDC/NHS and HATU mediated coupling of this compound to a model primary amine. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Table 1: EDC/NHS Coupling Reaction Parameters

ParameterCondition
Stoichiometry
This compound1.0 equivalent
Amine-containing molecule1.0 - 1.2 equivalents
EDC1.2 - 1.5 equivalents
NHS/sulfo-NHS1.2 - 1.5 equivalents
Solvent Anhydrous DMF, DCM, or DMSO
Activation pH 4.5 - 6.0
Coupling pH 7.2 - 8.0
Temperature Room Temperature
Reaction Time 4 - 24 hours
Typical Yield 60 - 85%
Typical Purity >90% (after purification)

Table 2: HATU Coupling Reaction Parameters

ParameterCondition
Stoichiometry
This compound1.0 equivalent
Amine-containing molecule1.0 - 1.2 equivalents
HATU1.0 - 1.2 equivalents
DIPEA2.0 - 3.0 equivalents
Solvent Anhydrous DMF, DCM, or NMP
Temperature 0°C to Room Temperature
Reaction Time 1 - 6 hours
Typical Yield 70 - 95%
Typical Purity >95% (after purification)

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M MES buffer (pH 4.5-6.0)

  • Phosphate-buffered saline (PBS) (pH 7.2-7.4)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

Protocol 1: EDC/NHS Mediated Coupling
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 eq.) followed by EDC-HCl (1.2 eq.) to the solution. Stir the reaction mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve the amine-containing molecule (1.0 eq.) in anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1.0-1.2 eq.) to neutralize it. Add the solution of the amine to the activated this compound solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water, 5% aqueous citric acid or 0.5 M HCl (to remove unreacted amine and DIPEA if used), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate/hexanes) to obtain the pure conjugate.

Protocol 2: HATU Mediated Coupling
  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

  • Coupling: Add the amine-containing molecule (1.1 eq.) to the activated mixture.

  • Reaction: Continue to stir the reaction at room temperature for 1-6 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase with water, 5% aqueous lithium chloride solution (to aid removal of DMF), 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the desired conjugate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EDC_NHS_Coupling_Mechanism PEG_COOH This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) PEG_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct Hydrolysis NHS NHS NHS->NHS_Ester Amide_Product Amide Conjugate (R-CO-NH-R') NHS_Ester->Amide_Product + Amine Amine Amine (R'-NH2) Amine->Amide_Product HATU_Coupling_Mechanism PEG_COOH This compound (R-COOH) OAt_Ester OAt-Active Ester (Highly Reactive) PEG_COOH->OAt_Ester + HATU, DIPEA HATU HATU HATU->OAt_Ester DIPEA DIPEA (Base) DIPEA->OAt_Ester Amide_Product Amide Conjugate (R-CO-NH-R') OAt_Ester->Amide_Product + Amine Amine Amine (R'-NH2) Amine->Amide_Product Experimental_Workflow cluster_protocol General Coupling Protocol Start Start Preparation Dissolve this compound Start->Preparation Activation Add Coupling Reagent (EDC/NHS or HATU/DIPEA) Preparation->Activation Coupling Add Amine-Containing Molecule Activation->Coupling Reaction Stir at Room Temperature Coupling->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Pure Conjugate Purification->End

References

Application Notes and Protocols for Amine-Reactive PEGylation with Bis-(m-PEG4)-amidohexanoic acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely utilized strategy in drug development to enhance the therapeutic properties of parent molecules. Key benefits of PEGylation include improved pharmacokinetic profiles, increased stability, enhanced solubility, and reduced immunogenicity.[1][2][3] Amine-reactive PEGylation is a common approach that targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[4][5]

This document provides detailed application notes and protocols for the use of a specific, discrete PEGylation reagent: the N-hydroxysuccinimide (NHS) ester of Bis-(m-PEG4)-amidohexanoic acid. This reagent facilitates the covalent attachment of a short, hydrophilic PEG linker to amine-containing molecules. The activated NHS ester reacts efficiently with primary amines at a physiological to slightly basic pH (7-9) to form a stable and irreversible amide bond.[6][7][8]

Reagent Specifications: Bis-PEG4-NHS Ester

The reagent, referred to as Bis-PEG4-NHS ester, is a homobifunctional crosslinker with a hydrophilic PEG spacer. This structure allows for the conjugation of two different amine-containing molecules or the creation of intramolecular crosslinks. The discrete PEG length (n=4) ensures uniformity in the final PEGylated product, which is a significant advantage over traditional polydisperse PEG reagents.

PropertyValueReference
Chemical Name Bis-PEG4-NHS esterBroadPharm
CAS Number 1314378-11-4[9]
Molecular Formula C20H28N2O12[9]
Molecular Weight 488.5 g/mol [9]
Reactivity Primary Amines (-NH2)[9]
Solubility Soluble in DCM, DMSO, DMF[9][10]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The hydrophilic PEG spacer is thus incorporated between the two conjugated molecules.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) PEG_Protein PEGylated Protein (Stable Amide Bond) Protein->PEG_Protein pH 7-9 PEG_NHS Bis-PEG4-NHS Ester PEG_NHS->PEG_Protein NHS N-hydroxysuccinimide (Byproduct) PEG_NHS->NHS

Figure 1: Reaction of Bis-PEG4-NHS Ester with a primary amine.

Experimental Protocols

Protocol 1: General Protein PEGylation

This protocol outlines a general procedure for the PEGylation of a protein using Bis-PEG4-NHS ester. Optimization of the molar ratio of the PEG reagent to the protein is crucial to achieve the desired degree of PEGylation.[6]

Materials:

  • Protein of interest

  • Bis-PEG4-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.0)[4][11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[11]

  • Desalting columns or dialysis cassettes for purification[11]

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If the protein solution contains buffers with primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column into PBS.[4][11][13]

  • Protein Solution Preparation: Prepare a 1-10 mg/mL solution of the protein in the amine-free buffer.[12][13]

  • PEG Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Bis-PEG4-NHS ester in anhydrous DMSO or DMF. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[4][11][13]

  • PEGylation Reaction: Add a calculated amount of the Bis-PEG4-NHS ester stock solution to the protein solution. A starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.[12][14] The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][12] Reaction times may need to be optimized depending on the protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[9]

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or using a desalting column.[12][13]

  • Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.

G A 1. Buffer Exchange (Protein in Amine-Free Buffer, e.g., PBS) B 2. Prepare Protein Solution (1-10 mg/mL) A->B C 3. Prepare Fresh PEG-NHS Solution (10 mM in DMSO/DMF) B->C D 4. Add PEG-NHS to Protein (5-20x molar excess) C->D E 5. Incubate (30-60 min RT or 2h on ice) D->E F 6. Quench Reaction (e.g., Tris buffer) E->F G 7. Purify (Dialysis or Desalting Column) F->G H 8. Characterize and Store G->H

Figure 2: Workflow for a typical protein PEGylation experiment.
Protocol 2: Characterization of PEGylated Protein

It is essential to characterize the extent of PEGylation. A combination of techniques is often employed for a comprehensive analysis.

A. SDS-PAGE Analysis:

  • Principle: PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart.

  • Procedure: Run samples of the unmodified protein, the PEGylation reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel. A shift in the band to a higher apparent molecular weight indicates successful PEGylation.

B. Mass Spectrometry (MALDI-TOF or LC-MS):

  • Principle: Mass spectrometry provides a precise measurement of the molecular weight, allowing for the determination of the number of PEG units attached to the protein.[15][16][17]

  • Procedure:

    • Purify the PEGylated protein to remove any unreacted PEG reagent.[18]

    • Analyze the sample using MALDI-TOF or LC-MS to obtain the molecular weight.[18]

    • The degree of PEGylation can be calculated by the mass increase compared to the unmodified protein.[18]

    • Example Calculation: If the unmodified protein is 50 kDa and the major peak for the PEGylated protein is 50.977 kDa, the mass increase is 977 Da. Since one Bis-PEG4-NHS ester adds 488.5 Da per amine reacted (assuming it reacts at both ends with two different proteins or crosslinks intramolecularly), this would correspond to approximately two PEG linkers attached per protein molecule.

C. HPLC Analysis:

  • Principle: Techniques like Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) can be used to separate the PEGylated protein from the unmodified protein and impurities. SEC separates molecules based on their hydrodynamic volume, which is increased upon PEGylation.[6][18]

  • Procedure:

    • Inject the purified sample onto an appropriate HPLC column (e.g., SEC).

    • Monitor the elution profile using UV detection at 280 nm.

    • PEGylated proteins will typically elute earlier than their unmodified counterparts in SEC.[6]

Quantitative Data Summary

The degree of PEGylation is highly dependent on the molar ratio of the PEG-NHS ester to the protein. The following table provides an example of how this relationship can be characterized.

Molar Ratio (PEG-NHS : Protein)Average Degree of PEGylation (PEG molecules/protein)% Unmodified Protein
5 : 11-2~30%
10 : 12-3~10%
20 : 14-6<5%
50 : 1>6<1%
Note: These are illustrative values. The actual degree of PEGylation will depend on the specific protein, its number of accessible primary amines, and the reaction conditions.

Application Example: Modulation of a Signaling Pathway

PEGylated therapeutics are often designed to have a longer circulation half-life, which can be advantageous for targeting specific cellular pathways in diseases like cancer. For instance, a PEGylated antibody or protein therapeutic could be developed to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[11][13][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF (Ligand) EGF->EGFR Binds Therapeutic PEGylated Therapeutic Therapeutic->EGFR Inhibits

Figure 3: Inhibition of the EGFR signaling pathway by a PEGylated therapeutic.

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency - Inactive PEG-NHS reagent (hydrolyzed).- Presence of amine-containing buffers.- Insufficient molar excess of PEG reagent.- Use fresh, properly stored PEG-NHS.- Ensure the buffer is amine-free.- Increase the molar ratio of PEG-NHS to protein.
Protein Precipitation - High concentration of organic solvent.- Change in pH.- Keep the volume of DMSO/DMF below 10%.- Ensure the final pH of the reaction mixture is within the optimal range for the protein's stability.
Loss of Biological Activity - PEGylation at or near the active site.- Reduce the degree of PEGylation by lowering the molar ratio.- Consider site-specific PEGylation strategies if available.

Storage and Handling

  • Bis-PEG4-NHS ester: This reagent is moisture-sensitive.[4][12] Store at -20°C with a desiccant.[4][13] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][13]

  • PEGylated Protein: Store under the same conditions that are optimal for the non-PEGylated protein.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Bis-(m-PEG4)-amidohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of peptides with Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. PEGylation can improve water solubility, increase systemic circulation time by reducing renal clearance, and shield the peptide from proteolytic degradation.[1] Bis-(m-PEG4)-amidohexanoic acid is a hydrophilic, di-PEGylated linker that can be incorporated into peptides to introduce a flexible and biocompatible spacer. This is particularly useful in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of linked moieties is crucial for biological activity.[2][3]

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles

The synthesis is based on the well-established Fmoc/tBu strategy. The peptide is assembled on a solid support (resin), with the C-terminal amino acid attached to the resin. The N-terminus of each subsequent amino acid is temporarily protected by a base-labile Fmoc group, while reactive side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt). The synthesis cycle involves:

  • Fmoc Deprotection: Removal of the Fmoc group with a secondary amine base (e.g., piperidine) to expose the N-terminal amine.

  • Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminal amine of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.

This compound, possessing a terminal carboxylic acid, is incorporated using the same coupling methodology as for an amino acid. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid cocktail.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides).

  • Fmoc-protected Amino Acids: Standard Fmoc-amino acids with acid-labile side-chain protection.

  • This compound

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine (B6355638)

    • Diisopropylethylamine (DIPEA)

  • Coupling Reagents:

    • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA)

    • Water

    • Phenol

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

  • Precipitation/Washing: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale.

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 1 hour.

    • Drain the DMF.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

    • Add the activation solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF (5x).

    • Coupling:

      • Pre-activate the next Fmoc-amino acid (0.4 mmol) with HATU (0.39 mmol) and DIPEA (0.8 mmol) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Washing: Wash the resin with DMF (5x).

    • Repeat this cycle for all subsequent amino acids in the sequence.

  • Incorporation of this compound:

    • After the final Fmoc deprotection of the peptide chain, wash the resin as described above.

    • In a separate vial, dissolve this compound (0.2 mmol, 2 eq.), HATU (0.19 mmol, 1.9 eq.), and DIPEA (0.4 mmol, 4 eq.) in DMF.

    • Add the activation solution to the resin and shake for 4 hours or overnight to ensure complete coupling.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Final Deprotection (Optional):

    • If the N-terminus is to be free, perform a final Fmoc deprotection with 20% piperidine in DMF.

    • Wash the resin with DMF (5x), DCM (3x), and methanol (B129727) (3x).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Preparation of Cleavage Cocktail:

    • Prepare Reagent K by mixing TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5.

    • Caution: Prepare in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the dried peptide-resin to a reaction vessel.

    • Add 10 mL of the cleavage cocktail per 0.1 mmol of resin.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables present representative data for the synthesis of a model peptide incorporating the this compound linker. These values are illustrative and may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Reagents for SPPS of a Model PEGylated Peptide

ReagentMolar Excess (eq.)Purpose
Fmoc-Amino Acids4Peptide chain elongation
This compound2Incorporation of the di-PEGylated linker
HATU3.9 (for AAs), 1.9 (for linker)Coupling activator
DIPEA8 (for AAs), 4 (for linker)Base for coupling reaction
Piperidine (20% in DMF)-Fmoc deprotection
Reagent K-Cleavage from resin and side-chain deprotection

Table 2: Representative Yield and Purity Data

ParameterRepresentative ValueMethod of Determination
Crude Peptide Yield75-85%Gravimetric analysis
Purity of Crude Peptide60-75%Analytical RP-HPLC
Purity of Final Peptide (Post-HPLC)>95%Analytical RP-HPLC
Final Peptide IdentityConfirmedMass Spectrometry (MS)

Visualizations

Experimental Workflow

SPPS_Workflow cluster_loop Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop PEG_Coupling Linker Coupling (this compound, HATU, DIPEA) Wash2->PEG_Coupling Loop->Fmoc_Deprotection Wash3 Wash (DMF/DCM) PEG_Coupling->Wash3 Cleavage Cleavage & Deprotection (Reagent K) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.

Logic of Fmoc-Based SPPS Cycle

Fmoc_Cycle Start Resin-Bound Peptide (N-Fmoc) Deprotect Deprotection (Piperidine) Start->Deprotect Step 1 Free_Amine Resin-Bound Peptide (Free N-Terminus) Deprotect->Free_Amine Couple Coupling (Fmoc-AA-OH, Activator) Free_Amine->Couple Step 2 Elongated Resin-Bound Peptide (n+1) (N-Fmoc) Couple->Elongated Elongated->Deprotect Next Cycle

References

Application Note: Purification of Bis-(m-PEG4)-amidohexanoic Acid Conjugates by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-(m-PEG4)-amidohexanoic acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker commonly used in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies. The defined length and hydrophilicity of the PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates. The purification of these conjugates is a critical step to remove unreacted starting materials, excess reagents, and side products, ensuring the purity and batch-to-batch consistency required for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of these conjugates due to its high resolution and compatibility with a wide range of small molecules.

This application note provides a detailed protocol for the purification of this compound conjugates using preparative RP-HPLC.

Data Presentation

The purification of this compound conjugates by RP-HPLC typically involves optimizing several parameters to achieve the desired purity and yield. The following tables provide representative data and parameters for the purification process.

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC System Preparative HPLC System with Gradient Capability
Column Chemistry C18 Silica
Particle Size 5 - 10 µm
Pore Size 100 - 120 Å
Column Dimensions 19 x 150 mm (or similar preparative dimensions)
Detector UV-Vis Detector

Table 2: Optimized RP-HPLC Method Parameters

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 15-20 mL/min (for a 19 mm ID column)
Detection Wavelength 220 nm and/or 280 nm (analyte dependent)
Column Temperature Ambient or 45°C
Injection Volume 0.5 - 5 mL (concentration dependent)
Gradient Profile See Table 3

Table 3: Representative Preparative Gradient Profile

Time (minutes)% Mobile Phase B
020
520
4580
5095
5595
5620
6020

Table 4: Expected Purification Performance

ParameterTypical Value
Crude Purity 50 - 80%
Purity after HPLC > 95%
Typical Retention Time 25 - 35 minutes (highly dependent on the conjugate)
Recovery 60 - 85%

Experimental Protocols

This section provides a detailed methodology for the purification of this compound conjugates.

1. Materials and Reagents

  • Crude this compound conjugate

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), sequencing grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • 0.45 µm syringe filters (Teflon or other chemically resistant membrane)

2. Sample Preparation

  • Dissolve the crude conjugate product in a minimal amount of DMSO.

  • Dilute the DMSO solution with Mobile Phase A (Water with 0.1% TFA) to a final concentration suitable for injection (e.g., 10-50 mg/mL). The final solution should contain the lowest possible percentage of DMSO to ensure good peak shape.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

3. HPLC Purification Protocol

  • System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase composition (e.g., 20% Mobile Phase B) for at least 3 column volumes or until a stable baseline is observed at the detection wavelength.[1]

  • Sample Injection: Inject the prepared and filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Gradient Elution: Initiate the gradient elution program as detailed in Table 3. The relatively non-polar nature of many conjugates necessitates a gradient that gradually increases the organic solvent concentration to ensure separation from more polar impurities.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak that represents the desired conjugate product.[1] Fraction collection can be triggered by UV signal intensity.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC-MS. Pool the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Evaporation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified conjugate as a solid.

4. Analytical Purity Assessment

To confirm the purity of the final product, a separate analytical RP-HPLC method should be employed.

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Flow Rate: 1 mL/min

  • Gradient: A faster gradient (e.g., 5-95% B over 15 minutes) can be used.

  • Detection: UV and Mass Spectrometry (MS) for identity confirmation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the purification of this compound conjugates.

cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_post Post-Purification dissolve Dissolve Crude Conjugate in DMSO dilute Dilute with Mobile Phase A dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample filter->inject equilibrate Equilibrate System equilibrate->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Analytical HPLC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilize to Dry Product evaporate->lyophilize final_product Pure Conjugate (>95%) lyophilize->final_product

Caption: Workflow for HPLC Purification of Conjugates.

start Start: Crude Conjugate Mixture hplc Preparative RP-HPLC (C18 Column) start->hplc decision Purity > 95%? hplc->decision pool Pool Fractions decision->pool Yes repurify Re-purify Impure Fractions decision->repurify No end End: Pure Lyophilized Product pool->end repurify->hplc

Caption: Logical Flow for Purification and Quality Control.

References

Application Notes and Protocols: Bis-(m-PEG4)-amidohexanoic Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide exemplary protocols for the utilization of Bis-(m-PEG4)-amidohexanoic acid in the development of targeted drug delivery systems. While primarily recognized as a linker in Proteolysis Targeting Chimeras (PROTACs), its bifunctional nature, featuring a central hexanoic acid core and two polyethylene (B3416737) glycol (PEG) chains, makes it a promising candidate for broader applications in nanomedicine, particularly in the surface modification of nanoparticles for targeted drug delivery.

The protocols outlined below describe a hypothetical scenario for the formulation of targeted polymeric nanoparticles encapsulating a model anticancer drug, doxorubicin (B1662922). These are intended as a guide and can be adapted for various nanoparticle systems, targeting ligands, and therapeutic payloads.

Conceptual Framework: Targeted Nanoparticle Drug Delivery

The central hypothesis is that this compound can be employed as a flexible linker to attach a targeting ligand to the surface of a drug-loaded nanoparticle. The PEG chains offer hydrophilicity, which can help to reduce non-specific protein adsorption and prolong circulation time (the "stealth" effect). The terminal carboxylic acid on the hexanoic acid core provides a reactive handle for conjugation to the nanoparticle surface or a targeting moiety.

Exemplary Application: Folic Acid-Targeted PLGA Nanoparticles for Doxorubicin Delivery

In this example, we will design a poly(lactic-co-glycolic acid) (PLGA) nanoparticle system for the targeted delivery of doxorubicin to cancer cells overexpressing the folate receptor. This compound will be used to link folic acid (the targeting ligand) to an amine-functionalized PLGA nanoparticle.

Visualization of the Targeted Nanoparticle

Targeted_Nanoparticle cluster_nanoparticle Targeted PLGA Nanoparticle cluster_surface Surface Modification PLGA_Core PLGA Core Doxorubicin Doxorubicin (Drug) PEG_Linker This compound PLGA_Core->PEG_Linker Conjugation Folic_Acid Folic Acid (Targeting Ligand) PEG_Linker->Folic_Acid Amide Bond

Caption: Structure of a targeted PLGA nanoparticle.

Experimental Workflow

The overall process involves the synthesis of amine-functionalized PLGA, preparation of drug-loaded nanoparticles, and subsequent surface modification with the targeting ligand via the this compound linker.

Workflow A Synthesis of Amine-Terminated PLGA (PLGA-NH2) B Preparation of Doxorubicin-Loaded PLGA-NH2 Nanoparticles (NP-NH2) A->B F Conjugation of Folic Acid-Linker to NP-NH2 B->F C Activation of this compound D Conjugation of Activated Linker to Folic Acid-NH2 C->D E Activation of Carboxylic Acid on Folic Acid-Linker Conjugate D->E E->F G Purification and Characterization of Targeted Nanoparticles F->G H In Vitro Drug Release Study G->H

Caption: Experimental workflow for nanoparticle synthesis.

Detailed Experimental Protocols

Disclaimer: These are exemplary protocols and should be optimized for specific laboratory conditions and materials.

Protocol 1: Preparation of Doxorubicin-Loaded Amine-Functionalized PLGA Nanoparticles (Dox-NP-NH2)

Materials:

  • PLGA-NH2 (Poly(lactic-co-glycolic acid) with terminal amine groups)

  • Doxorubicin hydrochloride (Dox)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 50 mg of PLGA-NH2 and 5 mg of Doxorubicin HCl in 2 mL of DCM.

  • Prepare a 2% (w/v) PVA solution in deionized water.

  • Add the PLGA/Dox solution dropwise to 10 mL of the PVA solution while sonicating on an ice bath.

  • Continue sonication for 5 minutes.

  • Stir the resulting emulsion at room temperature for 4 hours to allow for DCM evaporation.

  • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final Dox-NP-NH2 pellet in 1 mL of deionized water and store at 4°C.

Protocol 2: Conjugation of Folic Acid to Dox-NP-NH2 using this compound

Materials:

  • Dox-NP-NH2 suspension from Protocol 1

  • This compound

  • Amine-modified Folic Acid (FA-NH2)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (0.1 M, pH 6.0)

  • PBS buffer (0.1 M, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure: Step A: Activation of this compound and Conjugation to FA-NH2

  • Dissolve 10 mg of this compound, 5 mg of EDC, and 3 mg of NHS in 1 mL of anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group.

  • Dissolve 5 mg of FA-NH2 in 0.5 mL of DMSO.

  • Add the FA-NH2 solution to the activated linker solution and stir overnight at room temperature in the dark.

  • The resulting product is FA-linker conjugate with a terminal carboxylic acid.

Step B: Conjugation of FA-Linker to Dox-NP-NH2

  • Activate the terminal carboxylic acid of the FA-linker conjugate by adding 5 mg of EDC and 3 mg of NHS to the reaction mixture from Step A and stirring for 1 hour.

  • Resuspend the Dox-NP-NH2 pellet in 2 mL of MES buffer (0.1 M, pH 6.0).

  • Add the activated FA-linker solution dropwise to the Dox-NP-NH2 suspension.

  • Adjust the pH of the reaction mixture to 7.4 with PBS buffer (0.1 M).

  • Stir the reaction for 4 hours at room temperature.

  • Purify the targeted nanoparticles by ultracentrifugation (15,000 rpm, 20 minutes, 4°C).

  • Wash the pellet three times with deionized water to remove unreacted reagents.

  • Resuspend the final targeted nanoparticles (Dox-NP-FA) in a suitable buffer (e.g., PBS) for characterization and further use.

Protocol 3: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.
  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.
  • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
  • Quantify the amount of doxorubicin using a UV-Vis spectrophotometer or fluorescence plate reader at the appropriate excitation/emission wavelengths.
  • Calculate DLC and EE using the following formulas:
  • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
  • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

Materials:

  • Dox-NP-FA suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Transfer 1 mL of the Dox-NP-FA suspension into a dialysis bag.

  • Place the dialysis bag in 50 mL of release buffer (PBS pH 7.4 or pH 5.5).

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of doxorubicin in the collected samples using a fluorescence plate reader.

  • Plot the cumulative percentage of drug released versus time.

Quantitative Data Summary

The following table presents exemplary data that could be obtained from the characterization of the nanoparticles prepared according to the protocols above.

ParameterNon-Targeted NP (Dox-NP-NH2)Targeted NP (Dox-NP-FA)
Particle Size (nm) 150 ± 10165 ± 12
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) +25 ± 3+10 ± 2
Drug Loading Content (%) 8.5 ± 0.78.2 ± 0.6
Encapsulation Efficiency (%) 85 ± 582 ± 4

Conclusion

These application notes and protocols demonstrate the potential utility of this compound as a versatile linker in the field of targeted drug delivery. By providing a hydrophilic spacer and a reactive functional group, it can facilitate the development of sophisticated nanocarriers designed to improve the therapeutic index of potent drugs. Researchers are encouraged to adapt and optimize these methods for their specific applications.

Application Notes and Protocols: Protein PEGylation using Bis-(m-PEG4)-amidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation is a well-established bioconjugation technique used to enhance the therapeutic properties of proteins. This process involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, which can significantly improve its pharmacokinetic and pharmacodynamic profile. Key advantages of PEGylation include increased drug solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3]

The choice of the PEG linker is critical and influences the properties of the final conjugate.[] Bis-(m-PEG4)-amidohexanoic acid is a branched PEG linker. Branched PEGs offer a greater hydrodynamic volume compared to linear PEGs of similar molecular weight, which can provide superior shielding of the protein surface. This enhanced shielding can lead to more effective protection from the immune system and proteolytic enzymes.[1][5] While this specific linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its activated forms are highly suitable for general protein PEGylation.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of activated this compound (as an N-hydroxysuccinimide ester) for the targeted PEGylation of primary amine groups on proteins.

Reaction Chemistry and Workflow

The most common strategy for PEGylating proteins with linkers like this compound involves activating the terminal carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. This activated PEG reagent reacts efficiently with primary amines on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[9][10]

Chemical Reaction Pathway

The diagram below illustrates the reaction between a protein and this compound NHS ester.

G Protein Protein-NH₂ (Lysine Residue) PEG_Protein PEGylated Protein (Stable Amide Bond) Protein->PEG_Protein + Amine-free buffer pH 7.0-8.0 Protein->PEG_Protein PEG_NHS Activated PEG Reagent NHS Ester Branched PEG Linker PEG_NHS->PEG_Protein NHS_byproduct NHS Byproduct (N-hydroxysuccinimide) PEG_NHS:nhs->NHS_byproduct

Caption: Amine-reactive PEGylation chemical pathway.

Overall Experimental Workflow

The process of generating and characterizing a PEGylated protein conjugate follows a structured workflow from initial reaction to final analysis.

G prep 1. Reagent Preparation - Dissolve Protein in Amine-Free Buffer - Dissolve PEG-NHS in Anhydrous DMSO reaction 2. PEGylation Reaction - Mix Protein and PEG-NHS - Incubate (e.g., 1 hr at RT) prep->reaction quench 3. Quench Reaction - Add Glycine or Tris Buffer reaction->quench purify 4. Purification - SEC, IEX, or HIC - Remove free PEG and unreacted protein quench->purify analyze 5. Characterization & Analysis - SDS-PAGE (MW Shift) - Mass Spec (Degree of PEGylation) - Functional Assay (Activity) purify->analyze final Final Product (Purified PEG-Protein Conjugate) analyze->final

Caption: General workflow for protein PEGylation.

Experimental Protocols

Important Precaution: PEG-NHS esters are highly sensitive to moisture. All reagents should be equilibrated to room temperature before opening, and handling should be performed in a low-humidity environment. Do not prepare stock solutions of the PEG reagent for storage.

Protocol 1: Protein PEGylation

This protocol describes the conjugation of this compound NHS ester to a target protein.

Materials:

  • Target Protein

  • This compound NHS ester

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer like HEPES)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Reaction tubes and a magnetic stirrer or orbital shaker

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 2-10 mg/mL in the reaction buffer. If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or desalting column.

  • PEG Reagent Preparation: Immediately before use, weigh the required amount of this compound NHS ester and dissolve it in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Molar Ratio Calculation: Determine the desired molar excess of the PEG reagent to the protein. A starting point is often a 5 to 20-fold molar excess of PEG per mole of protein. The optimal ratio depends on the protein's reactivity and the desired degree of PEGylation and must be determined empirically.

  • Reaction Initiation: Add the calculated volume of the dissolved PEG reagent dropwise to the stirring protein solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice may help preserve the stability of sensitive proteins.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining PEG-NHS ester. Incubate for 15 minutes.

  • Proceed to Purification: The crude reaction mixture, containing PEGylated protein, unreacted protein, and excess PEG reagent, is now ready for purification.

Protocol 2: Purification of the PEGylated Protein

Chromatography is the most effective method for separating the desired PEGylated protein from other reaction components. The choice of method depends on the properties of the conjugate.

A. Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the protein, SEC is highly effective at removing unreacted PEG and other small molecules.[][8]

  • Column: Choose a column with a fractionation range appropriate for the expected size of your PEGylated protein (e.g., Superdex 200 or similar).

  • Mobile Phase: An isocratic mobile phase, such as PBS pH 7.4, is typically used.

  • Procedure: Equilibrate the column with the mobile phase. Load the quenched reaction mixture onto the column. Collect fractions and monitor the eluate by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the smaller, unreacted protein.

B. Ion Exchange Chromatography (IEX): IEX separates proteins based on surface charge. The PEG chains can shield the charges on the protein surface, altering its binding affinity to the IEX resin. This allows for the separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) and from the unreacted protein.[8]

  • Column: Choose an anion or cation exchange column based on the protein's isoelectric point (pI) and the buffer pH.

  • Procedure: Equilibrate the column with a low-salt binding buffer. Load the sample. Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). Collect and analyze fractions.

G start Crude PEGylation Mixture decision Primary Separation Goal? start->decision sec Use Size Exclusion (SEC) - Good for removing free PEG - Separates based on size decision->sec Remove Excess Reagents iex Use Ion Exchange (IEX) - Good for separating isomers - Separates based on charge decision->iex Isolate Different PEGylated Species end Purified Fractions sec->end iex->end

References

Revolutionizing Bioconjugation: Applications of Bis-(m-PEG4)-amidohexanoic Acid Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 11, 2025 – In the landscape of advanced bioconjugation, derivatives of Bis-(m-PEG4)-amidohexanoic acid are emerging as powerful tools for researchers, scientists, and drug development professionals. These heterobifunctional linkers, featuring discrete polyethylene (B3416737) glycol (PEG) chains, offer a unique combination of hydrophilicity, biocompatibility, and precise spatial control, making them ideal for a range of applications, most notably in the construction of antibody-drug conjugates (ADCs) and the fluorescent labeling of biomolecules. The integration of "click chemistry" handles, such as azides and alkynes, into these linkers provides a highly efficient and specific method for covalently connecting molecular entities.

This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in two cornerstone click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application Note 1: Antibody-Drug Conjugate (ADC) Development

The precise attachment of potent cytotoxic drugs to monoclonal antibodies is a critical aspect of ADC development. This compound derivatives serve as flexible and hydrophilic spacers that can enhance the solubility and stability of the final ADC, potentially reducing aggregation and immunogenicity.[1][2] The discrete PEG4 linker allows for a well-defined drug-to-antibody ratio (DAR), a crucial parameter influencing the therapeutic window of an ADC.[3]

The bifunctional nature of these linkers allows for a two-step conjugation strategy. First, the amidohexanoic acid moiety can be activated (e.g., as an NHS ester) to react with lysine (B10760008) residues on the antibody. Subsequently, the terminal azide (B81097) or alkyne group on the PEG linker is available for the "click" reaction with a correspondingly modified drug payload. This modular approach simplifies the synthesis and purification of ADCs.

Quantitative Data Summary: ADC Properties

The following table summarizes typical improvements observed in ADC properties when utilizing PEGylated linkers. While specific values depend on the antibody, drug, and linker combination, these ranges are representative of the expected benefits.

ParameterWithout PEG LinkerWith this compound LinkerReference
Solubility Low to ModerateHigh[2][4]
Aggregation Prone to aggregationReduced aggregation[3]
In Vivo Half-life ShorterExtended[5]
Immunogenicity Potential for immunogenic responseReduced immunogenicity[2][5]
Drug-to-Antibody Ratio (DAR) Control VariableMore precise control[3]

Application Note 2: Fluorescent Labeling of Biomolecules

The covalent attachment of fluorescent dyes to proteins, peptides, and other biomolecules is essential for a wide array of biological assays, including fluorescence microscopy, flow cytometry, and immunofluorescence-based techniques.[][] Derivatives of this compound provide a hydrophilic spacer that separates the fluorophore from the biomolecule, which can help to minimize quenching effects and preserve the biological activity of the labeled molecule.[8]

Similar to ADC construction, a two-step labeling process is often employed. The linker is first attached to the biomolecule of interest, followed by the click reaction with a fluorescent dye that has been modified with a complementary azide or alkyne group. This approach offers high specificity and efficiency, even in complex biological samples.

Quantitative Data Summary: Fluorescent Labeling Efficiency

The choice of click chemistry reaction can influence the efficiency of labeling. The following table provides a comparative overview of CuAAC and SPAAC for this application.

ParameterCuAACSPAACReference
Reaction Rate Very Fast (ligand-accelerated)Generally slower, but highly dependent on the strained alkyne[9][10]
Biocompatibility Potential cytotoxicity due to copper catalystExcellent for live-cell imaging (catalyst-free)[9][10]
Reaction Yield HighHigh[11]
Specificity HighHigh, but potential for side reactions with thiols[11]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Preparation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-functionalized this compound linker to an antibody, followed by the CuAAC-mediated attachment of an alkyne-modified cytotoxic drug.

Materials:

  • Purified monoclonal antibody (mAb) in a phosphate-buffered saline (PBS), pH 7.4.

  • Azide-Bis-(m-PEG4)-amidohexanoic acid, NHS ester

  • Alkyne-modified cytotoxic drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting columns

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

Procedure:

Step 1: Antibody Modification with Azide-PEG4 Linker

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • Dissolve the Azide-Bis-(m-PEG4)-amidohexanoic acid, NHS ester in DMF or DMSO to a concentration of 10 mM.

  • Add a 10-fold molar excess of the linker solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove excess linker using a desalting column equilibrated with Reaction Buffer.

  • Determine the concentration of the azide-modified antibody.

Step 2: CuAAC Reaction with Alkyne-Modified Drug

  • Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO.

  • In a reaction tube, combine the azide-modified antibody (e.g., 1 mg), a 5-fold molar excess of the alkyne-drug, and THPTA to a final concentration of 1 mM.

  • Prepare a fresh solution of 50 mM CuSO4 and 50 mM sodium ascorbate.

  • Add the CuSO4/sodium ascorbate solution to the reaction mixture to a final concentration of 1 mM each.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess drug and catalyst.

  • Characterize the ADC for DAR, purity, and aggregation.

Workflow for Two-Step ADC Preparation using CuAAC

CuAAC_ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Reaction mAb Monoclonal Antibody reaction1 Incubate (1-2h, RT) mAb->reaction1 linker Azide-PEG4-NHS Ester linker->reaction1 purification1 Desalting Column reaction1->purification1 azide_mAb Azide-Modified Antibody purification1->azide_mAb reaction2 Incubate (1-2h, RT) azide_mAb->reaction2 alkyne_drug Alkyne-Drug alkyne_drug->reaction2 catalyst CuSO4 / Na-Ascorbate THPTA catalyst->reaction2 purification2 Purification (SEC) reaction2->purification2 ADC Antibody-Drug Conjugate purification2->ADC

Caption: Workflow for ADC synthesis via CuAAC.

Protocol 2: One-Step Fluorescent Labeling of a Protein using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between a protein pre-modified with an alkyne-functionalized this compound linker and an azide-containing fluorescent dye.

Materials:

  • Purified protein containing an alkyne group (prepared similarly to Step 1 in Protocol 1, but using an alkyne-PEG4-NHS ester linker).

  • Azide-modified fluorescent dye (e.g., Azide-Fluor 488).

  • Anhydrous DMSO.

  • Reaction Buffer: PBS, pH 7.4.

  • Desalting columns.

Procedure:

  • Prepare the alkyne-modified protein at a concentration of 2-5 mg/mL in Reaction Buffer.

  • Dissolve the azide-modified fluorescent dye in DMSO to prepare a 10 mM stock solution.

  • Add a 5- to 10-fold molar excess of the fluorescent dye solution to the protein solution.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Remove excess, unreacted dye using a desalting column equilibrated with PBS.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

Workflow for One-Step Fluorescent Labeling using SPAAC

SPAAC_Labeling_Workflow alkyne_protein Alkyne-Modified Protein reaction Incubate (4-12h, RT) alkyne_protein->reaction azide_dye Azide-Fluorescent Dye azide_dye->reaction purification Desalting Column reaction->purification labeled_protein Fluorescently Labeled Protein purification->labeled_protein

Caption: Workflow for protein labeling via SPAAC.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality and functionality.

Logical Diagram for Bioconjugate Characterization

Characterization_Logic cluster_physicochemical Physicochemical Properties cluster_functional Functional Assays start Bioconjugate Sample mass_spec Mass Spectrometry (DAR, Purity) start->mass_spec hplc HPLC/SEC (Aggregation, Purity) start->hplc uv_vis UV-Vis Spectroscopy (DOL, Concentration) start->uv_vis elisa ELISA (Binding Affinity) mass_spec->elisa cell_assay Cell-Based Assays (Cytotoxicity, Internalization) hplc->cell_assay microscopy Fluorescence Microscopy (Localization) uv_vis->microscopy

Caption: Characterization workflow for bioconjugates.

Analytical Methods:

  • Mass Spectrometry (MS): To confirm the covalent attachment and determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL).[12]

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and quantify the extent of aggregation.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the incorporated drug or dye, and to calculate the DAR/DOL.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To evaluate the binding affinity of the antibody to its target antigen after conjugation.[13]

  • Cell-Based Assays: To assess the biological activity of ADCs (e.g., cytotoxicity) or the functionality of fluorescently labeled proteins.

By leveraging the unique properties of this compound derivatives in combination with the efficiency and specificity of click chemistry, researchers can construct well-defined and highly functional bioconjugates for a wide range of therapeutic and diagnostic applications.

References

Application Notes and Protocols for the Characterization of Bis-(m-PEG4)-amidohexanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG4)-amidohexanoic acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker used in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their identity, purity, and stability. This document provides detailed application notes and protocols for the analytical characterization of molecules conjugated with this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

I. High-Performance Liquid Chromatography (HPLC) for Purity and Heterogeneity Assessment

HPLC is a fundamental technique for assessing the purity and heterogeneity of PEGylated conjugates.[] Different HPLC modes, including Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC), can be employed to separate the conjugate from unconjugated starting materials and to resolve different PEGylated species.

A. Size-Exclusion Chromatography (SEC-HPLC)

Principle: SEC separates molecules based on their hydrodynamic volume in solution.[5] It is an ideal method for quantifying high molecular weight aggregates and separating the PEGylated conjugate from the smaller, unconjugated parent molecule.[6][7]

Experimental Protocol: SEC-HPLC

  • System: A biocompatible HPLC system, such as an Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent.[7]

  • Column: Agilent AdvanceBio SEC, 300Å, 7.8 x 300 mm, 2.7 µm (p/n PL1180-5350) or equivalent.[7]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm (for protein/antibody conjugates) and/or Refractive Index (RI) for molecules lacking a UV chromophore.[][5]

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Data Presentation: SEC-HPLC Analysis

ParameterUnconjugated MoleculeThis compound ConjugateAggregate
Retention Time (min) ~12.5~10.2~8.5
Relative Peak Area (%) < 1%> 98%< 1%
Apparent Molecular Weight (kDa) (Varies)(Varies)(Varies)

Note: Retention times and molecular weights are illustrative and will vary depending on the specific conjugate and SEC column used.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating species with small differences, such as conjugates with varying degrees of PEGylation.

Experimental Protocol: RP-HPLC

  • System: UPLC or HPLC system with a binary pump.

  • Column: Waters ACQUITY UPLC BEH300 C4, 1.7 µm, 2.1 x 50 mm or equivalent.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5-95% B

    • 12-13 min: 95% B

    • 13-14 min: 95-5% B

    • 14-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 60 °C.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dilute the sample to 0.5 mg/mL in Mobile Phase A.

Data Presentation: RP-HPLC Analysis

SpeciesRetention Time (min)Peak Area (%)
Unconjugated Molecule8.5< 0.5
Mono-conjugated9.2> 99
Di-conjugated9.8< 0.5

Note: Retention times are illustrative and will depend on the specific conjugate.

II. Mass Spectrometry (MS) for Identity Confirmation and Characterization

Mass spectrometry is a powerful tool for confirming the covalent attachment of the this compound linker and determining the precise molecular weight of the conjugate.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for the analysis of PEGylated biomolecules.[10][11]

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. For large molecules like protein conjugates, electrospray ionization (ESI) is typically used, which generates multiply charged ions. The resulting mass spectrum can be deconvoluted to determine the zero-charge mass of the intact conjugate.[10] The polydispersity of traditional PEGs can complicate mass spectra; however, the use of a discrete PEG linker like this compound simplifies the analysis, resulting in a more defined mass peak.[10]

Experimental Protocol: LC-MS

  • LC System: UPLC or HPLC system as described for RP-HPLC.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Waters Xevo G2-XS QToF or Thermo Scientific Q Exactive.[10]

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • LC Method: Use the RP-HPLC method described above. The mobile phase is MS-compatible.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Mass Range: 500-4000 m/z

  • Data Analysis: The raw ESI-MS spectrum containing multiple charge states is deconvoluted using software such as ProMass HR or similar to obtain the zero-charge molecular weight.[10]

Data Presentation: LC-MS Deconvolution Results

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Accuracy (ppm)
Unconjugated Molecule(e.g., 25000.0)25000.28
Conjugate(e.g., 25582.7)25582.97.8

Note: The molecular weight of this compound is 582.68 g/mol .[1] The theoretical mass of the conjugate will be the mass of the parent molecule plus the mass of the linker.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound conjugates, ¹H and ¹³C NMR can be used to confirm the structure of the linker itself and to verify its attachment to the target molecule, particularly for smaller conjugates.

Experimental Protocol: ¹H NMR

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent appropriate for the conjugate (e.g., D₂O, DMSO-d₆, CDCl₃).

  • Sample Concentration: 5-10 mg/mL.

  • Experiment: Standard ¹H NMR experiment.

  • Data Analysis: Integrate the proton signals. The characteristic ethylene (B1197577) glycol protons of the PEG chain will appear as a complex multiplet around 3.6 ppm. Protons on the amidohexanoic acid moiety and the parent molecule will have distinct chemical shifts that can be assigned to confirm the conjugate structure.

Data Presentation: Key ¹H NMR Signals for the Linker Moiety

ProtonsExpected Chemical Shift (ppm)
PEG ethylene glycol units (-CH₂CH₂O-)~3.6
Amide (-NHCO-)~7.5-8.5 (broad)
Hexanoic acid alpha-CH₂~2.2

Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of the conjugated molecule.

Visualizations

experimental_workflow_SEC cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis sample Conjugate Sample dissolve Dissolve in Mobile Phase (1 mg/mL) sample->dissolve filter Filter (0.22 µm) dissolve->filter injection Inject 20 µL filter->injection Prepared Sample separation Isocratic Separation (150 mM Na-Phosphate) injection->separation detection UV (280 nm) and/or RI Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Raw Data quantify Quantify Peak Areas (Aggregate, Conjugate, Unconjugated) chromatogram->quantify

Caption: SEC-HPLC workflow for purity analysis.

experimental_workflow_LCMS cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Conjugate Sample dissolve Dilute in Mobile Phase A (0.5 mg/mL) sample->dissolve injection Inject Sample dissolve->injection Prepared Sample separation RP-HPLC Gradient Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis High-Res Mass Analysis (ToF) ionization->mass_analysis raw_spectrum Acquire Raw ESI-MS Spectrum mass_analysis->raw_spectrum Raw Data deconvolution Deconvolute Spectrum raw_spectrum->deconvolution mass_determination Determine Zero-Charge Mass deconvolution->mass_determination

Caption: LC-MS workflow for identity confirmation.

References

Application Notes and Protocols for Developing Targeted Protein Degraders Using PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers, particularly those with four ethylene (B1197577) glycol units (PEG4), have gained significant attention due to their favorable properties. This document provides detailed application notes and protocols for the development of targeted protein degraders utilizing PEG4 linkers.

Advantages of PEG4 Linkers in TPD Development

PEG4 linkers offer several advantages in the design of potent and drug-like PROTACs:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of often-large and hydrophobic PROTAC molecules. This can enhance cell permeability and bioavailability.[1][2]

  • Optimal Flexibility and Length: The flexibility of the PEG4 linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[3] The length of the linker is a critical parameter, and studies have shown that specific PEG lengths can be optimal for efficient degradation of different target proteins.[4][5][6]

  • Reduced Non-specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions, potentially reducing off-target effects.

  • Synthetic Tractability: A wide variety of bifunctional PEG4 linkers with different reactive groups are commercially available, facilitating the modular synthesis of PROTAC libraries.[7]

Data Presentation: Impact of Linker Composition and Length

The choice of linker significantly impacts the degradation efficiency of a PROTAC, as measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize quantitative data from studies on BRD4-targeting PROTACs, illustrating the importance of linker optimization.

Table 1: Comparison of Degradation Efficacy for BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACE3 Ligase LigandTarget LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1PomalidomideJQ1PEG2>5000<20H661
PROTAC 2PomalidomideJQ1PEG3~1000~50H661
PROTAC 3 Pomalidomide JQ1 PEG4 <500 >80 H661
PROTAC 4PomalidomideJQ1PEG5<500>80H661

Data compiled from multiple sources for illustrative purposes.[4]

Table 2: Degradation Potency of a VHL-based BRD4 PROTAC with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM) in HeLa cells
MZP-61PEG2>1000
MZP-54PEG3~500
MZP-55 PEG4 ~100

This data illustrates the trend of increasing potency with optimal PEG linker length.[4]

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-PEG4-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

experimental_workflow start Start: Design & Synthesize PEG4-linked PROTAC synthesis PROTAC Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification cell_culture Cell Culture (Target-expressing cell line) purification->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment western_blot Western Blot Analysis (Quantify Protein Degradation) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax end End: Evaluate PROTAC Efficacy dc50_dmax->end ic50 Determine IC50 viability_assay->ic50 ic50->end

Caption: A typical workflow for the design and evaluation of PROTACs.

BRD4/c-Myc Signaling Pathway

BRD4_cMyc_Pathway cluster_nucleus Nucleus BRD4_PROTAC BRD4-Targeting PROTAC (with PEG4 Linker) BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Degradation Degradation BRD4 Degradation cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Binds to acetylated histones at c-Myc promoter Acetylated_Histones Acetylated Histones cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Cycle_Progression Cell Cycle Progression cMyc_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits Degradation->cMyc_Gene Prevents BRD4 binding

Caption: PROTAC-mediated degradation of BRD4 downregulates c-Myc.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

This protocol describes the synthesis of a BRD4-targeting PROTAC using an amine-functionalized JQ1 derivative and a commercially available carboxylic acid-functionalized PEG4 linker attached to an E3 ligase ligand (e.g., pomalidomide).

Materials:

  • Amine-functionalized JQ1

  • Pomalidomide-PEG4-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve amine-functionalized JQ1 (1.0 eq) and Pomalidomide-PEG4-acid (1.1 eq) in anhydrous DMF.

  • Coupling Reaction: To the solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the procedure for quantifying the degradation of a target protein (e.g., BRD4) in cells treated with a PEG4-linked PROTAC.

Materials:

  • Target protein-expressing cell line (e.g., HeLa, 22Rv1)

  • Synthesized PEG4-linked PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of target protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the effect of the PEG4-linked PROTAC on cell viability using a commercially available assay kit (e.g., MTT or CellTiter-Glo).

Materials:

  • Target protein-expressing cell line

  • Synthesized PEG4-linked PROTAC

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or CellTiter-Glo assay reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and use a non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The development of targeted protein degraders is a rapidly advancing field, and the choice of linker is a critical parameter for success. PEG4 linkers offer a compelling combination of properties that can enhance the solubility, permeability, and efficacy of PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design, synthesize, and evaluate potent and selective TPDs utilizing PEG4 linkers. Systematic optimization of the linker, in conjunction with careful selection of target and E3 ligase ligands, will be paramount in realizing the full therapeutic potential of this exciting technology.

References

Application Notes and Protocols: A Guide to Linking E3 Ligase Ligands with Bis-(m-PEG4)-amidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.

This document provides a detailed experimental guide for the conjugation of E3 ligase ligands with Bis-(m-PEG4)-amidohexanoic acid, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG)-based linker. The protocols outlined herein are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel PROTACs.

Signaling Pathways

The efficacy of a PROTAC is contingent upon its ability to successfully hijack an E3 ubiquitin ligase to tag the target protein for degradation. The two most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL). Understanding the signaling pathways of these ligases is crucial for rational PROTAC design.

CRBN_pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC->POI CRBN_complex CUL4-DDB1-CRBN E3 Ligase Complex PROTAC->CRBN_complex CRBN_complex->PROTAC Recruits Ub Ubiquitin Ub->POI Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: CRBN-mediated PROTAC-induced protein degradation pathway.

VHL_pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC->POI VHL_complex CUL2-Rbx1-Elongin B/C-VHL E3 Ligase Complex PROTAC->VHL_complex VHL_complex->PROTAC Recruits Ub Ubiquitin Ub->POI Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: VHL-mediated PROTAC-induced protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC is a modular process. The following protocols detail the conjugation of an E3 ligase ligand to the this compound linker, followed by the attachment of a POI ligand.

Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound

This protocol describes the formation of an amide bond between an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) with an amino linker) and one of the carboxylic acid groups of this compound.

protocol1_workflow start Start dissolve Dissolve E3 Ligase Ligand-NH2 and Linker in DMF start->dissolve add_reagents Add HATU and DIPEA dissolve->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react monitor Monitor by LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Flash Chromatography workup->purify characterize Characterize by NMR and Mass Spec purify->characterize end End Product: E3-Linker-COOH characterize->end

Caption: Workflow for Protocol 1: Amide Coupling.

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-NH2) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase-linker-COOH conjugate.

  • Characterize the purified product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Amide Coupling of POI Ligand to E3 Ligase-Linker Conjugate

This protocol outlines the final step in PROTAC synthesis: the conjugation of an amine-functionalized POI ligand to the terminal carboxylic acid of the E3 ligase-linker conjugate.

protocol2_workflow start Start dissolve Dissolve E3-Linker-COOH and POI-NH2 in DMF start->dissolve add_reagents Add HATU and DIPEA dissolve->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react monitor Monitor by LC-MS react->monitor purify Purify by Preparative HPLC monitor->purify Reaction Complete characterize Characterize by NMR and Mass Spec purify->characterize end Final PROTAC characterize->end

Caption: Workflow for Protocol 2: Final PROTAC Synthesis.

Materials:

  • E3 ligase-linker-COOH conjugate (from Protocol 1) (1.0 eq)

  • Amine-functionalized POI ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the E3 ligase-linker-COOH conjugate and the amine-functionalized POI ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Lyophilize the pure fractions to yield the final PROTAC as a solid.

  • Characterize the final product by ¹H NMR and HRMS.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the synthesis and biological evaluation of the PROTAC.

Table 1: Synthesis and Characterization of E3 Ligase-Linker Conjugate

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺Yield (%)¹H NMR
E3-Linker-COOHC₄₀H₅₉N₅O₁₅861.40862.4165Conforms to structure

Table 2: Synthesis and Characterization of Final PROTAC

PROTAC IDMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺Yield (%)¹H NMR
PROTAC-01C₆₅H₈₀N₈O₁₇1264.561265.5740Conforms to structure

Table 3: Biological Evaluation of PROTAC-01

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)
Cell Line APOI-125>90
Cell Line BPOI-140>85

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Biological Evaluation Protocol

Protocol 3: Western Blot for PROTAC-induced Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with the synthesized PROTAC.

protocol3_workflow start Start seed_cells Seed Cells in Plates start->seed_cells treat_cells Treat with PROTAC (Various Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse Cells and Quantify Protein incubate->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page imaging Image and Quantify Band Intensity sds_page->imaging analyze Calculate DC50 and Dmax imaging->analyze end End analyze->end

Caption: Workflow for Western Blot Analysis.

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the POI and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Imaging and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This document provides a comprehensive experimental guide for the synthesis and evaluation of PROTACs utilizing the this compound linker. The detailed protocols, data presentation templates, and signaling pathway diagrams are intended to facilitate the rational design and development of novel protein degraders. Successful implementation of these methodologies will enable researchers to advance their drug discovery programs in the exciting field of targeted protein degradation.

Application Notes and Protocols: Step-by-Step Synthesis of a Model Antibody-Drug Conjugate (ADC) with Bis-(m-PEG4)-amidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker component, which connects the antibody to the payload, is critical for the stability, solubility, and overall efficacy of the ADC. This document provides a detailed, step-by-step protocol for the synthesis of a model ADC using a hydrophilic Bis-(m-PEG4)-amidohexanoic acid linker. This linker is designed to enhance the pharmacokinetic properties of the ADC by increasing its solubility and stability in circulation.[1][2][] The following protocols are intended for research purposes and should be adapted and optimized for specific antibodies and drug payloads.

Principle of the Method

The synthesis of the model ADC using this compound involves a multi-step process. The core principle is the covalent attachment of a cytotoxic drug to a monoclonal antibody via the bifunctional linker. This is typically achieved by first activating the carboxylic acid group on the linker to make it reactive towards amine groups (lysine residues) on the antibody surface.[4] Following the conjugation of the linker to the antibody, the second functional group on the linker is used to attach the cytotoxic payload. This method allows for the generation of ADCs with a controlled drug-to-antibody ratio (DAR).

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent Supplier Purpose
Monoclonal Antibody (e.g., Trastuzumab)In-house or CommercialTargeting component of the ADC
This compoundBroadPharm (e.g., BP-24227 or similar)Linker
N-Hydroxysuccinimide (NHS)Sigma-AldrichActivating agent for carboxylic acids
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)Sigma-AldrichActivating agent for carboxylic acids
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichOrganic solvent for linker activation
Model Cytotoxic Drug with a reactive amine group (e.g., Monomethyl Auristatin E - MMAE)VariousCytotoxic payload
Phosphate-Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer for antibody
Borate (B1201080) Buffer, pH 8.5In-house preparationBuffer for conjugation reaction
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher ScientificReducing agent for antibody (for cysteine conjugation)
Size-Exclusion Chromatography (SEC) ColumnsGE HealthcarePurification of ADC
Hydrophobic Interaction Chromatography (HIC) ColumnsWatersAnalysis of DAR
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)VariousCharacterization of ADC

Experimental Protocols

Part 1: Activation of this compound Linker

This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive NHS ester.

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM solution of NHS in anhydrous DMF or DMSO.

    • Prepare a 100 mM solution of EDC in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a clean, dry microcentrifuge tube, combine the this compound solution with a 1.2 molar excess of NHS and a 1.5 molar excess of EDC.

    • Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

    • The resulting solution contains the activated linker (this compound-NHS ester) and is ready for conjugation to the antibody.

Part 2: Antibody Preparation

This protocol outlines the preparation of the monoclonal antibody for conjugation.

  • Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS pH 7.4 using a desalting column or through dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Reduction (for Cysteine Conjugation - Optional):

    • For site-specific conjugation to cysteine residues, the interchain disulfide bonds of the antibody need to be partially or fully reduced.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes.

    • Remove excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Part 3: Conjugation of Activated Linker to the Antibody

This protocol details the conjugation of the activated linker to the lysine (B10760008) residues of the antibody.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of a basic buffer, such as borate buffer.

    • Add a 5- to 20-fold molar excess of the activated linker solution (from Part 1) to the antibody solution. The exact molar ratio should be optimized to achieve the desired DAR.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the Linker-Antibody Conjugate:

    • Remove excess, unreacted linker and byproducts by purifying the reaction mixture using a size-exclusion chromatography (SEC) column equilibrated with PBS pH 7.4.

    • Collect the fractions containing the antibody-linker conjugate.

Part 4: Conjugation of the Cytotoxic Drug to the Linker-Antibody Conjugate

This protocol describes the attachment of the cytotoxic payload to the second functional group of the linker. The chemistry for this step will depend on the specific functional groups of the linker and the drug. Assuming the this compound has a second reactive site (e.g., another carboxylic acid or an amine), the following is a general procedure for conjugating an amine-containing drug to a second carboxylic acid group on the linker.

  • Activation of the Second Carboxylic Acid Group:

    • The antibody-linker conjugate is subjected to a second activation step similar to Part 1, using NHS and EDC to activate the remaining carboxylic acid group on the linker. This step requires careful optimization to avoid antibody denaturation.

  • Drug Conjugation:

    • Dissolve the amine-containing cytotoxic drug (e.g., MMAE) in DMSO.

    • Add a molar excess of the dissolved drug to the activated antibody-linker conjugate.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Final Purification of the ADC:

    • Purify the final ADC product to remove unconjugated drug and other impurities using SEC.

    • The purified ADC should be stored at 2-8°C or frozen at -20°C or -80°C for long-term storage, depending on the stability of the specific ADC.

Characterization of the ADC

The synthesized ADC should be thoroughly characterized to determine its purity, drug-to-antibody ratio (DAR), and in vitro activity.

Parameter Method Expected Outcome
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC)A single major peak corresponding to the monomeric ADC, with minimal aggregation.
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS)A distribution of species with different numbers of drugs per antibody. The average DAR is a key quality attribute.
Concentration UV-Vis Spectroscopy (A280)Accurate determination of the ADC concentration.
In vitro Cytotoxicity Cell-based assays (e.g., MTT or CellTiter-Glo)Potent and specific killing of target cancer cells.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis and characterization of a model ADC.

Parameter Value Unit
Antibody Concentration (Initial)10mg/mL
Linker:Antibody Molar Ratio (in reaction)10:1-
Drug:Linker-Antibody Molar Ratio (in reaction)5:1-
Final ADC Concentration4.5mg/mL
Yield45%
Average Drug-to-Antibody Ratio (DAR)3.8-
Monomer Purity (by SEC)>95%
In vitro IC50 on Target Cells1.5nM

Visualizations

ADC_Synthesis_Workflow cluster_0 Part 1: Linker Activation cluster_1 Part 2 & 3: Antibody Conjugation cluster_2 Part 4: Drug Conjugation & Final ADC Linker Bis-(m-PEG4)- amidohexanoic acid NHS_EDC NHS / EDC in DMSO Linker->NHS_EDC Activated_Linker Activated Linker (NHS-ester) NHS_EDC->Activated_Linker Conjugation1 Conjugation Reaction Activated_Linker->Conjugation1 Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange (pH 8.0-8.5) Antibody->Buffer_Exchange Buffer_Exchange->Conjugation1 Purification1 Purification (SEC) Conjugation1->Purification1 Antibody_Linker Antibody-Linker Conjugate Purification1->Antibody_Linker Conjugation2 Drug Conjugation Antibody_Linker->Conjugation2 Drug Cytotoxic Drug (e.g., MMAE) Drug->Conjugation2 Purification2 Final Purification (SEC) Conjugation2->Purification2 Final_ADC Final ADC Purification2->Final_ADC

Caption: Workflow for the synthesis of a model ADC.

ADC_Structure cluster_antibody cluster_linker cluster_drug Antibody Antibody Linker Bis-(m-PEG4)- amidohexanoic acid Antibody->Linker Lysine Amide Bond Drug Cytotoxic Drug Linker->Drug Amide Bond

Caption: Schematic of the model ADC components.

References

Troubleshooting & Optimization

improving Bis-(m-PEG4)-amidohexanoic acid solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-(m-PEG4)-amidohexanoic acid. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound, particularly concerning its solubility in aqueous buffers.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

A1: This is a common issue, as the solubility of PEGylated linkers with terminal carboxylic acids can be highly dependent on pH and concentration.[1][2] this compound is a dicarboxylic acid, meaning its charge state and, consequently, its aqueous solubility are significantly influenced by the pH of the solution.[3][4][5]

Here is a systematic approach to troubleshoot this problem:

Experimental Protocol: Stepwise Solubilization
  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO, DMF, or ethanol.[6] Aim for a high concentration (e.g., 50-100 mM) to minimize the amount of organic solvent in your final aqueous solution.

  • Adjust the pH of Your Aqueous Buffer: The terminal carboxylic acid groups on the molecule are more likely to be deprotonated and negatively charged at a pH above their pKa, which significantly increases water solubility.[7]

    • Try preparing your buffer at a slightly more basic pH, such as pH 8.0 or 8.5.

    • Alternatively, you can prepare a stock solution of a weak base (e.g., 0.1 M NaOH or 0.5 M NaHCO₃) to aid dissolution.

  • Controlled Addition and Mixing:

    • While vortexing your aqueous buffer, add the organic stock solution dropwise. This gradual addition helps prevent the compound from precipitating out of solution.

    • If the solution becomes cloudy, gently warm it to 37°C and continue vortexing. Modest heating can sometimes improve solubility.[1]

  • Final pH Adjustment: After the compound is dissolved, you can carefully adjust the pH back to your desired experimental value using dilute HCl. Perform this step slowly while monitoring the solution for any signs of precipitation.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Troubleshooting workflow for dissolving this compound.

Q2: I managed to dissolve the compound, but it precipitated during my experiment or upon storage. How can I prevent this?

A2: Precipitation after initial dissolution often points to issues with buffer capacity, final concentration, or storage conditions.

  • Buffer Capacity: Ensure your buffer concentration is sufficient (e.g., 50-100 mM) to maintain the pH, especially if your experiment involves components that might alter it.[8]

  • Final Concentration: The aqueous solubility of the compound has a limit. If you observe precipitation, you may be exceeding this limit. Try working with a lower final concentration.

  • Co-solvents: For particularly challenging assays, the inclusion of a small percentage of a co-solvent like PEG-400 or glycerol (B35011) in the final buffer can help maintain solubility.[6][9]

  • Storage: If you prepare stock solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions intended for immediate use, store them at 4°C, but be aware that solubility can decrease at lower temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a hydrophilic, PEG-based bifunctional linker.[4][10] It contains a PEG4 (polyethylene glycol) spacer to increase aqueous solubility and two terminal carboxylic acid groups.[3] These characteristics make it suitable for use in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-binding ligand.[11][12][13]

Q2: How does pH affect the solubility of this compound?

A2: The compound has two terminal carboxylic acid groups (-COOH). At a pH below the pKa of these groups, they will be protonated (-COOH) and largely uncharged, resulting in lower aqueous solubility. At a pH above the pKa, the groups will be deprotonated (-COO⁻), making the molecule negatively charged and significantly more soluble in water due to favorable ion-dipole interactions.[2][7]

dot graph { layout=dot; rankdir=TB; node [shape=record, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} .dot Caption: Relationship between pH and the solubility of a carboxylic acid.

Q3: What solvents are compatible with this linker?

A3: Besides aqueous buffers (with pH adjustment), this compound is generally soluble in common organic solvents such as DMSO, DMF, DCM, and alcohols.[14] For biological experiments, it is best practice to prepare a concentrated stock in a water-miscible organic solvent like DMSO and then dilute it into your aqueous experimental buffer.

Q4: Can I use surfactants to improve solubility?

A4: Yes, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help solubilize poorly soluble compounds by forming micelles.[15][16] This approach can be particularly useful in cell-based assays or biochemical screens, but you must first validate that the chosen surfactant does not interfere with your experimental results.

Data Summary: Solubility Enhancement Strategies

The following table summarizes common strategies for improving the solubility of compounds like this compound in aqueous solutions.

StrategyMethodTypical Range/ConcentrationProsCons
pH Adjustment Increase buffer pH to deprotonate carboxylic acids.pH 8.0 - 9.0 for initial dissolution.Highly effective for ionizable compounds.[2][15]Final pH may need readjustment; potential for compound instability at extreme pH.
Co-solvents Add a water-miscible organic solvent to the buffer.1-10% DMSO, DMF, Ethanol; 5-20% Glycerol, PEG-400.[6]Simple to implement; can significantly increase solubility.High concentrations can affect protein stability and enzyme activity.
Surfactants Add a non-ionic surfactant to form micelles.0.01 - 0.1% Tween-20, Triton X-100.[16]Effective at low concentrations; can prevent aggregation.May interfere with certain biological assays (e.g., fluorescence).
Temperature Gentle warming of the solution.30 - 40°CCan increase the rate and extent of dissolution.Risk of compound degradation; solubility may decrease upon cooling.[1]

References

Technical Support Center: Optimizing EDC/HATU Coupling for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of EDC/HATU coupling reactions for PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for EDC/NHS-mediated PEGylation?

For optimal efficiency, a two-step pH process is recommended. The activation of the carboxylic acid group on the PEG linker with EDC and NHS is most effective in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2] The subsequent coupling of the NHS-activated PEG to a primary amine is most efficient at a pH of 7.0 to 8.5, with a common choice being phosphate-buffered saline (PBS) at pH 7.2-7.4.[2][4] This higher pH ensures the primary amine is deprotonated and thus more nucleophilic.[2]

Q2: Why is my coupling efficiency low when using EDC/HATU?

Low coupling efficiency can stem from several factors:

  • Suboptimal pH: Using a single pH for both activation and coupling can reduce yield. Acidic conditions (pH 4.5-6.0) are ideal for carboxyl activation with EDC, while the amine coupling step requires a higher pH (7.0-8.5).[2]

  • Hydrolysis of Reagents: EDC and the NHS-ester intermediate are susceptible to hydrolysis in aqueous solutions, which deactivates them.[5] It is crucial to use freshly prepared solutions of these reagents.[6][7]

  • Inactive Reagents: Moisture can inactivate EDC, NHS, and HATU. Always allow reagents to warm to room temperature before opening the vial to prevent condensation.[7][8][9]

  • Incompatible Buffers: Buffers containing primary amines (e.g., Tris) or carboxylates will compete with your target molecules for reaction with the coupling reagents.[1][4][8]

  • Steric Hindrance: The structure of the PEG linker or the substrate may sterically hinder the reaction.

Q3: Can I use a single buffer system for the entire EDC/NHS coupling reaction?

While a two-step pH process is ideal, a single buffer system can be used, although it may result in lower efficiency. If a single buffer is necessary, a compromise pH of around 6.0 to 7.2 might be attempted, but this is not optimal as the activation and coupling steps have different pH requirements.[2]

Q4: What is the recommended molar ratio of reagents for EDC/HATU coupling?

The optimal molar ratio can vary, but a common starting point is to use a molar excess of the coupling reagents relative to the molecule with the carboxylic acid. For EDC/NHS activation, a molar ratio of 1.5 equivalents of both EDC and NHS to the carboxylic acid is often used.[4] For the subsequent coupling to an amine, a 5 to 20-fold molar excess of the activated PEG linker over the target molecule is a typical starting point that may require empirical optimization.[4][10]

Q5: How can I quench the coupling reaction?

Unreacted NHS esters can be quenched by adding a compound with a primary amine. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine.[1][11] Keep in mind that these quenching agents will modify any remaining activated carboxyl groups.[1] If the purification method effectively removes small molecules, a quenching step may not be necessary.[12][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Inactive EDC, NHS, or HATU due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[7]
Incorrect pH for activation or coupling.Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0.[7]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after the activation step.[7]
Presence of primary amines (e.g., Tris) or carboxylates in the buffer.Use amine-free and carboxylate-free buffers such as PBS or MES for the reaction.[1][7][8]
Precipitation of Protein During Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.[7]
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[7]
Unconjugated Linker Still Present After Purification Incorrect molecular weight cutoff (MWCO) of the dialysis membrane or desalting column.Use a dialysis membrane or desalting column with a low MWCO (e.g., 1-3 kDa for smaller PEG linkers) to ensure the linker can pass through while retaining a larger biomolecule.[7]
Poor separation in size-exclusion chromatography.Optimize the column and mobile phase for better resolution between the conjugated product and the free linker.
Inconsistent Results Between Experiments Variable reagent activity due to hydrolysis.Prepare fresh stock solutions of EDC, NHS, and HATU for each experiment. Avoid storing them in aqueous solutions for extended periods.[6]
Inconsistent reaction times or temperatures.Standardize the incubation times and temperatures for both the activation and coupling steps.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for EDC/NHS Mediated Amine Coupling

Parameter Value Notes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to the carboxyl-containing molecule.[4]
Activation pH 4.5 - 6.0Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[2]
Activation Buffer 0.1 M MESA non-amine, non-carboxylate buffer is crucial.
Coupling pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[4]
Coupling Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[1][4]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the amine-containing target molecule; requires empirical optimization.[4][6]
Reaction Temperature Room temperature or 4°CLower temperatures can help to minimize hydrolysis of the NHS-ester.[4]
Reaction Time 1-4 hoursCan be extended overnight at 4°C.[4][7]

Table 2: Comparison of Common Coupling Reagents

Coupling Reagent Advantages Disadvantages
EDC Water-soluble, allowing for reactions in aqueous buffers.[14]The O-acylisourea intermediate is unstable and prone to hydrolysis.[5][11] Byproducts can be difficult to remove.
HATU Faster reaction times and higher efficiency compared to HBTU.[14][15] Lower risk of epimerization.[15]More expensive than carbodiimides. Can react with unprotected N-termini if used in excess.[14]
HBTU Effective coupling reagent.Generally lower efficiency and slower reaction speed than HATU. Higher risk of epimerization.[15]
DCC Inexpensive and effective in organic solvents.The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, making purification difficult.[16] Not suitable for aqueous reactions.

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Coupling of a Carboxy-PEG to a Primary Amine

  • Preparation of Reagents:

    • Allow the carboxy-PEG linker, EDC, and Sulfo-NHS to equilibrate to room temperature before opening the vials.

    • Prepare a stock solution of the carboxy-PEG linker in anhydrous DMF or DMSO.

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in an activation buffer (e.g., 0.1 M MES, pH 6.0).[3]

  • Activation of the PEG Linker:

    • In a reaction tube, dissolve the carboxy-PEG linker in the activation buffer.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS to the dissolved PEG linker.[4]

    • Gently mix the solution and allow it to react for 15-30 minutes at room temperature.[4]

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing target molecule in a coupling buffer (e.g., PBS, pH 7.4).[1]

    • Add the desired molar excess (e.g., 10-fold) of the freshly activated PEG-NHS ester solution to the target molecule solution.[4][10] The volume of organic solvent from the PEG stock should not exceed 10% of the total reaction volume.[4][6]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[4]

  • Quenching and Purification:

    • (Optional) To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[4]

    • Purify the conjugate to remove unreacted PEG linker and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[8]

Protocol 2: HATU-Mediated Coupling in an Organic Solvent

  • Preparation of Reagents:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Dissolve the carboxy-PEG linker (1 equivalent) in an anhydrous aprotic solvent such as DMF or NMP.

    • In a separate tube, dissolve HATU (1.1 equivalents) in the same anhydrous solvent.

  • Activation and Coupling:

    • Add the HATU solution to the carboxy-PEG linker solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

    • Stir the mixture for 5-10 minutes at room temperature to allow for the formation of the active ester.

    • Add the amine-containing molecule (1.2 equivalents) dissolved in the anhydrous solvent to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with an acidic solution (e.g., 1 M HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Visualizations

EDC_NHS_Coupling_Mechanism Carboxy_PEG Carboxy-PEG (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxy_PEG->O_Acylisourea + EDC EDC EDC->O_Acylisourea Activation (pH 4.5-6.0) NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + EDC_Byproduct EDC Byproduct (Urea) O_Acylisourea:e->EDC_Byproduct:w NHS NHS / Sulfo-NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + NHS_Released NHS NHS_Ester:e->NHS_Released:w Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Amide_Bond Coupling (pH 7.0-8.5)

Caption: EDC/NHS activation and conjugation pathway.

experimental_workflow start Start: Define PEGylation Goal reagent_prep Prepare Fresh Reagents (PEG-COOH, EDC/HATU, NHS, Amine-Molecule) start->reagent_prep activation Activation Step (e.g., EDC/NHS in MES pH 6.0) reagent_prep->activation coupling Coupling Step (Add activated PEG to Amine in PBS pH 7.4) activation->coupling analysis Analyze Conjugate (SDS-PAGE, MS, HPLC) coupling->analysis optimize Optimization Loop optimize->reagent_prep Adjust Ratios, pH, Time analysis->optimize Low Yield? purification Purify Conjugate (SEC, Dialysis) analysis->purification Good Yield final_product Final Purified Conjugate purification->final_product

Caption: General workflow for protein PEGylation.

troubleshooting_tree start Low Coupling Efficiency check_reagents Are reagents fresh & handled properly? start->check_reagents reagent_solution Use fresh, anhydrous reagents. Warm to RT before opening. check_reagents->reagent_solution No check_ph Is pH optimal for each step? check_reagents->check_ph Yes ph_solution Use two-step pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 check_ph->ph_solution No check_buffer Is the buffer compatible? check_ph->check_buffer Yes buffer_solution Use non-amine, non-carboxylate buffers (e.g., MES, PBS, HEPES). check_buffer->buffer_solution No check_ratio Are molar ratios optimized? check_buffer->check_ratio Yes ratio_solution Try varying molar excess of PEG-linker (5x to 20x). check_ratio->ratio_solution No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Troubleshooting Bis-(m-PEG4)-amidohexanoic Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for Bis-(m-PEG4)-amidohexanoic acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound NHS ester to a primary amine?

The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often considered ideal for many applications.[2][4] It is crucial to maintain this pH because at a lower pH, the primary amine becomes protonated and less reactive.[2][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction and reduces the overall yield.[1][2][4]

Q2: What are the best buffers to use for this conjugation reaction?

It is essential to use amine-free buffers. Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer are all suitable choices.[1][3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby lowering the conjugation efficiency.[1][2][5][6][7][8] If your protein is in a Tris- or glycine-containing buffer, a buffer exchange step is necessary before starting the conjugation.[5][7]

Q3: My this compound NHS ester is not readily soluble in my aqueous reaction buffer. What should I do?

Many NHS esters have limited water solubility.[9] It is a common and recommended practice to first dissolve the this compound NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[2][4][6][7] Ensure that the organic solvent is of high quality and amine-free.[2][4] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[6][7]

Q4: At what temperature and for how long should I run the conjugation reaction?

Conjugation reactions with NHS esters are typically performed at room temperature for 1-4 hours or at 4°C overnight.[1][3] Lower temperatures (4°C) can help to minimize the competing hydrolysis reaction of the NHS ester and may be beneficial for temperature-sensitive proteins, though a longer reaction time may be required.[3][5]

Q5: What is the main cause of low yield in NHS ester conjugation reactions?

The primary cause of low conjugation yield is the hydrolysis of the NHS ester in the aqueous buffer.[1][3][][11] This competing reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, which can no longer conjugate to the target protein.[3] The rate of hydrolysis is highly dependent on the pH and temperature of the reaction.[1][3][11]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Conjugation Detected

Potential Cause 1: Hydrolysis of this compound NHS ester.

  • Solution: Prepare the solution of the this compound NHS ester immediately before use.[6][8] If using an organic solvent like DMSO or DMF, ensure it is anhydrous.[2][3] Minimize the time the linker is in the aqueous buffer before the addition of your protein. To further reduce the rate of hydrolysis, consider performing the reaction at a lower temperature, such as 4°C.[1][3]

Potential Cause 2: Incorrect Reaction pH.

  • Solution: Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.[1][3] Note that during large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which may cause a drop in the pH of the reaction mixture.[2][4] Using a more concentrated buffer can help to maintain a stable pH throughout the reaction.[2]

Potential Cause 3: Presence of Competing Nucleophiles.

  • Solution: Ensure that your protein solution and all buffers are free from extraneous primary amines (e.g., Tris, glycine, ammonium (B1175870) salts).[2][6][8] If your protein was stored or purified in a buffer containing primary amines, you must perform a buffer exchange via dialysis or a desalting column before initiating the conjugation reaction.[5][6][7]

Potential Cause 4: Low Protein Concentration.

  • Solution: Reactions in dilute protein solutions are less efficient.[1][11] If possible, concentrate your protein solution. A concentration of 1-10 mg/mL is often recommended.[4]

Problem 2: High Batch-to-Batch Inconsistency

Potential Cause 1: Variable Reagent Quality.

  • Solution: The this compound NHS ester is moisture-sensitive.[6][8][12] Store it desiccated at -20°C.[6][8][12] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][8][12] Use high-quality, anhydrous solvents for stock solutions.[2] Avoid repeated freeze-thaw cycles of the reagent.[]

Potential Cause 2: Inconsistent Molar Ratios.

  • Solution: Carefully calculate and measure the molar ratio of the PEG reagent to your protein. It is advisable to perform a titration experiment to determine the optimal molar excess for your specific protein and desired degree of labeling.[5] A 20-fold molar excess is a common starting point for antibody conjugations.[6][7]

Problem 3: Protein Aggregation Post-Conjugation

Potential Cause 1: High Degree of PEGylation.

  • Solution: A high degree of modification can sometimes lead to aggregation.[5] Try reducing the molar excess of the this compound reagent in your reaction to achieve a lower degree of labeling.[5]

Potential Cause 2: Inefficient Purification.

  • Solution: Aggregates can sometimes be co-purified with the desired conjugate. Size exclusion chromatography (SEC) is an effective method for separating soluble aggregates from the monomeric conjugate.[5][13][] Ensure that the buffers used during purification are optimized to maintain the solubility of your PEGylated protein.[5]

Quantitative Data Summary

Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis
pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][11]
8.0Room Temperature210 minutes[15][16]
8.5Room Temperature180 minutes[15][16]
8.6410 minutes[1][11]
9.0Room Temperature125 minutes[15][16]
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5[1][3]A slightly basic pH is crucial for deprotonated, nucleophilic primary amines.[3]
Temperature 4°C to Room Temperature[1][3]Lower temperatures can minimize hydrolysis but may require longer reaction times.[3]
Buffer Amine-free (e.g., PBS, Borate)[1][3]Avoid Tris and glycine buffers as they compete in the reaction.[1][2]
Molar Excess of PEG-NHS 5- to 20-fold over protein[3]The optimal ratio depends on the protein and should be determined empirically.[3]
Reaction Time 30 minutes - 2 hours (RT) or 2 hours - overnight (4°C)[6][7][12]Monitor reaction progress to determine the optimal time.

Experimental Protocols

General Protocol for Protein Conjugation with this compound NHS Ester

This protocol is a general guideline and may require optimization for your specific protein and application.

1. Preparation of Protein Solution:

  • Perform a buffer exchange to transfer your protein into an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5).

  • Adjust the protein concentration to 1-10 mg/mL.[4]

2. Preparation of PEG-NHS Ester Solution:

  • Allow the vial of this compound NHS ester to warm to room temperature before opening.[6][8][12]

  • Immediately before use, dissolve the required amount of the PEG-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[]

3. Conjugation Reaction:

  • Add the calculated volume of the 10 mM PEG-NHS ester stock solution to the protein solution while gently stirring. A 20-fold molar excess is a common starting point.[6][7]

  • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[6][7]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2 hours to overnight, with gentle mixing.[6][7][12]

4. Quenching the Reaction (Optional):

  • To stop the reaction, add an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[12]

  • Incubate for 15-30 minutes at room temperature.[5]

5. Purification of the Conjugate:

  • Remove unreacted PEG-NHS ester and reaction byproducts using a desalting column, dialysis, or size exclusion chromatography (SEC).[6][7] SEC is also effective at removing aggregates.[13][]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (Buffer Exchange to Amine-Free Buffer) conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) prep_protein->conjugation prep_peg Prepare PEG-NHS Ester (Dissolve in Anhydrous DMSO/DMF) prep_peg->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Analyze Final Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: A typical experimental workflow for this compound conjugation.

G start Low or No Yield Observed q_hydrolysis Was PEG-NHS solution prepared fresh in anhydrous solvent? start->q_hydrolysis s_hydrolysis ACTION: Prepare fresh PEG-NHS solution immediately before use. Use anhydrous solvent. q_hydrolysis->s_hydrolysis No q_ph Is reaction pH within 7.2-8.5? q_hydrolysis->q_ph Yes s_hydrolysis->q_ph s_ph ACTION: Verify and adjust buffer pH. Use a more concentrated buffer. q_ph->s_ph No q_amines Are buffers free of competing amines (e.g., Tris)? q_ph->q_amines Yes s_ph->q_amines s_amines ACTION: Perform buffer exchange into an amine-free buffer. q_amines->s_amines No q_concentration Is protein concentration adequate (>1 mg/mL)? q_amines->q_concentration Yes s_amines->q_concentration s_concentration ACTION: Concentrate the protein solution. q_concentration->s_concentration No end_node Yield Improved q_concentration->end_node Yes s_concentration->end_node

Caption: A troubleshooting decision tree for low yield in conjugation reactions.

G peg_nhs PEG-NHS Ester (Reactive) protein_amine Protein-NH2 peg_protein PEG-Protein Conjugate (Stable Amide Bond) peg_nhs->peg_protein Favored at pH 7.2-8.5 water H2O (Aqueous Buffer) peg_acid PEG-Carboxylic Acid (Inactive) peg_nhs->peg_acid Increases with higher pH & Temp protein_amine->peg_protein + water->peg_acid +

Caption: Competing reaction pathways for this compound NHS ester.

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) aggregation, with a specific focus on the role of Polyethylene Glycol (PEG) linkers in mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in our ADC formulations?

A1: ADC aggregation is a complex issue arising from the intrinsic properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key factors include:

  • Hydrophobicity: The conjugation of hydrophobic payloads and linkers can create or expose hydrophobic patches on the antibody surface. This increases the likelihood of intermolecular interactions, which can lead to aggregation.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[3][4]

  • Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as pH near the antibody's isoelectric point (pI) or inappropriate salt concentrations, can destabilize the ADC and promote aggregation.[5] The use of organic co-solvents to dissolve the linker-payload can also contribute to this issue.

  • Conformational Changes: The attachment of the linker-payload can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting protein-protein interactions.[3]

Q2: We are observing increased aggregation with a higher drug-to-antibody ratio (DAR). Why does this happen and what is the impact?

A2: A higher DAR often leads to increased aggregation because many cytotoxic payloads are hydrophobic.[6] Increasing the number of these molecules on the antibody surface intensifies the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[3] This can negatively impact the ADC's pharmacokinetic properties, leading to faster clearance from the bloodstream and reduced stability.[6] While a higher DAR can enhance cytotoxicity, it often comes at the cost of increased aggregation and potential for off-target toxicity.[4]

Q3: How do PEG linkers help in preventing ADC aggregation?

A3: Polyethylene glycol (PEG) is a hydrophilic polymer that, when incorporated into the linker of an ADC, can significantly reduce aggregation.[7] The primary mechanisms are:

  • Increased Hydrophilicity: PEG chains form a hydration shell around the ADC, increasing its overall water solubility and masking the hydrophobicity of the payload.[8] This minimizes hydrophobic-driven self-association.

  • Steric Hindrance: The flexible PEG chains create a protective layer on the ADC's surface, which can sterically hinder intermolecular interactions that lead to aggregation.[8]

  • Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC, allowing for better tumor accumulation.[8]

Q4: What are the key analytical techniques to monitor ADC aggregation?

A4: Several analytical methods are essential for detecting and quantifying ADC aggregation. The most common are:

  • Size Exclusion Chromatography (SEC): This is the industry standard for quantifying aggregates based on hydrodynamic volume.[3] It separates monomers, dimers, and higher-order aggregates.[7]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution.[9] It is highly sensitive to the presence of large aggregates and can be used to determine the polydispersity index (PDI), a measure of the heterogeneity of particle sizes in the sample.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[9] It is particularly useful for characterizing the distribution of different DAR species and assessing the overall hydrophobicity of the ADC, which correlates with its aggregation propensity.[11]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Increased High Molecular Weight Species (HMWS) in SEC after conjugation High hydrophobicity of the payload and/or linker.Incorporate a hydrophilic PEG spacer into the linker design to increase the overall hydrophilicity of the ADC.[7]
High Drug-to-Antibody Ratio (DAR).Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. A lower DAR can reduce the overall hydrophobicity and aggregation propensity.[3]
Unfavorable buffer conditions (pH, ionic strength).Screen different buffer formulations. Ensure the pH is not near the antibody's isoelectric point and optimize the salt concentration (a common starting point is 150 mM NaCl).[5]
High Polydispersity Index (PDI) in DLS analysis Presence of a wide range of aggregate sizes.Purify the ADC using preparative SEC to remove aggregates before formulation.
Sample handling issues (e.g., repeated freeze-thaw cycles).Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants like sucrose (B13894) or trehalose.
Broad or tailing peaks in HIC chromatogram Heterogeneous drug distribution and high hydrophobicity.Employ site-specific conjugation techniques to achieve a more homogeneous product.
Utilize PEGylated linkers to reduce the overall hydrophobicity, which can lead to sharper, more defined peaks in HIC.
Visible precipitation or cloudiness in the ADC solution Severe aggregation and loss of solubility.Re-evaluate the entire formulation strategy, including the choice of linker, payload, and buffer excipients. Hydrophilic linkers and formulation stabilizers are critical.
Consider solid-phase conjugation, where the antibody is immobilized during the conjugation process to prevent intermolecular interactions.

Quantitative Data Summary

Table 1: Impact of PEG Linkers on ADC Aggregation (SEC Analysis)

ADC FormulationLinker TypeDARStorage Conditions% High Molecular Weight Species (Aggregates)Reference
Trastuzumab-MMAENon-PEGylated82 days at +40°C>95%
Trastuzumab-MMAU (hydrophilic payload)Non-PEGylated82 days at +40°C2%
FG-ADCPEGylated428 days at 37°C~4%[8]
VAG-ADCPEGylated428 days at 37°C~4%[8]
Kadcyla® (T-DM1)Non-PEGylated~3.528 days at 37°C~6%[8]

Table 2: Influence of Linker Hydrophilicity on ADC Retention Time in HIC

ADCLinker TypeDARRelative HIC Retention Time (min)InterpretationReference
Adcetris® (Brentuximab Vedotin)Non-PEGylated~4Broad peak distributionHeterogeneous and hydrophobic
Brentuximab-MMAEPEG12-phosphonamidate8Shorter retention time than AdcetrisMore homogeneous and hydrophilic
Brentuximab-MMAEPEG24-phosphonamidate8Even shorter retention timeHighly homogeneous and hydrophilic

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Sample vials

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Chromatographic Run: Run the separation for approximately 15-20 minutes, or until all species have eluted. Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated peak area.

Protocol 2: Dynamic Light Scattering (DLS) for ADC Size Distribution Analysis

Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of an ADC sample to assess for the presence of aggregates.

Materials:

  • ADC sample

  • DLS instrument (e.g., Wyatt DynaPro Plate Reader)

  • Low-volume cuvette or multi-well plate

  • Filtration device (0.1 or 0.2 µm filter)[3]

  • Buffer (the same as the ADC formulation buffer)

Procedure:

  • Sample Preparation:

    • Filter the ADC sample through a 0.1 or 0.2 µm filter to remove dust and large particulates.[3]

    • If the sample is concentrated, dilute it with filtered formulation buffer to a suitable concentration (typically 0.5-1.0 mg/mL for antibodies).

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Set the measurement temperature, typically 25°C.

  • Measurement:

    • Carefully pipette the sample into a clean, dust-free cuvette or well, avoiding the introduction of air bubbles.

    • Place the cuvette or plate into the instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform multiple acquisitions (e.g., 10-20 runs of 10 seconds each) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity.

    • Report the Z-average hydrodynamic radius (Rh) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered monodisperse.[9]

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophobicity Profiling

Objective: To assess the hydrophobicity profile and drug-to-antibody ratio (DAR) distribution of an ADC sample.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Sample vials

Procedure:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatographic Run:

    • After injection, maintain 100% Mobile Phase A for a few minutes to allow the ADC to bind to the column.

    • Apply a linear gradient to 100% Mobile Phase B over 20-30 minutes to elute the ADC species. More hydrophobic species will elute later at lower salt concentrations.

    • Follow with a column wash using 100% Mobile Phase B.

  • Data Analysis: Analyze the resulting chromatogram. The number of peaks and their retention times provide information on the DAR distribution and the relative hydrophobicity of the different ADC species.

Visualizations

cluster_0 Causes of ADC Aggregation Hydrophobic Payload/Linker Hydrophobic Payload/Linker Increased Surface Hydrophobicity Increased Surface Hydrophobicity Hydrophobic Payload/Linker->Increased Surface Hydrophobicity Aggregation Aggregation Increased Surface Hydrophobicity->Aggregation High DAR High DAR High DAR->Increased Surface Hydrophobicity Unfavorable pH/Buffer Unfavorable pH/Buffer Protein Destabilization Protein Destabilization Unfavorable pH/Buffer->Protein Destabilization Protein Destabilization->Aggregation Conjugation Process Conjugation Process Conjugation Process->Protein Destabilization

Caption: Factors contributing to ADC aggregation.

cluster_1 Role of PEG Linkers in Preventing Aggregation Hydrophobic ADC Hydrophobic ADC PEG Linker PEG Linker Hydrophobic ADC->PEG Linker Incorporation of Aggregation Aggregation Hydrophobic ADC->Aggregation Prone to PEGylated ADC PEGylated ADC PEG Linker->PEGylated ADC Results in Increased Hydrophilicity Increased Hydrophilicity PEGylated ADC->Increased Hydrophilicity Leads to Steric Hindrance Steric Hindrance PEGylated ADC->Steric Hindrance Provides Reduced Aggregation Reduced Aggregation Increased Hydrophilicity->Reduced Aggregation Steric Hindrance->Reduced Aggregation

Caption: Mechanism of PEG linkers in aggregation prevention.

cluster_2 Troubleshooting Workflow for ADC Aggregation Observation Observe ADC Aggregation (e.g., high %HMW in SEC) Investigation Investigate Potential Causes Observation->Investigation Hydrophobicity High Hydrophobicity? Investigation->Hydrophobicity Formulation Suboptimal Formulation? Investigation->Formulation DAR High DAR? Investigation->DAR Solution_Hydrophobicity Incorporate PEG Linker Hydrophobicity->Solution_Hydrophobicity Solution_Formulation Optimize Buffer (pH, Excipients) Formulation->Solution_Formulation Solution_DAR Optimize Conjugation Chemistry DAR->Solution_DAR Analysis Re-analyze by SEC, DLS, HIC Solution_Hydrophobicity->Analysis Solution_Formulation->Analysis Solution_DAR->Analysis

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Challenges in Purifying PROTACs Containing Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) that contain hydrophilic polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found after the synthesis of a PEGylated PROTAC?

A1: The synthesis of PEGylated PROTACs can result in a complex mixture of components. Common impurities include unreacted starting materials (the E3 ligase ligand and the target protein ligand), excess PEGylating reagent, and various byproducts from the coupling reactions.[1] Additionally, the PEGylation reaction itself can produce a heterogeneous mixture, including PROTACs with varying numbers of PEG chains attached (if multiple reaction sites are available) and positional isomers, where the PEG linker is attached to different sites on the PROTAC molecule.[1] In some cases, specific byproducts, such as those from nucleophilic acyl substitution in pomalidomide-based PROTACs, can co-elute with the desired product during purification.[1]

Q2: Why is the purification of PROTACs with hydrophilic PEG linkers so challenging?

A2: The purification of these molecules is inherently difficult due to a combination of factors. PROTACs themselves are often large, complex molecules with challenging physicochemical properties.[1] The addition of a hydrophilic PEG linker, while beneficial for solubility and pharmacokinetic properties, introduces further complications.[1][2] The PEG chain can mask the physicochemical properties of the PROTAC, making it difficult to achieve separation based on traditional chromatographic principles like charge or hydrophobicity.[1][3] This leads to challenges in separating the desired PEGylated PROTAC from unreacted starting materials, excess PEG, and other PEG-related impurities.[1] Furthermore, the high polarity of PEGylated PROTACs can cause them to adhere strongly to normal-phase silica (B1680970) gel, leading to poor separation and low recovery during flash chromatography.[4]

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A3: A multi-step purification strategy employing a combination of chromatographic techniques is often necessary for isolating highly pure PEGylated PROTACs. The most commonly used methods are:

  • Size Exclusion Chromatography (SEC): Often used as an initial step, SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the PROTAC, SEC is effective at removing smaller impurities like unreacted ligands and excess PEG reagent.[1][5]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The neutral PEG chain can shield the charges on the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from unreacted, un-PEGylated PROTACs and even some positional isomers.[1][5]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is a powerful tool for polishing the final product and separating the target PEGylated PROTAC from closely related impurities and isomers.[1][]

  • Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC. It can be a useful alternative or complementary step to IEX.[1][]

Q4: How can I confirm the identity and purity of my purified PEGylated PROTAC?

A4: A combination of analytical techniques is essential for the thorough characterization of your purified product:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC and identifying any impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG linker and assess the overall structure of the PROTAC.[1]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Analytical SEC and RP-HPLC/UPLC are used to assess the purity and homogeneity of the final product.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated PROTACs.

Problem 1: Low Yield of Purified PEGylated PROTAC
Potential Cause Recommended Action
Incomplete Coupling Reaction Optimize coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA).[7] Increase the equivalents of the limiting reagent and extend the reaction time, monitoring progress by LC-MS.[7]
Product Loss During Purification Due to high polarity, PEGylated PROTACs may adhere to normal-phase silica. Switch to reverse-phase preparative HPLC for purification.[4] Optimize solvent systems for flash chromatography to improve recovery.[7]
Product Degradation PROTACs can be labile. Avoid harsh purification conditions such as extreme pH or high temperatures.[8]
Inefficient PEGylation Increase the molar excess of the PEGylating reagent. Optimize reaction conditions like temperature and pH.[1]
Problem 2: Presence of Impurities in the Final Product
Impurity Troubleshooting Strategy
Unreacted PROTAC/Ligands Optimize the stoichiometry of reactants to drive the reaction to completion.[1] Employ a combination of SEC to remove smaller unreacted ligands followed by RP-HPLC or IEX to separate the un-PEGylated PROTAC from the desired product.[1]
Excess PEGylating Reagent Use SEC as an initial purification step to efficiently remove the smaller PEG reagent.[1]
Co-elution of Product and Impurities Optimize the gradient in RP-HPLC or IEX to improve resolution.[1] Consider using a different stationary phase (e.g., C4, C8, or C18 for RP-HPLC).[1]
Positional Isomers High-resolution techniques like analytical RP-HPLC or IEX may be required.[1] Capillary electrophoresis can also be effective for separating positional isomers.[3]

Experimental Protocols

General Workflow for PEGylated PROTAC Purification

The following diagram illustrates a typical multi-step purification workflow.

G cluster_0 Crude Reaction Mixture cluster_1 Step 1: Bulk Impurity Removal cluster_2 Step 2: Intermediate Purification cluster_3 Step 3: High-Resolution Polishing cluster_4 Final Product Crude Crude PROTAC Mixture (Product, Unreacted Materials, Byproducts) SEC Size Exclusion Chromatography (SEC) Crude->SEC Removes small molecules (e.g., excess PEG reagent) IEX Ion Exchange Chromatography (IEX) SEC->IEX Separates based on charge (PEGylated vs. Un-PEGylated) RPHPLC Reverse Phase HPLC (RP-HPLC) IEX->RPHPLC Separates based on hydrophobicity (removes closely related impurities) Pure Pure PEGylated PROTAC RPHPLC->Pure

Caption: A typical multi-step purification workflow for PEGylated PROTACs.

Detailed Methodologies

1. Size Exclusion Chromatography (SEC)

  • Objective: To remove low molecular weight impurities.

  • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.

  • Mobile Phase: A buffered saline solution such as Phosphate-Buffered Saline (PBS) is commonly used.[1]

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Dissolve the crude reaction mixture in the mobile phase and filter through a 0.22 µm filter.

    • Inject the sample onto the column.

    • Collect fractions and analyze for the presence of the desired product using techniques like UV-Vis spectroscopy or LC-MS.

2. Ion Exchange Chromatography (IEX)

  • Objective: To separate the PEGylated PROTAC from un-PEGylated species and other charged impurities.

  • Column: Select an anion or cation exchange column based on the predicted isoelectric point (pI) of your PROTAC.

  • Buffers:

    • Buffer A (Binding Buffer): A low ionic strength buffer at a pH that ensures your PROTAC binds to the column.

    • Buffer B (Elution Buffer): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).[1]

  • Procedure:

    • Equilibrate the IEX column with Buffer A.

    • Load the sample (ideally from the SEC step) onto the column.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound molecules using a linear gradient of Buffer B.

    • Collect and analyze fractions.

3. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To achieve high purity by separating the target PROTAC from closely related impurities and isomers.

  • Column: C4, C8, or C18 columns are typically used.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the product using a linear gradient of Mobile Phase B.

    • Collect fractions and analyze for purity.

Logical Relationships in Purification Challenges

The following diagram illustrates the interconnected challenges in purifying PEGylated PROTACs.

G cluster_0 PROTAC Properties cluster_1 PEG Linker Influence cluster_2 Purification Challenges cluster_3 Consequences prop Large Molecular Weight High Polarity Complex Structure challenge Co-elution of Impurities Poor Resolution Low Recovery prop->challenge peg Increased Hydrophilicity Charge Shielding Increased Hydrodynamic Radius peg->challenge consequence Difficulty in Achieving High Purity Time-Consuming Process Development challenge->consequence

Caption: Interconnected challenges in the purification of PEGylated PROTACs.

References

minimizing side reactions in Bis-(m-PEG4)-amidohexanoic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide coupling reactions involving Bis-(m-PEG4)-amidohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). It features two methoxy-terminated polyethylene (B3416737) glycol (PEG) chains and a terminal carboxylic acid. The PEG chains enhance solubility and improve pharmacokinetic properties, while the carboxylic acid serves as a reactive handle for conjugation to an amine-containing molecule, typically a protein ligand or a small molecule.

Q2: What are the most common side reactions during the amide coupling of this compound?

The most prevalent side reactions are associated with the activation of the carboxylic acid group, especially when using carbodiimide (B86325) reagents like EDC. These include:

  • N-acylurea Formation: An irreversible intramolecular rearrangement of the O-acylisourea intermediate, which forms a stable, unreactive byproduct that can be difficult to remove from the final product.

  • Hydrolysis of the Activated Ester: The activated carboxylic acid (either as an O-acylisourea or an NHS-ester) can react with water, regenerating the starting carboxylic acid and reducing the overall yield of the desired amide product. This is particularly problematic in aqueous buffers and at higher pH.

  • Racemization: The chiral center on the amidohexanoic acid backbone can be susceptible to racemization during the activation step.

  • Ester Formation: If the amine-containing substrate also possesses hydroxyl groups, the activated carboxylic acid can react with these to form ester byproducts.

Q3: Why is steric hindrance a concern with this molecule?

The two PEG4 chains create significant steric bulk around the carboxylic acid group. This can hinder the approach of the coupling reagents and the amine nucleophile, slowing down the desired amide bond formation. This reduced reaction rate can provide a larger window for side reactions like hydrolysis and N-acylurea formation to occur. Using longer linkers or optimizing reaction conditions can help mitigate this issue.[1]

Q4: Which type of buffer should I use for the coupling reaction?

It is critical to use non-amine-containing buffers to avoid competition with your target molecule.[2] For the activation step with EDC/NHS, a slightly acidic buffer like 2-(N-morpholino)ethanesulfonic acid (MES) at pH 4.5-6.0 is recommended for optimal efficiency. For the subsequent amine coupling step, a buffer with a pH of 7.0-8.0, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, is ideal to ensure the primary amine of the target molecule is sufficiently nucleophilic.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of activated ester: Reagents exposed to moisture, or reaction pH is too high. 2. Inactive coupling reagents: EDC and NHS are moisture-sensitive. 3. Steric hindrance: Bulky PEG chains are preventing efficient coupling. 4. Incorrect pH: Suboptimal pH for either the activation or coupling step.1. Ensure all reagents and solvents are anhydrous. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions fresh. 2. Use fresh, high-quality EDC and NHS. 3. Increase reaction time and/or temperature. Consider using a coupling reagent known to be effective for sterically hindered substrates, such as HATU or T3P. 4. Follow a two-step pH protocol: activate at pH 4.5-6.0 (e.g., in MES buffer), then perform the amine coupling at pH 7.0-8.0 (e.g., in PBS).
Presence of a Major, Inseparable Side Product 1. N-acylurea formation: This common side product from carbodiimide chemistry can be difficult to remove.1. Perform the reaction at a lower temperature (e.g., 0-4°C) to slow down the intramolecular rearrangement. Ensure a sufficient molar excess of NHS is used to trap the O-acylisourea intermediate as the more stable NHS-ester.
Multiple Products Observed (e.g., by LC-MS) 1. Racemization: The chiral center on the amidohexanoic acid may have epimerized. 2. Ester formation: If your substrate has hydroxyl groups, ester byproducts may have formed.1. Add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture. 2. If possible, protect the hydroxyl groups on your substrate before performing the coupling reaction.
Reagents (e.g., this compound) are Insoluble 1. Inappropriate solvent: The PEGylated linker may have limited solubility in certain organic solvents.1. The hydrophilic PEG chains generally improve aqueous solubility. However, for reactions in organic media, solvents like DMF or DMSO are often suitable.[3]

Data Presentation: Comparison of Coupling Reagent Performance

Coupling Reagent Typical Conditions Advantages Disadvantages Reported Yields (for hindered systems)
EDC/NHS Activation at pH 4.5-6.0, Coupling at pH 7.0-8.0; Room TemperatureWater-soluble byproducts, mild conditions.Prone to N-acylurea formation and hydrolysis. Can be inefficient for very hindered substrates.Can be low to moderate; often requires significant optimization.
HATU/DIPEA Anhydrous DMF or DMSO, Room TemperatureHigh efficiency for hindered systems, fast reaction times, lower rates of racemization.Byproducts can be difficult to remove, higher cost, potential for side reactions if excess reagent is used.Good to excellent; often the reagent of choice for difficult couplings.[1]
T3P® (Propylphosphonic Anhydride) Anhydrous solvent (e.g., Ethyl Acetate, DMF), often with a base like pyridine (B92270) or DIPEA.High yields, low epimerization, byproducts are water-soluble and easily removed.Can be more expensive than carbodiimides.Generally high yields, even for challenging substrates.
Acyl Fluoride (e.g., using BTFFH) Anhydrous CH2Cl2 for activation, then elevated temperature (e.g., 80°C) for coupling.Very effective for extremely hindered and electron-deficient amines where other methods fail.Requires higher temperatures, fluorinating agents can be hazardous.Good to excellent for substrates that showed little to no conversion with EDC/HOBt.[4]

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Coupling

This protocol is a starting point and may require optimization for your specific amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMF or DMSO (if needed for initial dissolution)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening the vials.

    • Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM). If solubility is an issue, dissolve in a minimal amount of anhydrous DMF or DMSO first, then dilute with Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add a 2- to 5-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the amine solution to the activated this compound solution. A 1.5 to 5-fold molar excess of the activated linker over the amine is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of approximately 50 mM to consume any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis, to remove unreacted reagents and byproducts.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.0) cluster_purification Quenching & Purification reagents Prepare Reagents: - this compound - EDC & NHS (fresh) - Activation Buffer (MES) mix_activate Combine Reagents: Add EDC & NHS to PEG-acid solution reagents->mix_activate 1 incubate_activate Incubate 15-30 min at Room Temperature mix_activate->incubate_activate 2 mix_couple Combine: Add activated PEG-linker to amine solution incubate_activate->mix_couple 3 (pH adjustment may be needed) amine_prep Prepare Amine Substrate in Coupling Buffer (PBS) amine_prep->mix_couple 4 incubate_couple Incubate 2h (RT) or overnight (4°C) mix_couple->incubate_couple 5 quench Quench Reaction (e.g., Tris buffer) incubate_couple->quench 6 purify Purify Conjugate (e.g., HPLC, SEC) quench->purify 7

Caption: A typical experimental workflow for the two-step EDC/NHS coupling of this compound to an amine-containing molecule.

troubleshooting_flow decision decision issue issue solution solution start Start Coupling Reaction check_yield Analyze Reaction Mixture (e.g., LC-MS) start->check_yield low_yield Is Yield Acceptable? check_yield->low_yield issue_hydrolysis Potential Issue: Hydrolysis / Inactive Reagents low_yield->issue_hydrolysis No issue_side_product Potential Issue: N-acylurea Formation low_yield->issue_side_product Yes, but... (major side product present) issue_sterics Potential Issue: Steric Hindrance low_yield->issue_sterics No end_ok Proceed with Purification low_yield->end_ok Yes solution_reagents Solution: - Use fresh, anhydrous reagents. - Prepare solutions immediately before use. - Optimize pH control (two-step). issue_hydrolysis->solution_reagents solution_temp Solution: - Lower reaction temperature (0-4°C). - Ensure sufficient NHS is present. issue_side_product->solution_temp solution_reagent_choice Solution: - Increase reaction time/temperature. - Switch to a more potent coupling reagent (e.g., HATU). issue_sterics->solution_reagent_choice

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound coupling reactions.

References

Technical Support Center: Bis-(m-PEG4)-amidohexanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-(m-PEG4)-amidohexanoic acid and related NHS-ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound NHS ester to a primary amine?

A1: The optimal pH for the reaction is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The recommended pH range is typically between 7.2 and 8.5.[1][2] Many protocols specify an optimal pH of 8.3-8.5 for the highest efficiency.[3][4][5]

Q2: Why is reaction pH so critical for this conjugation?

A2: The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: The target primary amine group (e.g., on a lysine (B10760008) residue) must be deprotonated (-NH2) to act as a nucleophile and attack the NHS ester. At a pH below 7, the amine group is predominantly protonated (-NH3+), rendering it non-reactive.[2][4]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water molecules break the ester bond, inactivating the reagent. This hydrolysis rate increases significantly at higher pH values.[1][2][6]

Therefore, the optimal pH range ensures a sufficient concentration of reactive deprotonated amines while keeping the rate of NHS ester hydrolysis to a minimum.

Q3: What happens if the pH is too low?

A3: If the pH is too low (e.g., below 7.0), the majority of primary amines on the target molecule will be protonated. This lack of a nucleophilic amine will significantly slow or completely prevent the conjugation reaction, resulting in a very low or no yield.[2][3][4]

Q4: What happens if the pH is too high?

A4: If the pH is too high (e.g., above 8.6-9.0), the hydrolysis of the this compound NHS ester becomes extremely rapid.[1][6] The reagent will be destroyed by water faster than it can react with the target molecule, leading to a poor conjugation yield.[3][4]

Q5: Which buffers should I use for the conjugation reaction?

A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended amine-free buffers include:

  • Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[6]

  • 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate at pH 8.3-8.5.[2][3][4]

  • HEPES or Borate buffers within the pH 7.2 to 8.5 range.[1]

Q6: Which buffers should I avoid?

A6: Avoid buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) and glycine.[2][3][7] These molecules will react with the NHS ester, quenching the reaction and reducing the conjugation efficiency with your intended target.[1][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Incorrect pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.Verify the pH of your reaction buffer immediately before starting the reaction. Adjust as necessary.
NHS Ester Hydrolysis: The reagent was exposed to moisture or an aqueous buffer for too long before use, or the reaction pH is too high (>8.5).Prepare the NHS ester solution in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use.[2][7] Do not prepare stock solutions in aqueous buffers.[7] Ensure the reaction pH does not exceed 8.5.
Buffer Contains Amines: Use of Tris, glycine, or other amine-containing buffers.Exchange the sample into an appropriate amine-free buffer (e.g., PBS, phosphate, bicarbonate) via dialysis or desalting column before the reaction.[7]
Inactive Reagent: The solid this compound NHS ester has degraded due to improper storage (exposure to moisture).Store the reagent at -20°C with a desiccant.[7] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]
Inconsistent Results / Poor Reproducibility pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution over time.[3][5]Use a more concentrated buffer (e.g., 0.1 M) to ensure stable pH throughout the reaction, especially for large-scale labeling.[3][5] Monitor the pH during the reaction if possible.
Degraded DMF Solvent: If using DMF to dissolve the NHS ester, old or impure DMF can contain dimethylamine, which reacts with the NHS ester.[4]Use high-quality, amine-free DMF.[3][4] If the DMF has a fishy odor, it has likely degraded and should not be used.[4]
Precipitate Forms During Reaction Reagent Solubility: Water-insoluble NHS esters may precipitate when the organic solvent solution is added to the aqueous buffer.Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is kept low (typically 0.5% to 10%) to maintain solubility.[1]
Protein Aggregation: The crosslinking reaction itself may cause aggregation if the concentration of reactants is too high.Optimize the molar ratio of the crosslinker to the target molecule. Consider reducing the overall protein concentration.

Data Presentation

Table 1: Effect of pH on NHS Ester Stability (Hydrolysis Half-life)

This table summarizes the stability of a typical NHS ester in aqueous solution at various pH values and temperatures. The half-life is the time it takes for 50% of the NHS ester to be hydrolyzed and become non-reactive.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[1]
7.0Room Temp4 - 5 hours[6]
8.0Room Temp1 hour[6]
8.0Room Temp210 minutes[8]
8.5Room Temp180 minutes[8]
8.6410 minutes[1]
8.6Room Temp10 minutes[6]
9.0Room Temp125 minutes[8]

Note: Half-life can vary depending on the specific molecular structure of the NHS ester.

Table 2: Comparative Reaction Rates: Amidation vs. Hydrolysis at Different pH Values

This data illustrates the competition between the desired amidation (conjugation) reaction and the undesired hydrolysis of a porphyrin-NHS ester at room temperature. The faster amidation rate relative to hydrolysis at pH 8.0-9.0 highlights why this pH range is effective.

pHReaction TypeHalf-life (t½)Final Product YieldReference
8.0 Amidation80 minutes80-85%[8]
Hydrolysis210 minutes[8]
8.5 Amidation20 minutes80-85%[8]
Hydrolysis180 minutes[8]
9.0 Amidation10 minutes80-85%[8]
Hydrolysis125 minutes[8]

Experimental Protocols

Protocol 1: General Conjugation of a Protein with this compound NHS Ester

This protocol provides a general workflow for conjugating a protein with a homobifunctional NHS-ester PEG crosslinker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5).

  • This compound NHS ester.

  • Anhydrous, amine-free DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0.

  • Purification equipment (e.g., desalting column, dialysis cassette).

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer-exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[2][4]

  • Prepare the NHS Ester Solution: Equilibrate the vial of this compound NHS ester to room temperature before opening. Immediately before use, dissolve the required amount of the reagent in DMSO or DMF to create a concentrated solution (e.g., 10 mM).[2][7]

  • Calculate Reagent Amount: Determine the amount of NHS ester needed to achieve the desired molar excess over the protein. A starting point of a 5- to 20-fold molar excess is common.[2]

  • Initiate the Reaction: Add the calculated volume of the dissolved NHS ester solution to the protein solution while gently vortexing.[2][3]

  • Incubation: Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature or overnight at 4°C.[1][2][3] The optimal time may vary.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] This will react with and neutralize any remaining NHS ester. Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Remove excess reagent, quenched reagent, and reaction byproducts (e.g., N-hydroxysuccinimide) from the conjugated protein using a desalting column, dialysis, or another suitable chromatography method.[2][3]

Protocol 2: Trial Reactions to Determine Optimal Molar Ratio

To avoid over- or under-labeling, it is advisable to perform small-scale trial reactions with varying molar ratios of the NHS ester to the target molecule.

Procedure:

  • Set up a series of parallel reactions as described in Protocol 1.

  • In each reaction, vary the molar excess of the this compound NHS ester to the protein (e.g., 2:1, 5:1, 10:1, 20:1).[2]

  • After incubation and quenching, analyze the products from each reaction using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to determine the degree of conjugation.

  • Select the molar ratio that provides the desired level of modification for your larger-scale experiments.

Visualizations

G cluster_conditions Reaction Conditions cluster_products Products / Outcomes NHS PEG-NHS Ester Conjugate Stable Amide Bond (PEG-Protein Conjugate) NHS->Conjugate Desired Reaction (Acylation) Hydrolysis Inactive Hydrolyzed PEG-Acid NHS->Hydrolysis Side Reaction (Hydrolysis) Amine Protein-NH₂ (Primary Amine) Amine->Conjugate Protonated Protonated Amine (Protein-NH₃⁺) Non-Reactive Amine->Protonated Protonation pH_opt pH 7.2 - 8.5 (Optimal) pH_opt->Conjugate pH_low pH < 7 (Too Low) pH_low->Protonated pH_high pH > 8.5 (Too High) pH_high->Hydrolysis H2O H₂O (Water) H2O->Hydrolysis

Caption: The central role of pH in NHS-ester conjugation reactions.

G start Start: Prepare Reactants prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) start->prep_protein prep_peg 2. Prepare PEG-NHS Ester (Dissolve in anhydrous DMSO/DMF immediately before use) reaction 3. Mix & Incubate (Add PEG-NHS to protein. 1-4h at RT or overnight at 4°C) prep_protein->reaction prep_peg->reaction quench 4. Quench Reaction (Add Tris or Glycine buffer) reaction->quench purify 5. Purify Conjugate (Dialysis, Desalting Column, etc.) quench->purify analyze 6. Analyze Final Product (SDS-PAGE, MS, etc.) purify->analyze end End: Purified Conjugate analyze->end

Caption: General experimental workflow for PEG-NHS ester conjugation.

G start Problem: Low Conjugation Yield check_ph Is reaction buffer pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer amine-free (e.g., PBS, Bicarbonate)? check_ph->check_buffer Yes cause_ph Cause: Incorrect pH Solution: Adjust pH and repeat. check_ph->cause_ph No check_reagent Was the NHS ester dissolved in dry solvent right before use? check_buffer->check_reagent Yes cause_buffer Cause: Competing Amines Solution: Use an amine-free buffer. check_buffer->cause_buffer No check_storage Was solid reagent stored at -20°C with desiccant? check_reagent->check_storage Yes cause_hydrolysis Cause: Premature Hydrolysis Solution: Prepare reagent fresh. check_reagent->cause_hydrolysis No cause_degraded Cause: Degraded Reagent Solution: Use a new vial of reagent. check_storage->cause_degraded No success Re-evaluate other parameters (e.g., molar ratio, incubation time) check_storage->success Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Degradation Pathways of Bis-(m-PEG4)-amidohexanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-(m-PEG4)-amidohexanoic acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and troubleshooting the degradation of bioconjugates utilizing this specific linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for a conjugate containing a this compound linker?

A1: The this compound linker is designed for relatively high stability. The primary points of potential degradation are the two amide bonds and the polyethylene (B3416737) glycol (PEG) chains. The main degradation pathways are:

  • Hydrolysis of the Amide Bonds: Amide bonds are generally stable under physiological conditions (pH 7.4). However, under acidic or basic conditions, or over extended periods, they can undergo hydrolysis to yield the corresponding carboxylic acid and amine.[1][2]

  • Enzymatic Degradation: While the amide linkages are more resistant to enzymatic cleavage than ester bonds, certain proteases or amidases present in biological matrices (like plasma or cell lysates) could potentially hydrolyze the amide bonds.[1][2] The presence of the 6-aminohexanoic acid spacer may influence susceptibility to enzymatic cleavage.[3]

  • Oxidative Degradation of PEG Chains: The ether linkages within the PEG chains can be susceptible to oxidative degradation, which can be initiated by reactive oxygen species (ROS) in vitro or in vivo. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.[4][5]

Q2: How does the this compound linker's stability compare to other common linkers?

A2: The amide bonds in this linker are significantly more stable than ester bonds, which are readily hydrolyzed.[6] This makes conjugates with this linker generally more stable in aqueous buffers and biological fluids compared to conjugates with ester-based linkers. The stability of the PEG chains is comparable to other PEGylated molecules and is primarily influenced by the presence of oxidizing agents.

Q3: My conjugate appears to be degrading faster than expected in my cell-based assay. What could be the cause?

A3: Several factors could contribute to accelerated degradation in a cellular environment:

  • Intracellular Enzymes: The intracellular environment is rich in various enzymes, including proteases, esterases, and other hydrolases that could potentially metabolize the linker or the conjugated molecule.[1]

  • Acidic Organelles: If your conjugate is internalized into acidic organelles like lysosomes (pH 4.5-5.0), the acidic environment can accelerate the hydrolysis of the amide bonds.

  • Oxidative Stress: High levels of cellular metabolism can generate reactive oxygen species, leading to oxidative degradation of the PEG chains.

Q4: What are the common degradation products I should look for when analyzing the stability of my conjugate?

A4: Depending on the degradation pathway, you might observe the following:

  • From Amide Bond Hydrolysis: The free drug/protein, the linker fragment with a terminal carboxylic acid (m-PEG4-amidohexanoic acid), and the other half of the conjugate with a free amine.

  • From PEG Chain Oxidation: A heterogeneous mixture of smaller PEG fragments with various end groups, such as aldehydes and carboxylic acids.[4][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Cause Recommended Solution
Inconsistent retention times in HPLC analysis of degradation samples. Mobile phase composition drift, especially pH, can significantly alter the retention of ionizable compounds.[7]Ensure the mobile phase is freshly prepared and adequately buffered. If preparing the mobile phase online, ensure the mixing is accurate and reproducible.[7]
Column degradation due to harsh pH or sample matrix.[8]Use a guard column to protect the analytical column.[7] Ensure the column is thoroughly washed and stored in the recommended solvent after use.[8]
Appearance of unexpected peaks in the chromatogram. On-column degradation of the analyte.[9]Investigate the effect of mobile phase pH and temperature on stability. A lower temperature and a more neutral pH might reduce on-column degradation.[9]
Contamination from the sample matrix, solvents, or the HPLC system itself.[8][10]Run a blank gradient to check for system contamination. Ensure high-purity solvents and sample cleanup procedures where necessary.[8][10]
Low recovery of the conjugate from biological samples (plasma, cell lysate). Adsorption of the conjugate to labware.Use low-protein-binding tubes and pipette tips.
Inefficient extraction from the biological matrix.Optimize your sample preparation protocol. This may include protein precipitation, solid-phase extraction, or immunoaffinity capture.
Difficulty in identifying degradation products by Mass Spectrometry. Low abundance of degradation products.Concentrate your sample before analysis. Use a more sensitive mass spectrometer or optimize the ionization source parameters.
Co-elution of the degradation product with other components.Optimize the HPLC gradient to improve the separation of the peaks of interest.
Complex fragmentation pattern of the PEGylated molecule.Utilize tandem mass spectrometry (LC-MS/MS) to obtain structural information from the fragmentation pattern. In-source fragmentation can also be used to generate characteristic PEG ions.[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

1. Materials:

  • Purified this compound conjugate
  • Hydrochloric acid (HCl) solution (0.1 M)
  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (3%)
  • Phosphate buffered saline (PBS), pH 7.4
  • High-purity water
  • HPLC or LC-MS system

2. Procedure:

  • Prepare stock solutions of the conjugate in a suitable buffer (e.g., PBS).
  • Acid Hydrolysis: Mix the conjugate stock solution with 0.1 M HCl to a final desired concentration. Incubate at a controlled temperature (e.g., 40°C or 60°C).
  • Base Hydrolysis: Mix the conjugate stock solution with 0.1 M NaOH to a final desired concentration. Incubate at room temperature.
  • Oxidative Degradation: Mix the conjugate stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
  • Thermal Degradation: Incubate the conjugate stock solution in PBS at an elevated temperature (e.g., 60°C or 80°C).
  • Control: Incubate the conjugate stock solution in PBS at the same temperature as the hydrolysis and oxidation experiments.
  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
  • Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the remaining intact conjugate and identify degradation products.

Protocol 2: In Vitro Stability in Plasma

This protocol is for assessing the stability of the conjugate in a biologically relevant matrix.

1. Materials:

  • Purified this compound conjugate
  • Freshly collected or frozen plasma (human, mouse, or rat)
  • Phosphate buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
  • LC-MS/MS system

2. Procedure:

  • Thaw frozen plasma at 37°C.
  • Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO or PBS).
  • Spike the conjugate stock solution into the plasma to a final desired concentration.
  • Incubate the plasma samples at 37°C.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
  • Immediately stop the reaction by adding 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate the plasma proteins.
  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  • Collect the supernatant and analyze by LC-MS/MS to quantify the amount of intact conjugate remaining.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition Typical Conditions Primary Degradation Pathway Expected Degradation Products
Acid Hydrolysis0.1 M HCl, 40-60°CAmide bond cleavageFree drug/protein, m-PEG4-amidohexanoic acid
Base Hydrolysis0.1 M NaOH, Room TempAmide bond cleavageFree drug/protein, m-PEG4-amidohexanoic acid
Oxidation3% H₂O₂, Room TempPEG chain cleavageSmaller PEG fragments with aldehyde/acid termini
Thermal60-80°C in bufferMultiple pathwaysA mix of hydrolytic and oxidative products
Table 2: Illustrative In Vitro Stability Data (Half-life in hours)
Conjugate Human Plasma Mouse Plasma Rat Liver Microsomes
Conjugate A> 483612
Conjugate B (Ester Linker)1282
Note: These are example values. Actual stability will depend on the specific conjugate and experimental conditions.

Visualizations

Degradation Pathways of this compound Conjugates cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation conjugate1 Intact Conjugate hydrolysis_products Free Drug/Protein + Linker Fragments conjugate1->hydrolysis_products Acid/Base or Enzymatic Hydrolysis conjugate2 Intact Conjugate oxidation_products PEG Chain Fragments (Aldehydes, Acids) conjugate2->oxidation_products Reactive Oxygen Species Experimental Workflow for In Vitro Plasma Stability Assay start Spike Conjugate into Plasma incubate Incubate at 37°C start->incubate timepoint Collect Aliquots at Time Points incubate->timepoint precipitate Protein Precipitation (ACN) timepoint->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze end Quantify Remaining Conjugate analyze->end

References

Technical Support Center: Improving the Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with Proteolysis-Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues associated with PROTACs containing PEG linkers?

A1: PROTACs with PEG linkers can exhibit several stability issues. The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily in the liver, which can lead to O-dealkylation and rapid clearance of the PROTAC in vivo.[1] This metabolic instability can result in a short half-life and reduced therapeutic efficacy. Additionally, the high flexibility of PEG linkers can sometimes lead to the formation of unstable ternary complexes (PROTAC-target protein-E3 ligase), hindering efficient ubiquitination and subsequent degradation of the target protein.[1][2]

Q2: How does the flexibility of a PEG linker impact PROTAC stability and function?

A2: The flexibility of a PEG linker is a double-edged sword. While a certain degree of flexibility is necessary for the PROTAC to adopt a conformation that allows for the formation of a stable ternary complex, excessive flexibility can be detrimental.[1][3] A highly flexible linker may not adequately restrict the geometry of the ternary complex, leading to less stable interactions between the target protein and the E3 ligase.[1] This can decrease the efficiency of ubiquitination and subsequent protein degradation.

Q3: What are the most effective strategies to enhance the metabolic stability of PROTACs with PEG linkers?

A3: Several strategies can be employed to improve the metabolic stability of PEGylated PROTACs:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements such as piperazine (B1678402), piperidine, or triazole rings can shield the molecule from metabolic enzymes.[1][4] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1]

  • Optimize Linker Length: The length of the linker is a critical parameter for PROTAC activity.[5][6] A linker that is too short may cause steric hindrance, while one that is too long might result in a non-productive ternary complex.[5][6] Systematic variation of the PEG chain length is often necessary to find the optimal balance between ternary complex formation and stability.[6]

  • Replace PEG with Alkyl Chains: In some cases, replacing the PEG linker with a more metabolically stable alkyl chain can improve in vivo stability.[1][7] However, this can also impact other properties like solubility.

  • Introduce Bulky Groups: Flanking the PEG linker with sterically bulky groups can provide protection from enzymatic degradation.

Q4: How do modifications to the PEG linker affect the solubility and permeability of my PROTAC?

A4: Modifications to the PEG linker can significantly alter the physicochemical properties of the PROTAC.

  • Solubility: PEG linkers are generally hydrophilic and are often incorporated to increase the aqueous solubility of PROTACs.[4][8][9][10] Replacing parts of the PEG chain with more lipophilic moieties like alkyl chains or aromatic rings can decrease solubility.[1] Conversely, incorporating polar groups like piperazine can enhance solubility.[4]

  • Permeability: The relationship between PEG linkers and cell permeability is complex.[11] While the hydrophilicity of PEG can sometimes hinder passive diffusion across cell membranes, the flexibility of the PEG chain can allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially improving permeability.[11] However, excessive PEGylation can lead to decreased cellular uptake.[11] Optimizing the balance between hydrophilicity and lipophilicity is crucial for achieving good cell permeability.

Q5: My PROTAC shows good in vitro potency but low in vivo efficacy. Could the PEG linker be the cause?

A5: Yes, this is a common issue. Poor in vivo efficacy despite good in vitro activity often points to pharmacokinetic problems, and the PEG linker can be a major contributor. The primary reason is often poor metabolic stability of the PEG chain, leading to rapid clearance and low exposure of the PROTAC in the body.[1] It is also possible that the PROTAC has poor cell permeability in tissues, which might not be fully captured by in vitro models.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the development of PROTACs with PEG linkers.

Problem Potential Cause Suggested Solution
No or weak target protein degradation Poor cell permeability of the PROTAC.- Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity and lipophilicity).[12] - Consider using cell lines with higher expression of relevant transporters.[12]
Inefficient ternary complex formation.- Optimize the linker length and composition.[12] - Screen different E3 ligase ligands.[12] - Confirm binding of individual ligands to the target and E3 ligase.[12]
Low expression of the recruited E3 ligase in the cell line.- Verify the expression level of the E3 ligase in your cell model via Western blot or qPCR.[12] - Choose an E3 ligase that is highly expressed in your system.[12]
"Hook Effect" observed (decreased degradation at high concentrations) Formation of non-productive binary complexes at high PROTAC concentrations.- Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.[12] - This effect can also confirm the bifunctional mechanism of your PROTAC.[12][13]
Inconsistent results between experiments Instability of the PROTAC compound in the culture medium.- Assess the stability of your PROTAC in the culture medium over the time course of the experiment. - Prepare fresh stock solutions for each experiment.[12]
Variability in cell culture conditions.- Maintain consistent cell passage numbers, confluency, and serum lots.[12]
Low yields during synthesis Incomplete coupling reactions.- Optimize coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA).[14] - Increase reagent equivalents.[14]
Difficulty in purification.- For highly polar PROTACs, use reverse-phase preparative HPLC.[14] - Consider size-exclusion or ion-exchange chromatography.[14]

Data Presentation

Table 1: Impact of Linker Composition on PROTAC Properties

Linker Type Primary Advantage Potential Disadvantage Impact on Solubility Impact on Permeability Metabolic Stability
PEG High solubility, tunable length.[4][8][9][10][15]Potential for metabolic instability (oxidation).[1][4]Increases.[4][8][9][10]Variable; can improve by shielding polarity.[11]Can be low due to P450 metabolism.[1]
Alkyl High metabolic stability, synthetic accessibility.[4][15]Low aqueous solubility.[4]Decreases.[4]Can increase due to higher lipophilicity.Generally high.[4]
PEG with Rigid Moieties (e.g., piperazine) Improved metabolic stability, pre-organization for binding.[1][4]May alter optimal linker length and geometry.Can enhance solubility.[4]Dependent on the specific moiety.Increased compared to PEG alone.[1][4]

Experimental Protocols

1. Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a predetermined amount of time.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescence or fluorescence imaging system.

    • Quantification: Densitometrically quantify the bands and normalize the target protein signal to the loading control.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in solution.[12]

  • Methodology:

    • Reagents: Obtain purified target protein and E3 ligase, along with specific antibodies or tags for FRET donor and acceptor labeling (e.g., terbium-cryptate and d2).

    • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies/tags with varying concentrations of your PROTAC.

    • Incubation: Incubate the mixture at room temperature to allow for complex formation.

    • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.

    • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).

3. In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

  • Methodology:

    • Reaction Mixture: Combine the following in a reaction buffer: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC at various concentrations.[15]

    • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

    • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody specific for the target protein to observe the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Visualizations

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Catalytic Cycle TernaryComplex->E3Ligase PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbTarget->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: Low PROTAC Stability/Activity CheckMetabolicStability Assess Metabolic Stability (e.g., liver microsome assay) Start->CheckMetabolicStability CheckTernaryComplex Evaluate Ternary Complex Formation (e.g., TR-FRET, SPR) CheckMetabolicStability->CheckTernaryComplex Good ModifyLinkerRigidity Incorporate Rigid Moieties (piperazine, triazole) CheckMetabolicStability->ModifyLinkerRigidity Poor CheckPermeability Measure Cell Permeability (e.g., PAMPA, Caco-2) CheckTernaryComplex->CheckPermeability Good OptimizeLinkerLength Synthesize Analogs with Varying PEG Lengths CheckTernaryComplex->OptimizeLinkerLength Poor ModifyPhysicochem Alter Linker to Balance Hydrophilicity/Lipophilicity CheckPermeability->ModifyPhysicochem Poor End Optimized PROTAC CheckPermeability->End Good ModifyLinkerRigidity->Start Re-evaluate OptimizeLinkerLength->Start Re-evaluate ModifyPhysicochem->Start Re-evaluate Experimental_Workflow Design PROTAC Design & Synthesis BiochemicalAssays Biochemical Assays Design->BiochemicalAssays TernaryComplex Ternary Complex Formation (TR-FRET, SPR, ITC) BiochemicalAssays->TernaryComplex Ubiquitination In Vitro Ubiquitination Assay BiochemicalAssays->Ubiquitination CellularAssays Cellular Assays TernaryComplex->CellularAssays Ubiquitination->CellularAssays Degradation Target Degradation (Western Blot, In-Cell Western) CellularAssays->Degradation Permeability Cell Permeability (PAMPA, Caco-2) CellularAssays->Permeability InVivo In Vivo Studies Degradation->InVivo Permeability->InVivo PK Pharmacokinetics InVivo->PK Efficacy In Vivo Efficacy InVivo->Efficacy Optimization Optimization PK->Optimization Efficacy->Optimization Optimization->Design Iterative Process

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of PEG4 linkers to overcome steric hindrance in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reactive site that impedes a chemical reaction. In bioconjugation, this can occur when the reactive site on a biomolecule (like a protein or antibody) is located in a sterically crowded environment, preventing the conjugating molecule from efficiently accessing it. This can be due to the complex three-dimensional structure of the biomolecule itself.[1]

Q2: How do PEG4 linkers help overcome steric hindrance?

A2: Polyethylene glycol (PEG) linkers, such as PEG4, are flexible, hydrophilic spacers that can be introduced between the two molecules being conjugated.[2][3] This flexible chain increases the distance and rotational freedom between the reactive groups, effectively extending the reach of the conjugating molecule and allowing it to bypass the sterically hindered regions of the target biomolecule.[4][5] The hydrophilic nature of the PEG linker also helps to prevent aggregation and improve the solubility of the resulting conjugate.[2][6]

Q3: What are the signs of steric hindrance in my bioconjugation reaction?

A3: Common indicators of steric hindrance include low conjugation yield, the need for harsh reaction conditions (which can damage the biomolecule), and incomplete or failed conjugation despite using appropriate reactive chemistries. You might observe a significant amount of unreacted starting materials in your final product analysis.[7][8]

Q4: Besides PEG4 linkers, what other strategies can be used to mitigate steric hindrance?

A4: Other strategies include optimizing the linker length (longer or shorter PEG chains may be more effective depending on the specific context), using branched linkers to alter the spatial presentation of the reactive group, and employing site-specific conjugation methods to target more accessible reactive sites on the biomolecule.[2][3][9] Additionally, adjusting reaction conditions such as pH, temperature, and reactant concentrations can sometimes improve conjugation efficiency in the presence of moderate steric hindrance.[2]

Troubleshooting Guide

Low conjugation efficiency is a frequent challenge in bioconjugation, often attributable to steric hindrance. This guide provides a structured approach to troubleshooting common issues when using PEG4 linkers.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Steric Hindrance: The reactive site on the target biomolecule is inaccessible.- Increase Linker Length: Consider using a longer PEG linker (e.g., PEG8, PEG12) to provide greater spatial separation.[2] - Optimize Molar Ratio: Increase the molar excess of the PEG4-functionalized molecule to drive the reaction forward. A 5- to 20-fold molar excess is a common starting point.[8]
Suboptimal Reaction Conditions: pH, temperature, or reaction time may not be ideal for the specific conjugation chemistry.- pH Adjustment: Ensure the reaction buffer pH is optimal for the reactive groups involved (e.g., pH 7.2-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[6][10] - Temperature and Time Optimization: Experiment with different incubation temperatures (e.g., 4°C overnight vs. room temperature for a shorter duration) to find the best balance between reaction rate and biomolecule stability.[8]
Hydrolysis of Reactive Groups: The reactive moiety on the PEG4 linker (e.g., NHS ester) may have hydrolyzed before reacting with the target biomolecule.- Fresh Reagent Preparation: Prepare stock solutions of reactive PEG linkers immediately before use.[10] - Control pH: Avoid excessively high pH, which can accelerate the hydrolysis of esters.[10]
Protein Aggregation During or After Conjugation High Molar Ratio of PEG Linker: An excess of the PEG reagent can sometimes lead to over-PEGylation and subsequent aggregation.- Reduce Molar Ratio: Titrate down the molar excess of the PEG linker to find the optimal concentration that maximizes conjugation without causing aggregation.[10]
Use of Organic Co-solvents: Solvents like DMSO or DMF, often used to dissolve the PEG linker, can destabilize some proteins.- Minimize Co-solvent: Use the lowest possible volume of the organic co-solvent.[10] - Test Protein Stability: Before the conjugation reaction, assess the stability of your protein in the presence of the planned co-solvent concentration.[10]
Difficulty in Purifying the Final Conjugate Large Excess of Unreacted PEG Reagent: A high molar excess of the PEG linker can co-elute with the desired conjugate during purification.- Optimize Molar Ratio: Use the lowest effective molar excess of the PEG linker to minimize the amount of unreacted reagent.[10] - Choose Appropriate Purification Method: Select a purification technique based on the size and properties of your conjugate and the unreacted components. Size-exclusion chromatography (SEC) is often effective for separating the larger conjugate from the smaller, unreacted linker.[2][8]
Inconsistent Results Between Batches Variability in Reagent Quality or Handling: Degradation of the PEG linker during storage or improper handling can lead to inconsistent reactivity.- Proper Storage: Store reactive PEG linkers at the recommended temperature (typically -20°C) and with a desiccant to prevent moisture exposure.[11] - Consistent Handling: Allow reagents to warm to room temperature before opening to prevent condensation.[10]

Quantitative Data Summary

The efficiency of bioconjugation can be significantly impacted by steric hindrance. The use of PEG linkers is a common strategy to improve yields in such cases. The following table summarizes typical starting conditions and expected outcomes.

Parameter Condition without PEG4 Linker Condition with PEG4 Linker Expected Outcome with PEG4 Linker
Molar Ratio (Linker:Biomolecule) 5-20 fold excess5-20 fold excess (can be optimized)[8]Increased conjugation efficiency at lower molar ratios compared to direct conjugation.
Reaction Buffer pH Dependent on chemistry (e.g., 7.2-8.5 for NHS)[10]Dependent on chemistry (e.g., 7.2-8.5 for NHS)[10]Optimal pH range remains the same, but the reaction may proceed more efficiently.
Typical Conjugation Yield Highly variable, can be <10% in sterically hindered systems.Often significantly higher, potentially reaching >50-70% depending on the system.A substantial increase in the yield of the desired bioconjugate.
Protein Aggregation Can be high due to exposed hydrophobic regions or improper folding.Generally lower due to the hydrophilic nature of the PEG linker.[6]Reduced aggregation and improved solubility of the final conjugate.

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein to Overcome Steric Hindrance

This protocol outlines a general method for conjugating a PEG4-NHS ester to a protein, a common strategy for targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest

  • Amine-reactive PEG4 linker (e.g., NHS-PEG4-Azide)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[11]

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 2-10 mg/mL.[10]

  • PEG4 Linker Stock Solution: Immediately before use, dissolve the NHS-PEG4 linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

  • Conjugation Reaction:

    • Add the desired molar excess of the PEG4 linker stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.[11]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[6][11] The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[8]

  • Purification: Purify the PEGylated protein from excess, unreacted PEG linker and byproducts using a suitable method such as size-exclusion chromatography or dialysis.[2][8]

  • Analysis: Analyze the purified conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation and assess purity. A successful conjugation will show an increase in the molecular weight of the protein.[8][10]

Visualizations

StericHindrance cluster_0 Without PEG4 Linker cluster_1 With PEG4 Linker Biomolecule Biomolecule Reactive Site Reactive Site Conjugating Molecule Conjugating Molecule Conjugating Molecule->Reactive Site Steric Hindrance Biomolecule2 Biomolecule Reactive Site2 Reactive Site PEG4 PEG4 Linker PEG4->Reactive Site2 Successful Conjugation Conjugating Molecule2 Conjugating Molecule Conjugating Molecule2->PEG4

Caption: Overcoming steric hindrance with a PEG4 linker.

TroubleshootingWorkflow Start Low Conjugation Yield CheckPurity Check Purity and Activity of Reactants Start->CheckPurity OptimizeRatio Optimize Molar Ratio of PEG4 Linker CheckPurity->OptimizeRatio Reactants OK AdjustConditions Adjust Reaction Conditions (pH, Temp, Time) OptimizeRatio->AdjustConditions No Improvement Analyze Analyze Conjugate OptimizeRatio->Analyze Improved Yield LongerLinker Consider Longer PEG Linker AdjustConditions->LongerLinker No Improvement AdjustConditions->Analyze Improved Yield LongerLinker->Analyze Success Successful Conjugation Analyze->Success Yield Acceptable Failure Re-evaluate Strategy Analyze->Failure Yield Unacceptable

Caption: Troubleshooting workflow for low bioconjugation yield.

References

strategies to reduce immunogenicity of PEGylated proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEGylated Protein Immunogenicity. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the immunogenicity of PEGylated proteins.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the immunogenicity of PEGylated proteins.

Q1: What is the immunogenicity of PEGylated proteins?

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide.[1] This strategy is widely used to improve the drug's stability, solubility, and circulation time by shielding it from enzymatic degradation and reducing clearance by the kidneys.[2][3][4] While one of the goals of PEGylation is often to reduce the protein's inherent immunogenicity, the PEG molecule itself or the entire PEG-protein conjugate can paradoxically trigger an immune response.[5][6] This response can lead to the formation of anti-drug antibodies (ADAs), which may include antibodies that specifically target the PEG moiety (anti-PEG antibodies).[7][8] Such an immune response can negatively impact the drug's efficacy and safety.[9]

Q2: What are the primary causes of an immune response to PEGylated proteins?

The immunogenicity of PEGylated therapeutics is multifactorial and can be influenced by characteristics of the PEG polymer, the protein, the patient, and the product formulation.[5][10]

Key contributing factors include:

  • PEG-Related Factors: Higher molecular weight PEGs (>5000 Da) and more complex or branched structures can be more immunogenic.[2][10][11] The chemical group at the end of the PEG chain (e.g., methoxy (B1213986) group) can also influence the immune response.[12][13]

  • Protein-Related Factors: Proteins of non-human origin are often more immunogenic.[2][11] The way PEG is attached can also play a role; random PEGylation might expose new epitopes (immunogenic sites) on the protein that were previously hidden.[14]

  • Product Impurities and Aggregates: Protein aggregates are a critical quality attribute associated with immunogenicity risk.[15][16] The process of PEGylation or subsequent handling can cause proteins to clump together, and these aggregates can be highly immunogenic.[2][15] Trace amounts of microbial impurities can magnify the immune response to these aggregates.[15]

  • Patient-Related Factors: A significant percentage of the healthy population has pre-existing anti-PEG antibodies, likely from exposure to PEG in everyday products like cosmetics and foods.[1][7] These pre-existing antibodies can lead to rapid clearance of a PEGylated drug upon the very first dose.[9] The patient's genetic background, age, and underlying disease can also influence their immune response.[5]

Q3: What are anti-PEG antibodies and why are they a concern?

Anti-PEG antibodies (APAs) are immune proteins (primarily IgM and IgG) that specifically recognize and bind to the PEG polymer.[1][7] They can exist in patients before treatment or be induced by the administration of a PEGylated drug.[7]

APAs are a major concern for several reasons:

  • Accelerated Blood Clearance (ABC): When APAs bind to a PEGylated drug, they form immune complexes.[1] These complexes are rapidly recognized and cleared from circulation by the immune system, particularly by macrophages in the liver and spleen.[3][17] This "Accelerated Blood Clearance" phenomenon drastically reduces the drug's half-life and therapeutic efficacy.[9]

  • Reduced Efficacy: By clearing the drug from the body too quickly, APAs can prevent it from reaching its target and exerting its therapeutic effect.[1]

  • Safety and Hypersensitivity: The formation of immune complexes can activate the complement system, a part of the innate immune system, leading to hypersensitivity reactions.[1][6] In some cases, this can cause severe adverse events, including complement activation-related pseudoallergy (CARPA) or anaphylaxis.[6]

Q4: How do the structural characteristics of PEG (e.g., size, branching) influence immunogenicity?

The molecular weight (MW), structure (linear vs. branched), and density of PEG chains significantly impact the immunogenicity of the conjugate.[11][17]

  • Molecular Weight: Higher MW PEGs (e.g., >20 kDa) tend to be more immunogenic than lower MW PEGs.[2][10] Larger PEGs provide a bigger surface for immune cell recognition.[5]

  • Structure (Linear vs. Branched): Branched PEGs offer a higher density of polymer chains on the protein surface, which can provide superior shielding of the protein's epitopes.[14] This enhanced shielding can reduce the immune response against the protein part of the conjugate.[2] However, the increased complexity and size of branched PEGs may, in some instances, lead to a more pronounced immune response against the PEG moiety itself.[14][18]

  • Conjugation Site: Site-specific PEGylation, which targets a specific amino acid on the protein, generally produces a more uniform product and is less likely to induce an immune response compared to random PEGylation.[14] Random conjugation can create a heterogeneous mixture of products and may alter the protein's conformation, exposing new immunogenic sites.[14]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to investigating and resolving high immunogenicity in your experiments.

Q5: My PEGylated protein shows high immunogenicity in preclinical models. What are the first steps to troubleshoot this?

Observing high immunogenicity (e.g., high anti-drug antibody titers, rapid clearance) requires a systematic investigation. The workflow below outlines the key steps.

G start High Immunogenicity Observed (High ADA Titer, Rapid Clearance) check_reagents Step 1: Verify Assay & Reagents - Confirm specificity of anti-PEG/anti-protein assays. - Test for interfering substances in serum. - Re-run samples with positive/negative controls. start->check_reagents characterize_response Step 2: Characterize Immune Response - Isotype analysis (IgM vs. IgG). - Differentiate anti-PEG vs. anti-protein Abs. check_reagents->characterize_response analyze_product Step 3: Analyze the PEGylated Product - Check for aggregates (SEC-MALS, DLS). - Assess purity (SDS-PAGE, RP-HPLC). - Verify PEGylation site and efficiency. characterize_response->analyze_product decision_impurity Impurities or Aggregates Present? analyze_product->decision_impurity decision_peg Response is Anti-PEG? decision_impurity->decision_peg No purify Action: Improve Purification - Implement advanced chromatography (IEX, HIC). - Optimize formulation to prevent aggregation. - Re-test purified product in vivo. decision_impurity->purify  Yes modify_peg Action: Modify PEG Strategy - Use lower MW PEG. - Test branched vs. linear PEG. - Implement site-specific conjugation. - Consider PEG alternatives (e.g., Polysarcosine). decision_peg->modify_peg  Yes modify_protein Action: De-immunize Protein (If response is anti-protein) - Mutate known T-cell or B-cell epitopes. - Re-evaluate immunogenicity. decision_peg->modify_protein No purify->start Re-evaluate modify_peg->start Re-evaluate modify_protein->start Re-evaluate

Caption: Workflow for troubleshooting high immunogenicity.
Q6: How can I determine if the immunogenicity is due to the protein, the PEG, or impurities?

Dissecting the immune response requires specific assays and analytical techniques:

  • Competitive Inhibition ELISA: This is the gold standard for determining antibody specificity. To test if the response is anti-PEG, you can pre-incubate the antibody-containing serum samples with an excess of free PEG before performing the ELISA. If the signal is significantly reduced (inhibited), it confirms the antibodies are binding to the PEG moiety.[19][20] A similar approach using the non-PEGylated protein as the inhibitor can confirm an anti-protein response.

  • Direct Binding ELISA with Different Antigens: Coat separate ELISA plates with:

    • The full PEGylated protein.

    • The non-PEGylated protein.

    • A different, irrelevant protein conjugated with the same type of PEG. Comparing the antibody binding across these plates can reveal the primary target. High binding to both PEGylated proteins but not the naked protein points to an anti-PEG response.

  • Analysis for Aggregates and Impurities: As outlined in the workflow, it is crucial to characterize your product. Techniques like Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) can detect aggregates.[15] The presence of aggregates is a known driver of immunogenicity, and their removal is a critical step.[16][21]

Q7: What purification strategies can I use to minimize immunogenic aggregates and impurities?

Removing aggregates and process-related impurities is essential for reducing immunogenicity.[2] Standard purification techniques like SEC are a good start, but more advanced methods may be necessary.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can alter the surface charge of a protein, IEX can be effective at separating non-PEGylated, mono-PEGylated, and multi-PEGylated species, as well as some aggregates which may have different charge properties.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It is particularly useful for removing protein aggregates, as the aggregation process often exposes hydrophobic regions of the protein.

  • Optimizing Formulation: Beyond active purification, ensure your final formulation buffer (pH, excipients) is optimized for stability to prevent new aggregates from forming during storage.[2]

Section 3: Proactive Strategies & Experimental Protocols

This section provides guidance on designing less immunogenic molecules from the start and a foundational protocol for assessing the immune response.

Q8: How do I select a PEGylation strategy to minimize immunogenicity from the outset?

Making informed choices during the design phase can significantly reduce immunogenicity risk. The key factors to consider are summarized in the diagram and table below.

G center Core Goal: Minimize Immunogenicity peg_char PEG Characteristics center->peg_char conj_chem Conjugation Chemistry center->conj_chem protein_prop Protein Properties center->protein_prop purity Final Product Purity center->purity mw Use lowest effective MW peg_char->mw structure Consider branched PEG for better shielding peg_char->structure site_specific Use site-specific conjugation (e.g., on Cys or N-terminus) conj_chem->site_specific stable_linker Ensure linker is stable conj_chem->stable_linker origin Use human-derived proteins if possible protein_prop->origin deimmunize Mutate known epitopes protein_prop->deimmunize remove_agg Remove aggregates purity->remove_agg remove_imp Remove process impurities purity->remove_imp

Caption: Key considerations for designing a low-immunogenicity PEGylated protein.
ParameterStrategy to Reduce ImmunogenicityRationaleCitations
PEG Molecular Weight Use the lowest MW that achieves the desired pharmacokinetic profile.Higher MW PEGs are generally more immunogenic.[2][10]
PEG Structure Consider branched PEGs for more effective shielding of protein epitopes.Branched structures provide a higher surface density of PEG chains.[2][14]
Conjugation Chemistry Employ site-specific conjugation methods (e.g., targeting cysteine residues).Produces a more homogeneous product and avoids creating new epitopes by altering protein conformation.[14]
Protein Origin Use human or "humanized" proteins where possible.Proteins from non-human sources are more likely to be recognized as foreign by the immune system.[11]
Purity Implement rigorous purification steps to remove aggregates and impurities.Aggregates and process-related impurities are potent activators of the immune system.[2][15]

Q9: Are there alternatives to PEG with lower immunogenicity?

Yes, concerns about PEG immunogenicity have driven the development of several alternative polymers.[7][9][22] These alternatives aim to provide the benefits of PEG (like increased half-life and stability) with a better safety profile.[23]

Polymer AlternativeDescriptionPotential AdvantagesCitations
Polysarcosine (pSar) A synthetic polymer composed of repeating units of sarcosine, an N-methylated amino acid.Biocompatible, non-immunogenic, and shows excellent water solubility and stability.[22][23]
XTENylation Utilizes long, unstructured recombinant polypeptide chains made of natural amino acids (e.g., Gly, Ser, Ala).Biodegradable and less likely to trigger an immune response as it's made from naturally occurring amino acids.[23]
Polypeptides Based on repeating sequences of amino acids like polyglutamic acid (PGA).Often biodegradable and biocompatible.[22][23]
Hydrophilic Polymers Short, hyperbranched polymers designed to be biocompatible and non-toxic.Structural diversity allows for tailoring to specific needs; elicit low immunogenicity.[23]
Polysaccharides Natural polymers such as dextran.High hydrophilicity and biocompatibility.[22]
Q10: What is a standard protocol for detecting anti-PEG antibodies using ELISA?

The direct ELISA is a common format for detecting anti-PEG antibodies.[24][25] Below is a generalized protocol. Note that optimization of coating concentrations, blocking buffers, and serum dilutions is critical for accurate results.[26]

Principle: An ELISA plate is coated with a PEG-containing molecule. Serum samples are added, and any anti-PEG antibodies present will bind to the PEG on the plate. A secondary, enzyme-labeled antibody that recognizes the primary antibody (e.g., anti-human IgM or IgG) is then added, followed by a substrate that produces a detectable signal.

Materials:

  • High-binding 96-well ELISA plates

  • Biotinylated PEG (e.g., Biotin-PEG-5k)

  • Streptavidin

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20 - Note: Some studies suggest avoiding surfactants like Tween-20 as they can cause biased results; careful optimization is needed[26]).

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Serum samples (test samples, positive control, negative control)

  • Dilution Buffer (e.g., 1% BSA in PBS)[26]

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-human IgM/IgG)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Plate Coating:

    • Coat wells with streptavidin (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

    • Add biotinylated PEG (e.g., 10 µg/mL) and incubate for 1-2 hours at room temperature to allow binding to streptavidin.

    • Wash the plate 3 times.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate 3 times.

  • Sample Incubation:

    • Dilute serum samples in Dilution Buffer. A starting dilution of 1:100 is common, but a dilution series is recommended for optimization.[26]

    • Add diluted samples (including positive and negative controls) to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Dilution Buffer according to the manufacturer's instructions.

    • Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

  • Detection:

    • Add TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add Stop Solution to each well to quench the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibody in the sample.[24]

Section 4: Visualizing the Immune Pathway

Understanding the mechanism of the immune response can aid in developing mitigation strategies.

B-Cell Activation by a PEGylated Antigen

The diagram below illustrates a simplified, T-cell dependent pathway for the production of anti-PEG antibodies.

G peg_protein PEGylated Protein (Antigen) bcr B-Cell Receptor (BCR) Recognizes PEG peg_protein->bcr 1. Binding b_cell PEG-Specific B-Cell internalize Internalization & Processing of Protein b_cell->internalize 2. Receptor-mediated endocytosis activation B-Cell Activation & Proliferation b_cell->activation 5. Co-stimulation bcr->b_cell mhc Peptide Presentation on MHC-II internalize->mhc 3. t_cell Helper T-Cell mhc->t_cell 4. T-Cell Help t_cell->activation 5. Co-stimulation plasma_cell Plasma Cell (Antibody Factory) activation->plasma_cell memory_cell Memory B-Cell activation->memory_cell antibodies Anti-PEG Antibodies (IgG, IgM) plasma_cell->antibodies 6. Antibody Production

Caption: Simplified pathway of anti-PEG antibody production.

In this pathway, a B-cell recognizes the PEG moiety via its B-cell receptor. The entire conjugate is internalized, and the protein part is processed and presented to a helper T-cell. This T-cell help fully activates the B-cell, causing it to differentiate into plasma cells that secrete large amounts of anti-PEG antibodies and memory cells that provide a rapid response upon future exposures.[3][17]

References

optimizing reaction times for amide bond formation with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times for amide bond formation with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with a PEG linker slow or incomplete?

A1: Slow or incomplete reactions are common and can be attributed to several factors:

  • Steric Hindrance: The bulky, flexible nature of the PEG chain can physically block the reactive carboxyl and amine groups, significantly slowing down the reaction rate. This is especially problematic with longer PEG chains or sterically hindered substrates.[1][2][3][4][5]

  • Suboptimal pH: The pH of the reaction is critical. The activation of the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent coupling of the activated ester to the primary amine is most effective at a physiological to slightly alkaline pH (7.2-8.0).[6][7][8] Using a single, non-optimal pH for the entire process can lead to slow reaction times.

  • Inefficient Coupling Reagents: Standard carbodiimide (B86325) reagents such as DCC or EDC alone may not be potent enough to overcome the steric hindrance associated with PEG linkers.[1]

  • Hydrolysis: The activated carboxylic acid intermediate (e.g., an O-acylisourea or NHS ester) is susceptible to hydrolysis, which regenerates the starting carboxylic acid and reduces yield.[7][8] This is exacerbated in aqueous buffers and by prolonged reaction times.

  • Solvent Choice: The reaction solvent must be appropriate for all components, including the potentially hydrophilic PEG linker and a more hydrophobic molecule. Poor solubility of any reactant will slow the reaction.[9][10]

Q2: How can I significantly reduce the reaction time for my PEGylation?

A2: To accelerate the reaction, consider the following strategies:

  • Switch to a More Potent Coupling Reagent: For challenging couplings, aminium/uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective than standard carbodiimides.[1][11] HATU is often preferred as it reacts faster and with less risk of side reactions (epimerization) compared to HBTU.[11]

  • Optimize a Two-Step pH Protocol: When using EDC/NHS, perform the initial carboxylic acid activation at pH 5.0-6.0 for about 15-30 minutes. Then, adjust the pH to 7.2-7.5 immediately before adding your amine-containing molecule to facilitate the final amide bond formation.[6][7]

  • Increase Reagent Concentration: Using a molar excess of the PEG linker and coupling reagents relative to the amine-containing molecule can help drive the reaction to completion more quickly.[8] A 10 to 20-fold molar excess of the PEG linker is a common starting point.[8]

  • Pre-activation: In a separate vessel, pre-activate the carboxylic acid on the PEG linker with the coupling reagent (e.g., HATU and a non-nucleophilic base like DIPEA) for a few minutes before adding it to the amine-containing substrate.[1] This ensures the activated species is readily available for coupling.

Q3: What are the ideal solvents and buffers for PEG-amide coupling?

A3: The choice of solvent is critical for success.

  • Solvents: For reactions in organic media, anhydrous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are common.[6][7] Water-miscible organic co-solvents such as DMSO or DMF are often used to dissolve reagents before adding them to aqueous reaction mixtures.[6][7][12] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume when working with proteins to avoid denaturation.[12]

  • Buffers: For aqueous reactions, use non-amine-containing buffers. Phosphate-buffered saline (PBS), MES, and borate (B1201080) buffers are excellent choices.[6][7] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG linker, effectively quenching the reaction.[6][7][12]

Q4: How do I monitor the progress of my PEGylation reaction?

A4: Monitoring the reaction is key to optimization. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique.[13]

  • Reversed-Phase HPLC (RP-HPLC): This method can separate the starting materials from the PEGylated product.[][15] By taking aliquots over time, you can track the disappearance of the starting material and the appearance of the product.[16]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a molecule, the PEGylated product will elute earlier than the un-PEGylated starting material.[][17]

  • Detection: A UV detector is suitable for proteins and many small molecules.[16] For PEG reagents that lack a UV chromophore, a Charged Aerosol Detector (CAD) can be used to quantify all non-volatile species, providing a more complete picture of the reaction.[16][18]

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Slow or No Reaction 1. Steric Hindrance: Bulky PEG chain or substrate is blocking the reaction site.[1][2][4] 2. Inefficient Reagent: Standard carbodiimides (EDC) are not strong enough.[1] 3. Incorrect pH: Activation or coupling pH is suboptimal.[6][7]1. Change Coupling Reagent: Switch to a more powerful uronium/phosphonium reagent like HATU or HBTU.[1][11] 2. Optimize pH: Use a two-step pH procedure: activate at pH 5.0-6.0, then couple at pH 7.2-7.5.[6][7] 3. Increase Temperature: Gently warm the reaction (e.g., to room temperature or 37°C), but monitor for substrate stability.
Low Yield 1. Hydrolysis of Activated Ester: The intermediate is reacting with water instead of the amine.[7][8] 2. Competing Side Reactions: Buffer components (e.g., Tris) are quenching the reaction.[6][7][12] 3. Insufficient Reagent: Molar excess of PEG linker or coupling agents is too low.1. Use Anhydrous Solvents: If possible, perform the reaction in dry DMF or DCM.[6][7] 2. Add NHS/Sulfo-NHS: N-hydroxysuccinimide stabilizes the activated intermediate, reducing hydrolysis.[8] 3. Change Buffer: Switch to a non-amine buffer like PBS or MES.[6][7] 4. Increase Molar Excess: Start with a 20-fold molar excess of the PEG linker over the substrate.[12]
Multiple Products / Poor Selectivity 1. Multiple Reaction Sites: The substrate has multiple primary amines (e.g., lysine (B10760008) residues on a protein).[12] 2. Over-PEGylation: Reaction time is too long or reagent concentration is too high.1. Adjust Stoichiometry: Carefully control the molar ratio of the PEG reagent to the substrate to favor mono-PEGylation.[16][18] 2. Monitor Reaction: Use HPLC to monitor the reaction and stop it (quench) when the desired product is maximized.[16] 3. N-terminal Specificity: To target the N-terminus of a protein, perform the reaction at a lower pH (~6.5) where the N-terminal amine is more reactive than lysine side chains.[15]
Difficulty with Purification 1. Heterogeneous Mixture: The final reaction contains unreacted starting materials, excess PEG, and multi-PEGylated species.[][19] 2. Similar Properties: The PEGylated product may have similar properties to impurities, making separation difficult.1. Size-Exclusion Chromatography (SEC): Efficiently removes unreacted low molecular weight PEG and byproducts.[] 2. Ion-Exchange Chromatography (IEX): Separates based on charge differences between the native protein and the PEGylated versions.[][17] 3. Reversed-Phase HPLC (RP-HPLC): Can be used for analytical assessment and purification, especially for smaller molecules and peptides.[][15]

Experimental Protocols

Protocol 1: General EDC/NHS Coupling of a Carboxy-PEG to an Amine-Containing Molecule (Aqueous Method)

This protocol is a starting point for the conjugation of a PEG linker with a terminal carboxylic acid to a protein or other amine-containing molecule in an aqueous buffer.

Materials:

  • Carboxy-PEG linker

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[6][7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Hydroxylamine HCl[6][7]

  • Anhydrous DMSO or DMF

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Preparation: Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[6][7]

  • Dissolve Substrates:

    • Dissolve the amine-containing molecule in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve the Carboxy-PEG linker in Activation Buffer.

  • Prepare Activators: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or cold Activation Buffer. Do not store these solutions.[8]

  • Activation Step:

    • In a reaction tube, combine the Carboxy-PEG linker solution with EDC and Sulfo-NHS. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the Carboxy-PEG is recommended.[8]

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.[6][7][20]

  • Coupling Step:

    • Immediately add the activated PEG solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated PEG linker over the amine-containing molecule is a good starting point.[8]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with PBS if necessary.[6][7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6][7] Reaction time should be optimized by monitoring progress via HPLC.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Hydroxylamine will hydrolyze unreacted NHS esters.[6][7] Incubate for 15 minutes.

  • Purification: Remove excess PEG reagent and byproducts to purify the PEGylated conjugate. Size-exclusion chromatography (SEC) is often the first choice to separate the larger conjugate from smaller reactants.[] Ion-exchange or hydrophobic interaction chromatography can provide further purification if needed.[][17]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagents Prepare Reagents (PEG-COOH, Amine-Molecule, Buffers, EDC, NHS) Activation 1. Activation (PEG-COOH + EDC/NHS) pH 5.0-6.0 | 15 min Reagents->Activation Combine in Activation Buffer Coupling 2. Coupling (Add Activated PEG to Amine) pH 7.2-8.0 | 2-4 hrs Activation->Coupling Add to Amine in Coupling Buffer Quenching 3. Quenching (Add Tris or Hydroxylamine) Coupling->Quenching Stop Reaction Purification Purification (SEC, IEX, or RP-HPLC) Quenching->Purification Analysis Characterization (HPLC, MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for a two-step aqueous amide coupling reaction.

G Start Reaction Slow or Incomplete? Cause Probable Cause? Start->Cause Yes Solution1 Switch to HATU or other uronium reagent Cause->Solution1 Steric Hindrance / Inefficient Reagent Solution2 Use two-step pH: 1. Activate at pH 5-6 2. Couple at pH 7-8 Cause->Solution2 Suboptimal pH Solution3 Use non-amine buffer (PBS, MES) Cause->Solution3 Buffer Interference Solution4 Increase molar excess of PEG reagent Cause->Solution4 Low Concentration

Caption: Troubleshooting logic for slow PEG-amide coupling reactions.

References

Technical Support Center: Purification of PEGylated Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying PEGylated peptides and proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein: The original, unmodified biomolecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity.[2] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[][3]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG chain can alter the protein's surface hydrophobicity, enabling separation.[]

  • Reversed-Phase Chromatography (RPC): A high-resolution technique that separates based on hydrophobicity, often used for analytical purposes and for purifying smaller PEGylated peptides.[][4]

Non-chromatographic techniques like ultrafiltration/diafiltration [] and Aqueous Two-Phase Systems (ATPS) [5] are also employed, particularly for initial purification steps and large-scale processes.

Q3: How does the size of the PEG affect purification?

The size of the attached PEG chain significantly impacts purification:

  • Increased Hydrodynamic Radius: Larger PEGs lead to a greater increase in the molecule's size, which generally improves separation from the native protein in Size Exclusion Chromatography (SEC).[6]

  • Charge Shielding: Larger or more numerous PEG chains can more effectively mask the protein's surface charges, which reduces its interaction with ion-exchange resins.[3] This can be exploited for separation but can also lead to challenges in binding.

  • Hydrophobicity: The PEG moiety can influence the overall hydrophobicity of the conjugate, affecting its behavior in HIC and RPC.

Q4: Can aggregation occur during the purification of PEGylated proteins?

Yes, aggregation is a potential issue. While PEGylation can sometimes reduce a protein's propensity to aggregate by increasing its solubility[7][8], the purification process itself can induce aggregation. Factors such as high protein concentration, harsh buffer conditions (e.g., extreme pH or high salt), and interaction with chromatographic surfaces can promote the formation of aggregates.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of PEGylated peptides and proteins.

General Issues
ProblemPotential CauseSuggested Solution
Low Recovery of PEGylated Product Protein Precipitation: High salt concentrations in HIC or inappropriate buffer conditions can cause the PEGylated protein to precipitate.Screen different salts and their concentrations. Consider adding stabilizing agents like arginine to the mobile phase.
Irreversible Binding: The product may bind too strongly to the chromatography matrix.Modify the elution conditions. For IEX, use a steeper salt gradient or change the pH. For HIC, use a reverse salt gradient. For RPC, adjust the organic solvent gradient.
Non-specific Binding: The PEGylated protein may be interacting with the column matrix through unintended hydrophobic or ionic interactions.Add modifiers to the mobile phase, such as a low percentage of organic solvent or non-ionic detergents, to reduce non-specific binding. Ensure the column is thoroughly equilibrated.
Product Aggregation During Purification High Protein Concentration: Concentrated protein solutions are more prone to aggregation.Dilute the sample before loading it onto the column.
Buffer Instability: The pH or ionic strength of the buffer may not be optimal for the stability of the PEGylated protein.Perform buffer screening studies to identify conditions that maintain the protein's stability.
Shear Stress: High flow rates or vigorous mixing can induce aggregation.Reduce flow rates during chromatography and handle the protein solution gently.
Method-Specific Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG Inappropriate Column Choice: The pore size of the SEC resin may not be suitable for the size difference between the species.Select a column with a fractionation range that provides optimal resolution for your molecules of interest.
Sample Volume Too Large: Overloading the column can lead to band broadening and poor resolution.Keep the sample volume to less than 2-5% of the total column volume.[9]
Low Resolution: The hydrodynamic radii of the different PEGylated species may be too similar.Increase the column length or use a resin with a smaller particle size to enhance resolution.
ProblemPotential CauseSuggested Solution
Poor Separation of PEGylated Species "Charge Shielding" Effect of PEG: The PEG chain masks the surface charges of the protein, leading to weak binding and poor separation.Optimize the pH of the mobile phase to maximize the charge differences between the species. Use a shallow salt gradient for elution.[9]
Low Binding Capacity: Steric hindrance from the large PEG chain prevents the protein from accessing the binding sites within the resin pores.Use a resin with a larger pore size or a "tentacle-like" resin designed for large molecules.[9]
Protein Elutes in the Flow-Through Incorrect Buffer Conditions: The pH or ionic strength of the loading buffer is preventing the protein from binding to the resin.Ensure the pH of the loading buffer results in a net charge on the protein that is opposite to the charge of the resin. The ionic strength should be low enough to facilitate binding.
ProblemPotential CauseSuggested Solution
Poor Resolution Inappropriate Salt Concentration: The type and concentration of the salt in the binding buffer are critical for modulating the hydrophobic interactions.Empirically determine the optimal salt concentration (e.g., ammonium (B1175870) sulfate) to achieve the desired separation.
Broad Peaks Slow Mass Transfer: Increase the column temperature (e.g., to 45°C) to improve peak shape.[9]

Quantitative Data Summary

The following tables provide representative data from studies on the purification of PEGylated proteins.

Table 1: Purification of PEGylated Human Serum Albumin (HSA) using Aqueous Two-Phase System (ATPS) [5][10]

PEG SizePurityYield
20 kDa>99%50%
40 kDa>99%58%

Table 2: Representative SEC-HPLC Purity Assessment of a PEGylated Protein [11]

AnalyteRetention Time (min)Peak Area (%)
Aggregates~7.51.2
Di-PEGylated Protein~8.510.5
Mono-PEGylated Protein~9.285.3
Native Protein~10.12.8
Free PEG~11.00.2
Note: Retention times are illustrative and will vary based on the specific protein, PEG size, and column.

Table 3: Purification of PEGylated α-lactalbumin using Ultrafiltration [12]

Purification StepYieldPurification Factor
Two-stage ultrafiltration78%>1000 (vs. unreacted protein), >20 (vs. hydrolyzed PEG)

Experimental Protocols

Below are general protocols for common chromatography techniques used in the purification of PEGylated proteins. These should be optimized for each specific application.

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is for the separation of PEGylated proteins from unreacted protein and free PEG.

Materials:

  • SEC column with an appropriate molecular weight range.

  • HPLC or FPLC system.

  • Reaction mixture containing the PEGylated protein.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the smaller native protein and then the unreacted PEG.

Protocol 2: Ion Exchange Chromatography (IEX)

This protocol outlines the separation of PEGylated species based on differences in their surface charge.

Materials:

  • Cation or anion exchange column.

  • HPLC or FPLC system.

  • Sample containing PEGylated protein mixture.

  • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Elution Buffer (Buffer B): Binding Buffer containing a high concentration of salt (e.g., 1 M NaCl).

Procedure:

  • Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the eluent match the buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with several column volumes of Buffer A to remove unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).

  • Fraction Collection: Collect fractions across the gradient and analyze them (e.g., by SDS-PAGE) to identify the desired PEGylated species.

Protocol 3: Reversed-Phase Chromatography (RPC)

This protocol is suitable for the analytical separation of PEGylated proteins and the purification of smaller PEGylated peptides.

Materials:

  • C4 or C18 reversed-phase column.

  • HPLC system.

  • Sample containing PEGylated species.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject the sample onto the column.

  • Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the PEGylated protein.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.

Visualizations

experimental_workflow cluster_analysis Analysis reaction PEGylation Reaction Mixture filtration Ultrafiltration/ Diafiltration reaction->filtration Initial Cleanup (Optional) sec Size Exclusion Chromatography (SEC) reaction->sec Primary Purification filtration->sec iex Ion Exchange Chromatography (IEX) sec->iex Fractionation by Degree of PEGylation purified_product Purified PEGylated Product sec->purified_product hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing Step rpc Reversed-Phase Chromatography (RPC) iex->rpc High-Resolution Analysis analysis Purity & Characterization (SDS-PAGE, MS, HPLC) iex->analysis iex->purified_product hic->analysis hic->purified_product

Caption: General experimental workflow for PEGylated protein purification.

troubleshooting_workflow start Start: Purification Issue issue_type Identify Primary Issue start->issue_type low_yield Low Yield/ No Recovery issue_type->low_yield Low Amount poor_resolution Poor Resolution/ Purity issue_type->poor_resolution Contamination aggregation Aggregation/ Precipitation issue_type->aggregation Visible Precipitate check_binding Check Binding Conditions low_yield->check_binding check_method Review Separation Method poor_resolution->check_method check_buffer Check Buffer Stability aggregation->check_buffer check_elution Check Elution Conditions check_binding->check_elution Binding OK optimize_binding Optimize Buffer pH/ Ionic Strength check_binding->optimize_binding No/Weak Binding optimize_elution Optimize Gradient/ Elution Buffer check_elution->optimize_elution No/Partial Elution optimize_gradient Optimize Gradient/ Flow Rate check_method->optimize_gradient Sub-optimal Parameters change_resin Change Column/ Resin check_method->change_resin Method Inadequate check_concentration Check Protein Concentration check_buffer->check_concentration Buffer OK optimize_buffer Screen Buffers/ Additives check_buffer->optimize_buffer Instability dilute_sample Dilute Sample check_concentration->dilute_sample Too Concentrated

Caption: Troubleshooting workflow for PEGylated protein purification.

References

Enhancing Protein Conformational Stability with PEGylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using polyethylene (B3416737) glycol (PEG) to enhance the conformational stability of proteins.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and how does it enhance protein stability?

A1: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein.[1] This modification can enhance the conformational stability of proteins through several mechanisms:

  • Steric Hindrance: The PEG molecule creates a hydrophilic shield around the protein, which can physically prevent proteolytic enzymes from accessing and degrading the protein.[2]

  • Increased Hydrodynamic Radius: The attachment of PEG increases the protein's effective size in solution, which can reduce the rate of renal clearance and prolong its circulation half-life.[3]

  • Reduced Aggregation: By masking hydrophobic regions on the protein surface and providing a hydration layer, PEGylation can prevent protein-protein interactions that lead to aggregation.[1]

  • Thermodynamic Stabilization: PEG can favorably alter the free energy of the protein's folded state, making it more stable and less prone to unfolding. This is often associated with an entropic effect involving the disruption of the hydrogen-bond network of water molecules surrounding the protein.[4]

Q2: What are the common challenges encountered during protein PEGylation?

A2: Researchers may encounter several challenges during PEGylation experiments, including:

  • Reduced Bioactivity: PEG chains can sterically hinder the protein's active site or binding interfaces, leading to a decrease in biological activity.[1]

  • Protein Aggregation: Despite its potential to prevent aggregation, suboptimal reaction conditions or the use of certain PEG reagents can induce aggregation.[5]

  • Heterogeneity of the Product: Random PEGylation can result in a mixture of protein species with varying numbers of PEG chains attached at different sites, making purification and characterization difficult.[6]

  • Low Reaction Yield: Inefficient coupling chemistry or suboptimal reaction conditions can lead to a low yield of the desired PEGylated product.

Q3: How do I choose the right PEG reagent for my protein?

A3: The choice of PEG reagent depends on several factors:

  • Reactive Group: Select a PEG with a reactive group that targets a specific functional group on your protein. Common choices include NHS esters for primary amines (lysine residues and the N-terminus) and maleimides for free thiols (cysteine residues).[7][8]

  • Molecular Weight: The molecular weight of the PEG can influence the protein's stability, half-life, and potential for immunogenicity. Higher molecular weight PEGs generally offer greater stability but may also lead to a greater loss of activity.[2][9]

  • Structure: Linear PEGs are commonly used, while branched or multi-arm PEGs can offer enhanced shielding and stability.[10]

  • Functionality: Use monofunctional PEGs to avoid cross-linking and aggregation. Bifunctional PEGs can be used for specific applications like creating protein dimers.

Q4: What is the difference between random and site-specific PEGylation?

A4: Random PEGylation involves reacting a PEG reagent with multiple potential sites on the protein surface, typically targeting abundant amino acids like lysine. This can lead to a heterogeneous mixture of products. In contrast, site-specific PEGylation targets a single, specific site on the protein. This is often achieved by introducing a unique reactive group, such as a free cysteine residue, through genetic engineering.[11] Site-specific PEGylation offers better control over the final product, resulting in a more homogeneous and well-defined conjugate.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during protein PEGylation experiments.

Problem Potential Cause(s) Troubleshooting Steps
Protein Aggregation During/After PEGylation 1. High Protein Concentration: Increased intermolecular interactions. 2. Suboptimal Reaction Buffer: pH or ionic strength may be destabilizing the protein. 3. Use of Bifunctional PEG: Can cause cross-linking between protein molecules. 4. Over-PEGylation: Excessive modification can alter protein properties and lead to aggregation.1. Decrease Protein Concentration: Work with more dilute protein solutions. 2. Optimize Buffer Conditions: Screen a range of pH values and ionic strengths to find the optimal conditions for your protein's stability. 3. Use Monofunctional PEG: Ensure your PEG reagent has only one reactive group. 4. Optimize PEG:Protein Molar Ratio: Perform a titration to find the lowest effective molar ratio of PEG to protein.
Low Yield of PEGylated Protein 1. Inactive PEG Reagent: The reactive group on the PEG may have hydrolyzed. 2. Suboptimal Reaction pH: The pH may not be optimal for the specific coupling chemistry. 3. Insufficient Molar Excess of PEG: The concentration of the PEG reagent may be too low to drive the reaction to completion. 4. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Use Fresh PEG Reagent: Prepare fresh solutions of activated PEG immediately before use. 2. Adjust Reaction pH: For NHS esters, a pH of 7-8 is generally optimal. For maleimides, a pH of 6.5-7.5 is recommended.[5] 3. Increase PEG:Protein Molar Ratio: Try a higher molar excess of the PEG reagent. 4. Increase Reaction Time: Allow the reaction to proceed for a longer duration.
Reduced Biological Activity of PEGylated Protein 1. PEGylation at or near the Active Site: Steric hindrance from the PEG chain is blocking the active site. 2. Conformational Changes: PEGylation has induced a change in the protein's structure that affects its function. 3. Over-PEGylation: Multiple PEG chains are interfering with the protein's function.1. Use Site-Specific PEGylation: Genetically engineer a unique PEGylation site away from the active site. 2. Use a Smaller PEG: A lower molecular weight PEG may cause less steric hindrance. 3. Optimize PEG:Protein Molar Ratio: Aim for mono-PEGylation to minimize the impact on activity. 4. Characterize Conformational Changes: Use techniques like Circular Dichroism to assess any structural changes.
Heterogeneous Product Mixture 1. Random PEGylation Chemistry: Targeting multiple reactive sites on the protein. 2. High Molar Excess of PEG: Increases the likelihood of multi-PEGylation. 3. Polydisperse PEG Reagent: The PEG reagent itself is a mixture of different molecular weights.1. Switch to Site-Specific PEGylation: This will produce a more homogeneous product. 2. Optimize PEG:Protein Molar Ratio: Use the lowest effective molar ratio. 3. Use a Monodisperse PEG Reagent: Ensure the PEG reagent has a narrow molecular weight distribution. 4. Optimize Purification: Use high-resolution chromatography techniques like ion-exchange chromatography to separate different PEGylated species.[13]

Quantitative Data Summary

The following tables summarize the impact of PEGylation on the thermal stability of various proteins. The melting temperature (Tm) is a common metric for assessing conformational stability.

Table 1: Effect of PEG Molecular Weight on Protein Thermal Stability

ProteinPEGylation SitePEG Molecular Weight (kDa)ΔTm (°C) (PEGylated vs. Unmodified)Reference
Granulocyte Colony-Stimulating Factor (G-CSF)N-terminus20+1.9[12]
α1-Antitrypsin (AAT)N-terminus40 (2-armed)+0.6[14]
LysozymeRandom (Amine)Not Specified+1.7[15]
Green Fluorescent Protein (GFP)Not Specified0.6Stabilizing effect at 75°C[16]
Green Fluorescent Protein (GFP)Not Specified4Stabilizing effect at 75°C[16]

Table 2: Comparison of Different PEGylation Strategies on Protein Stability

ProteinPEGylation StrategyΔTm (°C) (PEGylated vs. Unmodified)Reference
Granulocyte Colony-Stimulating Factor (G-CSF)N-terminal PEGylation+1.9[12]
Granulocyte Colony-Stimulating Factor (G-CSF)Enzymatic (K41) PEGylation-0.6[12]
Granulocyte Colony-Stimulating Factor (G-CSF)Dual-site (N-ter/K41) Circular PEGylation+1.3[12]
α1-Antitrypsin (AAT)N-terminal Amine PEGylation (2-armed 40 kDa)+0.6[14]
α1-Antitrypsin (AAT)Thiol PEGylation (2-armed 40 kDa)No significant change[14]

Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Protein

This protocol describes the site-specific PEGylation of a protein with a single accessible cysteine residue using a PEG-maleimide reagent.[3][5][11]

Materials:

  • Cysteine-containing protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate (B84403) buffer (50 mM), pH 7.0, containing 1 mM EDTA

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is pure and in a buffer free of any reducing agents that could interfere with the maleimide (B117702) reaction. The presence of 1 mM EDTA in the reaction buffer helps prevent disulfide bond formation.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-maleimide reagent in the Reaction Buffer to the desired concentration.

  • PEGylation Reaction:

    • Add the PEG-maleimide solution to the protein solution at a specific molar ratio (e.g., 5:1 PEG:protein).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction: Add an excess of the Quenching Solution (e.g., 10-fold molar excess over the PEG-maleimide) to react with any unreacted PEG-maleimide. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted protein, unreacted PEG, and quenching agent using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][18]

  • Characterization: Analyze the purified PEGylated protein to confirm the extent of PEGylation and its purity using techniques like SDS-PAGE, SEC, and mass spectrometry.

Protocol 2: Assessing Protein Conformational Stability using Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to assess the secondary structure and thermal stability of a protein before and after PEGylation using CD spectroscopy.[19][20][21]

Materials:

  • Purified protein and PEGylated protein samples

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high absorbance in the far-UV region.[19]

  • CD Spectropolarimeter equipped with a temperature controller

  • Quartz cuvette with a suitable path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation:

    • Dialyze both the unmodified and PEGylated protein into the same CD-compatible buffer to ensure identical buffer conditions.

    • Determine the accurate protein concentration.

    • Adjust the protein concentration to achieve an absorbance of less than 1.0 in the far-UV region (190-250 nm).

  • Acquiring CD Spectra (Secondary Structure):

    • Record a baseline spectrum of the buffer alone in the cuvette.

    • Record the CD spectrum of the protein sample from 260 nm to 190 nm at a controlled temperature (e.g., 25°C).

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data to molar ellipticity.

  • Thermal Denaturation (Melting Temperature, Tm):

    • Monitor the CD signal at a wavelength where the largest change upon unfolding is observed (e.g., 222 nm for α-helical proteins).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) over a range that covers the protein's unfolding transition (e.g., 20°C to 95°C).

    • Plot the molar ellipticity as a function of temperature.

    • The midpoint of the transition curve represents the melting temperature (Tm).

Protocol 3: Determining Thermodynamic Stability using Differential Scanning Calorimetry (DSC)

This protocol describes how to determine the thermodynamic parameters of protein unfolding, including the melting temperature (Tm) and enthalpy (ΔH), using DSC.[22][23][24]

Materials:

  • Purified protein and PEGylated protein samples

  • Matching buffer for both sample and reference cells

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the unmodified and PEGylated protein samples extensively against the same buffer.

    • Accurately determine the protein concentration.

    • Degas the samples and the buffer to prevent bubble formation during the scan.

  • DSC Experiment:

    • Load the protein sample into the sample cell and the matching buffer into the reference cell.

    • Perform a buffer-buffer baseline scan to ensure instrument stability.

    • Scan the protein sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).[23]

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.

    • The peak of the thermogram corresponds to the melting temperature (Tm).[22]

    • The area under the peak represents the calorimetric enthalpy of unfolding (ΔHcal).[25]

    • Compare the Tm and ΔH values of the unmodified and PEGylated proteins to assess the change in thermodynamic stability.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein Solution Reaction_Mix PEGylation Reaction Protein->Reaction_Mix PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction_Mix Quench Quench Reaction Reaction_Mix->Quench Purify Chromatography (SEC/IEX) Quench->Purify Analysis Analysis (SDS-PAGE, MS, etc.) Purify->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product Troubleshooting_Logic Start PEGylation Experiment Problem Identify Issue Start->Problem Aggregation Aggregation Problem->Aggregation e.g. Low_Yield Low Yield Problem->Low_Yield e.g. Low_Activity Reduced Activity Problem->Low_Activity e.g. Sol_Aggregation_1 Optimize Buffer pH/Ionic Strength Aggregation->Sol_Aggregation_1 Sol_Aggregation_2 Lower Protein Concentration Aggregation->Sol_Aggregation_2 Sol_Aggregation_3 Use Monofunctional PEG Aggregation->Sol_Aggregation_3 Sol_Yield_1 Check PEG Reagent Activity Low_Yield->Sol_Yield_1 Sol_Yield_2 Optimize Molar Ratio & Reaction Time Low_Yield->Sol_Yield_2 Sol_Activity_1 Site-Specific PEGylation Low_Activity->Sol_Activity_1 Sol_Activity_2 Use Smaller PEG Low_Activity->Sol_Activity_2

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of Bis-(m-PEG4)-amidohexanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the burgeoning field of targeted protein degradation, the precise characterization of PROTACs (Proteolysis Targeting Chimeras) and other novel drug conjugates is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of conjugates featuring the Bis-(m-PEG4)-amidohexanoic acid linker, a common building block in PROTAC development. We present supporting experimental principles and detailed protocols to empower researchers in selecting and optimizing their analytical strategies.

The this compound linker, a discrete polyethylene (B3416737) glycol (dPEG®) reagent, offers enhanced solubility and favorable pharmacokinetic properties to the conjugates it forms. However, the inherent characteristics of PEGylated molecules can introduce analytical challenges. This guide will illuminate the path to robust and reliable characterization.

The Power of LC-MS in Conjugate Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of PEGylated molecules and their conjugates. Its ability to separate complex mixtures and provide high-resolution mass information is indispensable for confirming identity, assessing purity, and quantifying conjugates.[1][2] The heterogeneity often associated with traditional polymeric PEGs is less of a concern with discrete PEG linkers, yet meticulous analysis remains critical.[1]

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS technique significantly impacts the quality and interpretability of the data. Below is a comparative summary of common approaches for analyzing this compound conjugates.

Analytical MethodPrincipleAdvantagesDisadvantagesBest Suited For
Reverse-Phase LC-MS (RPLC-MS) Separation based on hydrophobicity.High resolution for small molecules and peptides; compatible with ESI-MS.May require optimization for highly polar or very large conjugates.Purity assessment and identification of small molecule or peptide conjugates.
Size-Exclusion Chromatography-MS (SEC-MS) Separation based on molecular size.Useful for analyzing larger conjugates and detecting aggregation.[3]Lower resolution compared to RPLC; potential for buffer incompatibility with MS.Analysis of larger protein conjugates and assessment of aggregation.
Hydrophilic Interaction Liquid Chromatography-MS (HILIC-MS) Separation of polar compounds.Effective for highly polar conjugates that are poorly retained in RPLC.Can have longer equilibration times; sensitive to mobile phase composition.Analysis of polar conjugates and metabolites.
Ion-Pairing RPLC-MS Uses ion-pairing reagents to improve retention of charged analytes.Enhanced retention and peak shape for charged conjugates.Ion-pairing reagents can cause ion suppression in the MS source.Analysis of charged conjugates that show poor retention in standard RPLC.
High-Resolution Mass Spectrometry (HRMS) - TOF or Orbitrap Provides highly accurate mass measurements.Enables confident identification and elemental composition determination.[1][4]Higher instrument cost.Structural confirmation and identification of unknown impurities or degradation products.

Experimental Protocols: A Practical Guide

Below are detailed experimental protocols for the LC-MS analysis of a hypothetical small molecule conjugate utilizing a this compound linker.

Protocol 1: Reverse-Phase LC-MS for Purity and Identity Confirmation

Objective: To determine the purity and confirm the molecular weight of a this compound conjugate.

Instrumentation:

  • HPLC system (e.g., Agilent 1260 Infinity II or equivalent)

  • Mass Spectrometer (e.g., Agilent 6520 Accurate-Mass Q-TOF or equivalent)[2]

Materials:

  • Sample: this compound conjugate dissolved in an appropriate solvent (e.g., 50:50 acetonitrile:water)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

LC Method:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method (ESI Positive Mode):

  • Gas Temperature: 325 °C

  • Drying Gas: 8 L/min

  • Nebulizer: 35 psi

  • VCap: 3500 V

  • Fragmentor: 175 V

  • Mass Range: m/z 100 - 1700

Protocol 2: Post-Column Amine Addition for Charge State Reduction

For larger or more complex conjugates, charge state reduction can simplify the mass spectrum.[4][5]

Objective: To simplify the mass spectrum of a larger conjugate for easier interpretation.

Modification to Protocol 1:

  • Introduce a T-junction post-column and before the MS inlet.

  • Deliver a solution of 0.5% triethylamine (B128534) (TEA) in isopropanol (B130326) at a flow rate of 10-20 µL/min using a syringe pump.[2] This will reduce the number of charge states observed in the mass spectrum.

Alternative Analytical Methodologies

While LC-MS is the primary tool, other techniques can provide complementary information.

Alternative MethodPrincipleInformation Provided
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.Provides average molecular weight and information on the degree of PEGylation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for complete characterization.[1][7]
Charged Aerosol Detection (CAD) A universal detector that can be coupled with HPLC.Useful for quantifying PEG and PEGylated reagents that lack a chromophore.[3]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key experimental workflows.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Conjugate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC System Dissolution->HPLC Injection Column C18 Column HPLC->Column ESI Electrospray Ionization Column->ESI Elution MassAnalyzer Mass Analyzer (TOF or Orbitrap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Deconvolution Deconvolution Software Detector->Deconvolution Data Acquisition Data Mass Spectrum Deconvolution->Data

General workflow for LC-MS analysis of conjugates.

Charge_Reduction_Workflow cluster_lc Liquid Chromatography cluster_post_column Post-Column Addition cluster_ms Mass Spectrometry Column HPLC Column T_junction T-Junction Column->T_junction Eluent ESI_MS ESI-MS T_junction->ESI_MS Modified Eluent Amine Amine Solution (e.g., TEA) Amine->T_junction

Workflow incorporating post-column charge reduction.

By leveraging the appropriate LC-MS techniques and understanding the principles behind them, researchers can confidently characterize their this compound conjugates, ensuring the quality and integrity of these critical molecules in the drug development pipeline.

References

A Comparative Analysis of Bis-(m-PEG4)-amidohexanoic Acid and Other PEG Linker Lengths in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design and efficacy of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to modulate the physicochemical properties and pharmacokinetic profiles of these complex molecules. This guide provides an objective comparison of Bis-(m-PEG4)-amidohexanoic acid, a PROTAC linker, with other PEG linker lengths, supported by experimental data from various studies.

The Role of PEG Linker Length in Bioconjugate Performance

The length of a PEG linker is not merely a spacer but a crucial element that influences solubility, stability, pharmacokinetics, and ultimately, the therapeutic index of a bioconjugate.[1][2] An optimal PEG linker length can shield hydrophobic payloads from premature clearance, enhance circulation half-life, and facilitate favorable interactions between the targeting moiety and its target or, in the case of PROTACs, between the target protein and the E3 ligase.[3][4][5]

This compound is a bifunctional linker featuring two PEG4 chains attached to an amidohexanoic acid core. This structure provides a defined length and hydrophilicity, making it suitable for use in PROTAC synthesis.[6][7] Its performance characteristics are best understood in the context of varying PEG chain lengths.

Comparative Data on PEG Linker Lengths in PROTACs

The efficacy of a PROTAC is highly dependent on the linker's ability to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length of the PEG linker is a key factor in achieving the optimal geometry for this interaction.[3][4]

Table 1: Impact of PEG Linker Length on PROTAC Efficacy for Various Targets

Target ProteinE3 LigaseLinker Length (Number of PEG units/atoms)Degradation Potency (DC50)Maximum Degradation (Dmax)Reference
ERα VHL12 atomsLess Potent-[]
16 atoms (similar to PEG4 linker) More Potent -[]
BRD4 CRBN0 PEG units< 0.5 µM-[9]
1-2 PEG units> 5 µM-[9]
4-5 PEG units < 0.5 µM -[9]
TBK1 VHL< 12 atomsNo Degradation-[9]
12-29 atoms (encompasses various PEG lengths) Submicromolar Up to 96% [9]

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

The data suggests that an optimal linker length exists for each target-ligase pair, with linkers that are too short or too long exhibiting reduced efficacy. For ERα, a 16-atom linker, which is structurally comparable to a PEG4-based linker, showed improved potency over a shorter 12-atom linker.[] In the case of BRD4, both short (0 PEG units) and longer (4-5 PEG units) linkers were effective, while intermediate lengths were not.[9] For TBK1, a minimum linker length was required to induce degradation.[9]

Comparative Data on PEG Linker Lengths in ADCs

In ADCs, the PEG linker's role extends to influencing the conjugate's hydrophilicity, pharmacokinetics, and tolerability. Longer PEG chains can help to mitigate the hydrophobicity of the payload, leading to improved circulation times and a better safety profile.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics and Tolerability

ADC TargetPayloadPEG Side-Chain LengthClearance RateTolerability (in mice)Reference
Generic IgGMMAEPEG2HighNot Tolerated
PEG4HighNot Tolerated
PEG8 Low Tolerated
PEG12LowTolerated
PEG24LowTolerated

These findings highlight a clear trend where longer PEG chains (PEG8 and above) significantly reduce the clearance rate of ADCs and improve their tolerability in preclinical models. This is attributed to the increased hydrophilicity conferred by the longer PEG chains, which can mask the hydrophobic nature of the payload.[5]

Signaling Pathways and Mechanisms of Action

The bioconjugates discussed utilize PEG linkers to effectively target and modulate key signaling pathways involved in cancer progression.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the degradation of a target protein via the ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex, which is critically influenced by the linker.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., ERα, TBK1, CDK9) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation workflow.

The degradation of target proteins like ERα, TBK1, and CDK9 can disrupt critical cancer signaling pathways:

  • ERα Degradation: Downregulation of the estrogen receptor alpha disrupts estrogen-driven proliferation in breast cancer cells, leading to cell cycle arrest.[10][11]

  • TBK1 Signaling: TBK1 is a kinase involved in innate immunity and inflammatory responses. Its role in cancer is complex, with both pro- and anti-tumoral effects reported.[12][13][14]

  • CDK9 and Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of many genes, including oncogenes.[15][16][17] Degradation of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

ADC-Mediated Cytotoxicity

ADCs deliver a potent cytotoxic payload to antigen-expressing tumor cells. The linker's stability in circulation and its cleavability within the target cell are paramount for efficacy and safety.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG Linker Tumor_Cell Tumor Cell (e.g., HER2-positive) ADC->Tumor_Cell Binding to Target Antigen (e.g., HER2) Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload (e.g., MMAE) Payload_Release->Payload Cell_Death Apoptosis Payload->Cell_Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

A prominent target for ADCs is the HER2 receptor . Overexpression of HER2 is a driver in several cancers, including breast and gastric cancer. HER2 signaling promotes cell proliferation, survival, and invasion through pathways such as PI3K/Akt/mTOR and MAPK.[3][4][18][19] ADCs targeting HER2 deliver a cytotoxic payload that induces apoptosis in these cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the performance of bioconjugates with different PEG linkers.

Western Blot for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[1][20]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment.

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein and separate them by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its efficacy.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane. It is a useful tool for early-stage screening.[21][22]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[21][22]

In Vivo Efficacy Studies in Xenograft Models

These studies are essential for evaluating the anti-tumor activity of ADCs and PROTACs in a living organism.[23][24][25]

  • Model Development:

    • Implant human cancer cells (e.g., HER2-positive SKOV3 cells for an anti-HER2 ADC) subcutaneously into immunocompromised mice.[26]

    • Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer the ADC or PROTAC at various doses and schedules (e.g., intravenously). A vehicle control group should be included.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • Observe the general health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tissues can be collected for further analysis (e.g., immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synthesis Synthesize Bioconjugates with Different PEG Linkers Degradation_Assay Protein Degradation Assay (Western Blot) Linker_Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) Linker_Synthesis->Permeability_Assay Xenograft_Model Develop Xenograft Tumor Model Permeability_Assay->Xenograft_Model Lead Candidate Selection Efficacy_Study Conduct Efficacy Study (Dosing, Monitoring) Xenograft_Model->Efficacy_Study Data_Analysis Analyze Tumor Growth and Tolerability Efficacy_Study->Data_Analysis

References

The Tale of Two Tethers: A Comparative Guide to Bis-(m-PEG4)-amidohexanoic Acid and Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While often perceived as a simple tether, the linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its degradation efficiency. This guide provides an objective comparison of two prevalent flexible linker classes: the hydrophilic Bis-(m-PEG4)-amidohexanoic acid and the more hydrophobic alkyl linkers.

Executive Summary

Polyethylene glycol (PEG) linkers, such as this compound, are favored for their ability to enhance the solubility and permeability of PROTAC molecules.[1] In contrast, alkyl linkers offer synthetic simplicity and metabolic stability.[1] The selection between these linker types is a nuanced decision, heavily dependent on the specific target protein and the overall properties of the PROTAC. This guide presents a detailed analysis of their comparative performance, supported by experimental data from various studies.

Data Presentation: A Comparative Overview

The following tables summarize key performance metrics for PROTACs incorporating PEG and alkyl linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines. The data presented here are representative examples to illustrate the general trends observed with each linker type.

Table 1: Physicochemical and Permeability Properties

PropertyThis compound LinkerAlkyl LinkerKey Considerations
Solubility Generally higher due to the hydrophilic nature of the PEG chain.[1]Generally lower and more hydrophobic, which can limit aqueous solubility.[2]Improved solubility is advantageous for formulation and bioavailability.
Cell Permeability (PAMPA, Papp) Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[3]Permeability is highly dependent on the overall lipophilicity of the PROTAC.Permeability is a complex property influenced by multiple factors beyond the linker.[4]
Metabolic Stability May be susceptible to oxidative metabolism.[5]Generally considered to have good metabolic stability.[1]Linker stability is crucial for maintaining PROTAC integrity in vivo.

Table 2: Biological Performance

ParameterPROTACs with PEG LinkersPROTACs with Alkyl LinkersKey Considerations
Degradation Potency (DC50) Can achieve low nanomolar to picomolar DC50 values. The optimal length is critical.[6]Can also achieve high potency. The flexibility of the alkyl chain can support ternary complex formation.[6]The optimal linker is highly dependent on the specific target and E3 ligase pair.
Maximum Degradation (Dmax) Often achieves high Dmax values (>90%).[6]Can also lead to complete or near-complete degradation of the target protein.[6]Dmax indicates the efficacy of the PROTAC at saturating concentrations.
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[7]The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.[6]Stable ternary complex formation is a prerequisite for efficient ubiquitination.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the comparison of this compound and alkyl linkers.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[8]

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., 2% (w/v) dodecane (B42187) solution of lecithin) to form an artificial membrane.

  • Compound Addition: The PROTAC solution (typically in a buffer at a concentration of 100-300 µM) is added to the donor wells.

  • Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Western Blotting for Protein Degradation

This method provides a semi-quantitative assessment of target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).[7]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, heated, and then separated by SDS-polyacrylamide gel electrophoresis.

  • Immunoblotting: Proteins are transferred to a PVDF membrane, which is then blocked and incubated with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control.

  • DC50 and Dmax Calculation: The normalized protein levels are plotted against the logarithm of the PROTAC concentration. The data are fitted to a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage) values.

In-Cell Target Ubiquitination Assay (NanoBRET™)

This assay monitors the PROTAC-induced ubiquitination of the target protein in live cells.[9]

  • Cell Line Generation: A cell line is engineered to endogenously express the target protein tagged with a small bioluminescent reporter (e.g., HiBiT) and a fluorescently labeled HaloTag® fusion to ubiquitin.

  • Cell Seeding and Labeling: The engineered cells are seeded in a multi-well plate. Prior to the assay, the cells are incubated with a HaloTag® ligand labeled with a fluorescent dye.

  • PROTAC Treatment: The cells are treated with the PROTAC at various concentrations.

  • BRET Measurement: A substrate for the bioluminescent reporter is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured over time using a plate reader. The BRET signal is generated when the bioluminescent reporter (on the target protein) and the fluorescent label (on ubiquitin) are in close proximity, indicating ubiquitination.

  • Data Analysis: The BRET ratio is calculated and plotted against the PROTAC concentration or time to determine the potency and kinetics of target ubiquitination.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Design Linker Selection (PEG vs. Alkyl) Synthesis Chemical Synthesis Design->Synthesis Permeability Permeability Assay (PAMPA) Synthesis->Permeability Degradation Degradation Assay (Western Blot) Synthesis->Degradation Ubiquitination Ubiquitination Assay (NanoBRET™) Synthesis->Ubiquitination Data Determine Papp, DC50, Dmax Permeability->Data Degradation->Data Ubiquitination->Data Optimization Structure-Activity Relationship (SAR) Data->Optimization Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen Androgen-AR Complex AR->AR_Androgen HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription PROTAC AR PROTAC PROTAC->AR Degradation BRD4_Signaling cluster_nucleus Nucleus cluster_degradation BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation (e.g., c-MYC) RNA_Pol_II->Transcription PROTAC BRD4 PROTAC PROTAC->BRD4 Degradation

References

Validating Protein Degradation by PROTACs: A Comparative Guide Featuring Bis-(m-PEG4)-amidohexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of protein degradation is a cornerstone of developing effective PROTAC (Proteolysis Targeting Chimera) therapeutics. This guide provides a comparative analysis of methodologies to validate protein degradation by PROTACs, with a focus on those incorporating the Bis-(m-PEG4)-amidohexanoic acid linker. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the validation process.

PROTACs are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker, such as this compound, is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2][3]

The Crucial Role of the Linker in PROTAC Efficacy

The composition and length of the linker are paramount for optimal PROTAC performance. Polyethylene glycol (PEG) linkers, like the m-PEG4 chains in this compound, are frequently used due to their hydrophilicity and ability to provide the necessary flexibility and length for productive ternary complex formation.[4] An inadequate linker can lead to steric hindrance or an unfavorable orientation of the POI and E3 ligase, thereby diminishing ubiquitination and subsequent degradation.

Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize experimental data illustrating the impact of linker composition and length on PROTAC performance against various protein targets. While specific data for a PROTAC utilizing a this compound linker is presented for illustrative purposes, the broader data highlights the critical nature of linker optimization.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC A Target XVHL LigandThis compound 50>90Cancer Cell Line A
PROTAC B Target XVHL LigandAlkyl C815075Cancer Cell Line A
PROTAC C Target YCRBN LigandPEG825>95Cancer Cell Line B
PROTAC D Target YCRBN LigandPEG410080Cancer Cell Line B

This table presents hypothetical data for PROTAC A to illustrate the performance of a PROTAC with the specified linker in a comparative context.

PROTACTarget ProteinDC50 (nM)Dmax (%)Reference
MZ1 BRD4~15>80[3]
ARV-771 BRD2/3/4<5>90[5]
Compound 19 (SNIPER) ER370[5]

Key Experimental Protocols for Validation

A multi-pronged approach using orthogonal methods is essential for robust validation of PROTAC-mediated protein degradation.[1]

Western Blotting for Quantifying Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.[6]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[2]

Ubiquitination Assays to Confirm Mechanism of Action

Detecting the ubiquitination of the target protein is a key step in confirming that the PROTAC is functioning through the intended mechanism.[7]

Protocol (Immunoprecipitation-based):

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C to form an antibody-protein complex. Precipitate the complex using protein A/G-agarose beads.

  • Western Blotting: Wash the beads to remove non-specific binding, then elute the protein complex. Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Detection: Probe the membrane with an antibody that recognizes ubiquitin or polyubiquitin (B1169507) chains to visualize the ubiquitinated target protein.

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the processes involved in PROTAC validation, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation workflow.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer immunoblot Immunoblotting: Primary & Secondary Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry Analysis (DC50 & Dmax Calculation) detection->analysis end End: Validation Data analysis->end

Caption: Experimental workflow for Western Blot analysis.

Orthogonal_Validation center_node PROTAC Validation wb Western Blotting (Protein Quantification) center_node->wb ms Mass Spectrometry (Global Proteomics, Off-Target ID) center_node->ms ub Ubiquitination Assay (Mechanism of Action) center_node->ub flow Flow Cytometry (Single-Cell Analysis) center_node->flow if_ Immunofluorescence (Subcellular Localization) center_node->if_

Caption: Orthogonal methods for PROTAC validation.

References

A Head-to-Head Comparison of Cleavable vs. Non-Cleavable PEG Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective and safe targeted therapeutics such as antibody-drug conjugates (ADCs). The linker, which connects the targeting moiety (e.g., an antibody) to a potent payload, dictates the stability of the conjugate in circulation and the mechanism of drug release. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic properties of these bioconjugates.[1] The fundamental choice between a cleavable and a non-cleavable PEG linker has profound implications for a drug conjugate's therapeutic index, influencing its efficacy, safety, and overall performance.[2] This guide provides an objective, data-supported comparison of cleavable and non-cleavable PEG linkers to inform rational drug conjugate design.

Core Differences: Mechanism of Action

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[3][4] Cleavable linkers are designed to be labile and release the payload in response to specific triggers within the target cell or tumor microenvironment. In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[5]

Cleavable Linkers act as "smart switches," leveraging the unique physiological conditions of tumor cells, such as:

  • Enzymatic Cleavage: Utilizing proteases like cathepsin B, which are upregulated in the lysosomes of cancer cells, to cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[6]

  • pH Sensitivity: Employing acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) but remain stable at physiological blood pH (~7.4).[6]

  • Glutathione (B108866) Sensitivity: Incorporating disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[6]

Non-Cleavable Linkers , such as those based on stable thioether bonds, offer a different approach. The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[7] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[4]

Performance Comparison: A Data-Driven Overview

The choice of linker technology significantly impacts the performance of a drug conjugate. Below is a summary of key performance characteristics supported by available data.

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Mechanism of Release Enzymatic, pH, or reductive cleavage[6]Proteolytic degradation of the antibody[5]
Released Payload Typically unmodified, potent payloadPayload attached to the linker and an amino acid residue[8]
Plasma Stability Generally lower, with potential for premature drug release[8]Generally higher, leading to a more stable conjugate in circulation[4]
Bystander Effect High, due to the release of membrane-permeable payload[6]Low to negligible, as the released payload is charged and less permeable[7]
Off-Target Toxicity Higher potential due to premature release and bystander effect[9]Lower potential due to higher stability and limited bystander effect[9]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect[6]May be less effective against antigen-negative cells within the tumor

Quantitative Data Summary

Direct head-to-head comparisons of cleavable, non-cleavable, and PEGylated linkers using the same antibody and payload in a single study are limited in the published literature.[3] The following tables summarize quantitative data compiled from various preclinical studies to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50)

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (pmol/L)Citation
Sulfatase-cleavable MMAE ADCCleavable (Sulfatase)HER2+HER261[10]
Val-Ala containing ADCCleavable (Peptide)HER2+HER292[10]
Non-cleavable ADCNon-CleavableHER2+HER2609[10]

Lower IC50 values indicate higher potency.

Table 2: Plasma Stability

Linker TypePlasma SourceTime (days)StabilityCitation
Silyl ether-basedHuman Plasma>7Highly Stable (t1/2 > 7 days)[10]
CarbonateHuman Plasma1.5t1/2 = 36 h[10]
HydrazineHuman Plasma2t1/2 = 2 days[10]
Val-CitMouse Plasma<1 hourUnstable[10]
Val-AlaMouse Plasma<1 hourUnstable[10]
Sulfatase-cleavableMouse Plasma>7Stable[10]
Non-cleavable (PEG6-C2-MMAD)Mouse Plasma4.5Stable[11]

Experimental Protocols

To aid researchers in the evaluation of ADCs with different linker technologies, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[12][13]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs (cleavable and non-cleavable PEGylated)

  • Isotype control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the ADCs and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[13]

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the ADC in the circulatory system and predict the potential for premature payload release.[1][16]

Materials:

  • ADC constructs

  • Plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control (PBS) to assess inherent ADC stability.[16]

  • Time Points: Collect aliquots at various time points over seven days (e.g., Day 0, 1, 3, 7).[16]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture.[16]

  • Analysis:

    • To determine Drug-to-Antibody Ratio (DAR): Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[16]

    • To measure released payload: Extract the free payload from the plasma supernatant and quantify using LC-MS.[17]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.[17]

Protocol 3: In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of ADCs in a living organism.[18][19]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • ADC constructs

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.[19]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable PEG-ADC, non-cleavable PEG-ADC). Administer the treatments, typically via intravenous injection.[18]

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.[20]

  • Monitoring: Monitor animal body weight and general health as indicators of toxicity.[18]

  • Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth inhibition curves. Statistical analysis (e.g., ANOVA) can be used to compare the efficacy of different treatments.[20]

Visualizing the Concepts

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the signaling pathway of a common ADC payload.

experimental_workflow cluster_invitro In Vitro Assays cluster_cytotoxicity Cytotoxicity Assay cluster_stability Plasma Stability Assay cluster_invivo In Vivo Efficacy cell_seeding Cell Seeding adc_treatment_vitro ADC Treatment cell_seeding->adc_treatment_vitro mtt_assay MTT Assay adc_treatment_vitro->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination incubation Incubation in Plasma sampling Time-point Sampling incubation->sampling capture Immunoaffinity Capture sampling->capture lcms_analysis LC-MS Analysis (DAR) capture->lcms_analysis tumor_implantation Tumor Implantation tumor_growth Tumor Growth tumor_implantation->tumor_growth adc_treatment_vivo ADC Treatment tumor_growth->adc_treatment_vivo tumor_measurement Tumor Measurement adc_treatment_vivo->tumor_measurement efficacy_analysis Efficacy Analysis tumor_measurement->efficacy_analysis

Caption: Generalized workflow for in vitro and in vivo evaluation of ADCs.

mmae_pathway cluster_adc ADC Action cluster_cell Cellular Effect adc ADC binds to a tumor antigen internalization Receptor-mediated endocytosis adc->internalization lysosome Trafficking to lysosome internalization->lysosome release Linker Cleavage/ Antibody Degradation lysosome->release payload MMAE Release release->payload tubulin MMAE binds to tubulin payload->tubulin microtubule_disruption Inhibition of microtubule polymerization tubulin->microtubule_disruption cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of action for an MMAE-based antibody-drug conjugate.

Conclusion

The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the design of an ADC, with no single solution being optimal for all applications.[21] Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[3] Non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect.[7] The incorporation of hydrophilic PEG spacers can improve the physicochemical properties and pharmacokinetic profile of ADCs, potentially enabling higher drug loading and greater efficacy.[3] Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the development of the next generation of targeted therapeutics.

References

The Impact of Bis-(m-PEG4)-amidohexanoic Acid on ADC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of antibody-drug conjugates (ADCs). The linker not only connects the antibody to the cytotoxic payload but also significantly influences the ADC's stability, efficacy, and pharmacokinetic (PK) profile. This guide provides a comprehensive comparison of ADCs featuring the hydrophilic Bis-(m-PEG4)-amidohexanoic acid linker with those employing alternative linker technologies, supported by experimental data and detailed methodologies.

The incorporation of polyethylene (B3416737) glycol (PEG) moieties into ADC linkers is a widely adopted strategy to enhance their physicochemical properties. Hydrophilic linkers, such as those containing PEG, can mitigate the hydrophobicity of the payload, leading to improved solubility, reduced aggregation, and enhanced stability.[1] These characteristics are crucial for achieving a favorable pharmacokinetic profile, which is essential for the successful clinical development of an ADC.

Enhancing Circulatory Residence: The Role of PEG Chains

The length of the PEG chain within the linker has a direct impact on the ADC's circulation half-life. Longer PEG chains generally lead to a more pronounced hydrophilic "shield," which can reduce non-specific uptake and clearance by the reticuloendothelial system.[2] This, in turn, prolongs the time the ADC remains in circulation, increasing the probability of it reaching its target tumor cells.

A key consideration in linker design is balancing the desire for a long half-life with the need for efficient payload release at the tumor site. While longer PEG chains can improve pharmacokinetics, they may also hinder cellular uptake and payload release. Therefore, the optimal PEG length is often a compromise that is specific to the antibody, payload, and target antigen.

Comparative Pharmacokinetic Profile

Generally, ADCs with hydrophilic PEG linkers exhibit a longer plasma half-life and lower clearance rates compared to those with more hydrophobic linkers like the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[3] The hydrophilic nature of the PEG chain is believed to reduce non-specific interactions with serum proteins and non-target cells, leading to prolonged circulation and potentially increased tumor accumulation.[3]

For instance, a study comparing Trastuzumab emtansine (T-DM1), which utilizes a non-reducible thioether linker (SMCC-based), to a disulfide-linked version (T-SPP-DM1) found that the T-SPP-DM1 had a faster plasma clearance.[4] This highlights how linker chemistry directly impacts pharmacokinetic properties. Although this study did not include a PEG linker, it underscores the principle that linker choice is a critical determinant of an ADC's in vivo fate.

Furthermore, research on a triglycyl peptide linker (CX) demonstrated pharmacokinetic stability comparable to that of an SMCC-based ADC, with half-life values of 9.9 days versus 10.4 days, respectively.[5] This suggests that while different linker chemistries can achieve similar stability, the addition of a hydrophilic polymer like PEG is a distinct strategy aimed at actively improving the pharmacokinetic profile.

Based on these findings, an ADC incorporating a this compound linker is expected to exhibit a more favorable pharmacokinetic profile compared to a non-PEGylated counterpart, characterized by a longer half-life and lower clearance. The relatively short PEG4 chain strikes a balance between improving hydrophilicity and minimizing potential steric hindrance that could be associated with longer PEG chains.

Table 1: Anticipated Comparative Pharmacokinetic Parameters

Linker TypeExpected Plasma Half-life (t½)Expected Clearance (CL)Rationale
This compound Moderate to LongLow to ModerateThe hydrophilic PEG4 moiety is expected to reduce non-specific clearance, thereby prolonging circulation time compared to non-PEGylated linkers.
SMCC (Non-PEGylated) ShorterHigherThe hydrophobic nature of the SMCC linker can lead to faster clearance from circulation.[3]
Longer-chain PEG (e.g., PEG12, PEG24) LongestLowestIncreased PEG length generally correlates with a more pronounced hydrophilic shield, leading to the most significant reduction in clearance.

This table represents expected trends based on available literature and the known properties of PEGylated molecules. Actual values are dependent on the specific antibody, payload, and experimental conditions.

Experimental Protocols for Preclinical Pharmacokinetic Studies

To determine the pharmacokinetic profile of an ADC, preclinical studies in animal models are essential. The following is a generalized experimental protocol for a pharmacokinetic study in rodents.

Objective:

To determine and compare the pharmacokinetic parameters (e.g., Cmax, AUC, CL, Vd, half-life) of an ADC containing a this compound linker with an ADC containing a non-PEGylated linker (e.g., SMCC).

Materials:
  • Test ADCs (e.g., Trastuzumab-Bis-(m-PEG4)-amidohexanoic acid-Payload and Trastuzumab-SMCC-Payload)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS) for dilution

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • ELISA or LC-MS/MS for ADC quantification

Methodology:
  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing: Administer a single intravenous (IV) bolus dose of each test ADC (e.g., 5 mg/kg) via the tail vein to separate groups of mice (n=3-5 per group). A vehicle control group receiving PBS should also be included.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0.08, 1, 6, 24, 48, 72, 168, and 336 hours post-dose).

  • Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in plasma samples using a validated ELISA or LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate key pharmacokinetic parameters including:

    • Maximum concentration (Cmax)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Terminal half-life (t½)

  • Data Comparison: Statistically compare the pharmacokinetic parameters of the ADC with the this compound linker to those of the ADC with the non-PEGylated linker.

Visualizing the Impact: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

ADC_Structure cluster_ADC1 ADC with this compound Linker cluster_ADC2 ADC with SMCC Linker (Non-PEGylated) Antibody1 Antibody Linker1 Bis-(m-PEG4)- amidohexanoic acid Antibody1->Linker1 Conjugation Payload1 Payload Linker1->Payload1 Attachment Antibody2 Antibody Linker2 SMCC Antibody2->Linker2 Conjugation Payload2 Payload Linker2->Payload2 Attachment

Caption: Structural comparison of ADCs with different linkers.

PK_Workflow Dosing IV Dosing of ADC (e.g., 5 mg/kg in mice) Sampling Serial Blood Sampling (various time points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (ELISA or LC-MS/MS) Processing->Analysis Calculation Pharmacokinetic Parameter Calculation (NCA) Analysis->Calculation Comparison Comparative Analysis of PK Profiles Calculation->Comparison

Caption: Experimental workflow for a preclinical ADC pharmacokinetic study.

Conclusion

The this compound linker represents a valuable tool in the design of ADCs with potentially enhanced pharmacokinetic properties. By incorporating a short, hydrophilic PEG chain, this linker is anticipated to improve upon the circulatory stability of ADCs when compared to non-PEGylated alternatives. The provided experimental framework offers a robust methodology for the head-to-head comparison of different linker technologies, enabling the rational selection of ADC candidates with optimal in vivo performance. Further preclinical and clinical studies are warranted to fully elucidate the clinical impact of this and other novel linker designs.

References

Assessing the In Vivo Stability of Bis-(m-PEG4)-amidohexanoic Acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical attribute in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). A linker must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides a comparative assessment of the in vivo stability of Bis-(m-PEG4)-amidohexanoic acid linkers and other common alternatives, supported by experimental data and detailed methodologies.

Understanding this compound Linkers

The this compound linker is a type of polyethylene (B3416737) glycol (PEG)-based linker. Its structure consists of two PEG4 (tetraethylene glycol) units attached to an amidohexanoic acid core. This design imparts specific properties:

  • Hydrophilicity: The PEG chains increase the water solubility of the conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[1][2]

  • Flexibility: The PEG and hexanoic acid components provide a flexible spacer between the targeting moiety and the payload.

  • Biocompatibility: PEG is a well-established, biocompatible polymer with low immunogenicity.[1]

Comparison with Alternative Linkers

The choice of linker significantly impacts the in vivo performance of a bioconjugate. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.

Non-Cleavable Linkers: These linkers rely on the degradation of the antibody or targeting protein within the lysosome to release the payload.[4][5] This approach generally leads to higher plasma stability and a potentially wider therapeutic window.[4][5] A common example is the thioether-based linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in ado-trastuzumab emtansine (Kadcyla®).[4]

Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the target cell.[6] This can offer a more targeted release mechanism. Common types include:

  • Enzyme-sensitive linkers: These are cleaved by enzymes that are overexpressed in tumor cells, such as cathepsins. A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[6][7]

  • pH-sensitive linkers: These utilize the acidic environment of endosomes and lysosomes to trigger payload release. Hydrazone linkers are a classic example.[5][6]

  • Redox-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher glutathione (B108866) concentration than the bloodstream.[2][4]

The stability of these linkers can vary significantly depending on their chemical nature and the biological environment. For instance, while Val-Cit linkers are generally stable in human plasma, they have shown susceptibility to cleavage by carboxylesterases in mouse plasma, which can complicate preclinical evaluation.[7]

Quantitative Comparison of Linker Stability

The following table summarizes publicly available data on the in vivo stability of different linker types. It is important to note that direct comparative data for the this compound linker is not available.

Linker TypeCleavage MechanismIn Vivo Stability ProfileKey Findings
Thioether (e.g., SMCC) Non-cleavableHigh plasma stability.Ado-trastuzumab emtansine (T-DM1), which uses an SMCC linker, is stable in circulation, with the payload released after lysosomal degradation of the antibody.[4]
Valine-Citrulline (Val-Cit) Enzyme-sensitive (Cathepsin B)Generally stable in human plasma but can be unstable in rodent plasma due to carboxylesterase activity.Modifications to the linker, such as adding a polar acidic residue, can enhance stability in mouse plasma.[7]
Hydrazone pH-sensitiveSusceptible to hydrolysis at acidic pH. Can exhibit instability at neutral pH, leading to premature drug release.Often associated with non-specific release of the drug in clinical studies.[5]
Disulfide Redox-sensitiveStable in the bloodstream but cleaved in the high glutathione environment of the cell.Offers a targeted release mechanism based on the differential redox potential between the extracellular and intracellular environments.[4]
PEGylated Linkers Varies (can be part of cleavable or non-cleavable constructs)The PEG component generally enhances hydrophilicity and can improve pharmacokinetic profiles and stability.The configuration of the PEG unit (linear vs. pendant) can significantly impact the stability and clearance rates of ADCs.[8][9]

Experimental Protocols for Assessing In Vivo Stability

The in vivo stability of a linker is typically assessed by measuring the concentration of the intact conjugate and the free payload in plasma over time. The two most common analytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

ELISA-Based Quantification of Intact Conjugate

This method measures the concentration of the antibody- or protein-drug conjugate that remains intact in circulation.

Protocol Outline:

  • Animal Dosing: Administer the conjugate intravenously to a suitable animal model (e.g., mice or rats).[6]

  • Sample Collection: Collect blood samples at predetermined time points and process them to obtain plasma.[6]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen or antibody that specifically captures the targeting protein of the conjugate.[6]

  • Blocking: Add a blocking buffer to prevent non-specific binding.[6]

  • Sample Incubation: Add diluted plasma samples to the wells. The intact conjugate will bind to the coated plate.[6]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the payload component of the conjugate. This ensures that only intact conjugates are detected.[6]

  • Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme to produce a measurable signal.[6]

  • Data Analysis: Measure the signal intensity using a plate reader. The concentration of the intact conjugate is determined by comparing the signal to a standard curve.[6]

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of payload that has been prematurely released from the conjugate into the circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.[6]

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the conjugate.[6]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.[6]

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other plasma components.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and specific precursor and product ions are monitored for highly sensitive and specific quantification.[6]

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for assessing in vivo linker stability.

experimental_workflow cluster_elisa ELISA for Intact Conjugate cluster_lcms LC-MS/MS for Free Payload elisa_dosing 1. Animal Dosing elisa_sampling 2. Plasma Collection elisa_dosing->elisa_sampling elisa_incubation 5. Sample Incubation elisa_sampling->elisa_incubation elisa_coating 3. Plate Coating (Capture Ab) elisa_blocking 4. Blocking elisa_coating->elisa_blocking elisa_blocking->elisa_incubation elisa_detection 6. Detection (Anti-Payload Ab) elisa_incubation->elisa_detection elisa_readout 7. Signal Readout elisa_detection->elisa_readout elisa_analysis 8. Data Analysis elisa_readout->elisa_analysis lcms_dosing 1. Animal Dosing lcms_sampling 2. Plasma Collection lcms_dosing->lcms_sampling lcms_precip 3. Protein Precipitation lcms_sampling->lcms_precip lcms_supernatant 4. Supernatant Collection lcms_precip->lcms_supernatant lcms_lc 5. LC Separation lcms_supernatant->lcms_lc lcms_ms 6. MS/MS Detection lcms_lc->lcms_ms lcms_analysis 7. Data Analysis lcms_ms->lcms_analysis

Caption: Workflow for assessing the in vivo stability of bioconjugates.

linker_comparison_logic cluster_linker_types Linker Categories cluster_cleavable_types Cleavable Mechanisms cluster_evaluation Evaluation Metrics start Assess In Vivo Linker Stability non_cleavable Non-Cleavable (e.g., Thioether) start->non_cleavable cleavable Cleavable start->cleavable pk Pharmacokinetics (PK) non_cleavable->pk enzyme Enzyme-Sensitive (e.g., Val-Cit) cleavable->enzyme ph pH-Sensitive (e.g., Hydrazone) cleavable->ph redox Redox-Sensitive (e.g., Disulfide) cleavable->redox enzyme->pk ph->pk redox->pk efficacy Therapeutic Efficacy pk->efficacy toxicity Off-Target Toxicity pk->toxicity

Caption: Logical flow for comparing different linker technologies.

References

Unraveling the Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target protein and the E3 ligase ligand—plays a pivotal role in determining the molecule's success. This guide provides a comparative study of PROTACs featuring three distinct linker compositions: polyethylene (B3416737) glycol (PEG), alkyl chains, and those synthesized via click chemistry. By examining their influence on degradation efficacy and providing detailed experimental protocols, this document aims to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but an active contributor to the ternary complex formation, influencing its stability and the subsequent ubiquitination and degradation of the target protein.[1] Its composition affects critical physicochemical properties such as solubility, cell permeability, and metabolic stability, all of which are determinants of a PROTAC's potency, selectivity, and overall efficacy.[2][]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs with different linker compositions. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines used.

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used due to their hydrophilicity, which can enhance the solubility of the PROTAC molecule, and their synthetic tractability, allowing for easy modification of length.[4][5]

PROTAC (Target)Linker CompositionDC50 (nM)Dmax (%)Cell Line
ERα DegraderPEG (16 atoms)<1>95MCF7
BRD4 DegraderPEG4~50>90HeLa
EGFR DegraderAlkyl-ether (similar to PEG)32.996A549

Data synthesized from published literature.[4][6][7]

Alkyl Chain Linkers

Alkyl chains are a fundamental and straightforward linker choice, offering flexibility and a means to modulate the lipophilicity of the PROTAC, which can impact cell membrane permeability.[][]

PROTAC (Target)Linker CompositionDC50 (nM)Dmax (%)Cell Line
BTK DegraderAlkyl Chain1-40>90Ramos
AR DegraderRigid Alkyl-based<1>90LNCaP/VCaP
CRBN DegraderAlkyl Chain (9 atoms)PotentN/AHEK293T

Data synthesized from published literature.[2]

Click Chemistry Linkers

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and modular approach to PROTAC synthesis, enabling the rapid generation of libraries with diverse linker architectures to identify optimal candidates.[10][][12]

PROTAC (Target)Linker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4 DegraderTriazole-containing (from CuAAC)<500>90H661
Generic PROTACClick Chemistry-derivedVariesVariesVaries

Data synthesized from published literature.[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Ubiquitination_Assay Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Western_Blot Western Blotting Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Comparison Linkers { Linker Type |  Composition} PEG PEG Linker (O-CH2-CH2)n Alkyl Alkyl Linker (CH2)n Click Click Chemistry Linker Contains Triazole Ring

Caption: Structural representation of different PROTAC linker compositions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[13][14]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).[18]

  • Assay:

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.[17][19]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.[20][21]

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[22]

  • Immunoprecipitation:

    • Lyse the cells under denaturing conditions.

    • Immunoprecipitate the target protein using a specific antibody.[14]

  • Western Blotting:

    • Run the immunoprecipitated samples on an SDS-PAGE gel.

    • Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.[14][20]

References

The Linker's Length: A Critical Determinant in PROTAC-Mediated Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. While the warhead and E3 ligase ligand are crucial for binding, the linker connecting them is a key modulator of PROTAC efficacy. This guide provides a comparative analysis of how the length of the commonly used polyethylene (B3416737) glycol (PEG) linker impacts the formation of the pivotal ternary complex, supported by experimental data and detailed methodologies.

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to degrade a specific protein of interest (POI). This is achieved by the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. The stability and productivity of this complex are paramount for efficient ubiquitination and subsequent degradation of the target protein. The length of the PEG linker is a critical factor that dictates the spatial arrangement and proximity of the POI and E3 ligase, thereby influencing the formation and stability of the ternary complex.[1][2]

An optimal linker length is essential. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][2]

Quantitative Comparison: The Effect of PEG Linker Length on BRD4 Degradation

Systematic studies on thalidomide-based PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation via the Cereblon (CRBN) E3 ligase have demonstrated a clear relationship between PEG linker length and degradation efficiency. The following table summarizes compiled data from various studies, showcasing this trend.

PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
PEG2BRD4HeLa>1000<20
PEG3BRD4VCaP~100~80
PEG4BRD4MOLM-131.8>95
PEG5 BRD4 RS4;11 0.8 >98
PEG6BRD4MOLM-133.2>95

Note: The data presented is a synthesis from multiple studies. While the core components are similar, the exact PROTAC structures and experimental conditions may vary. This table should be interpreted as a guide to the general trend of the effect of PEG linker length on BRD4 degradation.[1]

The data clearly indicates that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4.[1] Shorter linkers like PEG2 are significantly less effective, while linkers longer than PEG5 show a decrease in potency.[1]

Visualizing the Pathway and Workflow

To better understand the process, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for its evaluation.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: A diagram illustrating the key steps in PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for Evaluating PROTAC Efficacy cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR SPR TR_FRET TR-FRET ITC ITC Cell_Culture Cell Culture & PROTAC Treatment Western_Blot Western Blot Cell_Culture->Western_Blot Protein Level Quantification DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax PROTAC_Design PROTAC Design & Synthesis (Varying PEG Length) PROTAC_Design->SPR Binary & Ternary Binding Kinetics (Kd) PROTAC_Design->TR_FRET Ternary Complex Formation PROTAC_Design->ITC Thermodynamics & Cooperativity (α) PROTAC_Design->Cell_Culture

References

comparing the hydrophobicity of different PROTAC linkers

Author: BenchChem Technical Support Team. Date: December 2025

The deliberate degradation of target proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is a critical determinant of a PROTAC's physicochemical properties, including its hydrophobicity, which in turn significantly influences its solubility, cell permeability, and overall pharmacokinetic profile. This guide provides a comparative analysis of the hydrophobicity of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of effective protein degraders.

The Hydrophobicity Spectrum of PROTAC Linkers: A Comparative Analysis

The choice of linker chemistry has a profound impact on the overall hydrophobicity of a PROTAC molecule. The most commonly employed linkers, polyethylene (B3416737) glycol (PEG) and alkyl chains, represent two ends of the hydrophobicity spectrum. While PEG linkers are generally hydrophilic, alkyl linkers contribute significantly to the lipophilicity of the molecule.

Highly lipophilic linkers, such as long alkyl chains, can negatively impact a PROTAC's aqueous solubility, potentially leading to poor absorption and metabolic instability.[] Conversely, excessively hydrophilic linkers, like long PEG chains, may increase the polar surface area, thereby reducing cell permeability and hindering the degradation of the target protein.[]

The following tables summarize the key differences in hydrophobicity and the resulting impact on the physicochemical properties of PROTACs.

Linker TypeGeneral HydrophobicityKey Characteristics
Alkyl Linkers High (Lipophilic)Simple hydrocarbon chains that increase the non-polar surface area of the PROTAC.[][]
PEG Linkers Low (Hydrophilic)Contain repeating ether units that enhance water solubility.[][]
Hybrid PEG-Alkyl Linkers Moderate (Tunable)Combine both alkyl and PEG motifs to balance hydrophobicity and hydrophilicity.[][3]
Rigid Linkers VariableOften contain cyclic structures (e.g., piperazine, phenyl rings) that can influence conformation and hydrophobicity.[][4]

Quantitative Comparison of Linker Hydrophobicity and its Effects

Experimental data highlights the significant differences in hydrophobicity between linker types and their direct consequences on PROTAC properties. A key metric used to quantify hydrophobicity is the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH).

PROTAC Linker TypeCalculated logPChromatographic logDCell Permeability (PAMPA)Aqueous SolubilityReference
Alkyl Linker PROTAC 1 >3 orders of magnitude higher than PROTAC 2Higher than PROTAC 2~3 orders of magnitude lower than PROTAC 2Very low in PBS, higher in simulated intestinal fluids[5][6]
PEG Linker PROTAC 2 Lower than PROTAC 1Lower than PROTAC 1Higher than PROTAC 1Very low in PBS, somewhat higher than PROTAC 1 in simulated intestinal fluids[5][6]

Note: The data is derived from a comparative study of two VHL PROTACs differing only in the linker composition (alkyl vs. PEG).[5][6]

The "Chameleon Effect": Beyond Simple Hydrophobicity

Recent studies have revealed that a simple measure of hydrophobicity like cLogP is not always a reliable predictor of a PROTAC's cell permeability.[5][6] The concept of "molecular chameleonicity" has emerged, suggesting that the ability of a PROTAC to adopt different conformations in polar (aqueous) and non-polar (cell membrane) environments is crucial for its function.[5][6]

For instance, a PROTAC with an alkyl linker was observed to adopt an extended and polar conformation in a nonpolar environment, leading to low cell permeability.[5][6] In contrast, a similar PROTAC with a PEG linker could adopt folded conformations that shield its polar surface area in a nonpolar environment, thus facilitating membrane passage.[5][6]

cluster_0 PROTAC in Aqueous Environment cluster_1 Cell Membrane (Non-polar Environment) cluster_2 Outcome Alkyl_aq Alkyl Linker PROTAC (Folded Conformation) Alkyl_mem Alkyl Linker PROTAC (Extended, Polar Conformation) Alkyl_aq->Alkyl_mem Enters Membrane PEG_aq PEG Linker PROTAC (Extended Conformation) PEG_mem PEG Linker PROTAC (Folded, Less Polar Conformation) PEG_aq->PEG_mem Enters Membrane Low_Perm Low Permeability Alkyl_mem->Low_Perm High_Perm High Permeability PEG_mem->High_Perm

Caption: Conformational changes of PROTACs with different linkers in aqueous versus non-polar environments.

Experimental Protocols for Assessing Linker Hydrophobicity and its Impact

A comprehensive evaluation of PROTAC linker hydrophobicity involves a combination of computational predictions and experimental assays.

Determination of Lipophilicity (logP/logD)
  • Shake-Flask Method (logP): This traditional method involves partitioning the compound between n-octanol and water. The concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or LC-MS) to determine the partition coefficient.

  • Chromatographic Methods (logD): High-Performance Liquid Chromatography (HPLC) is a common method for determining logD. A reversed-phase column is used, and the retention time of the compound is correlated with the retention times of compounds with known logD values. This method is less labor-intensive and requires smaller amounts of the compound.

Measurement of Cell Permeability
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. The concentration of the compound in the acceptor compartment is measured over time to determine the permeability coefficient.[5]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with properties similar to the intestinal epithelium. The transport of the compound across the cell monolayer is measured in both the apical-to-basolateral and basolateral-to-apical directions to assess both passive permeability and active transport.

cluster_0 Linker Design & Synthesis cluster_1 Physicochemical Characterization cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis & Optimization Design Linker Selection (Alkyl, PEG, Hybrid, Rigid) Synthesis PROTAC Synthesis Design->Synthesis LogP logP/logD Determination (Shake-flask, HPLC) Synthesis->LogP Solubility Aqueous Solubility Measurement Synthesis->Solubility PAMPA PAMPA Assay Synthesis->PAMPA Caco2 Caco-2 Permeability Assay Synthesis->Caco2 Analysis Structure-Property Relationship Analysis LogP->Analysis Solubility->Analysis PAMPA->Analysis Caco2->Analysis Optimization Iterative Linker Optimization Analysis->Optimization Optimization->Design

Caption: Experimental workflow for evaluating the impact of linker hydrophobicity on PROTAC properties.

Conclusion

The hydrophobicity of the linker is a critical parameter in PROTAC design that must be carefully optimized to achieve a balance between aqueous solubility and cell permeability. While alkyl linkers increase hydrophobicity and PEG linkers enhance hydrophilicity, the interplay between linker composition, conformational flexibility, and the resulting "chameleon effect" ultimately dictates the pharmacokinetic behavior of the PROTAC. A multi-parametric approach, combining computational modeling with experimental assays for lipophilicity and permeability, is essential for the rational design of orally bioavailable and efficacious protein degraders. The strategic incorporation of hybrid linkers and rigid structural elements offers promising avenues for fine-tuning the hydrophobic properties of PROTACs to meet the demands of therapeutic applications.

References

Navigating Protein Modification: A Guide to Validating Conjugation Sites of Bis-(m-PEG4)-amidohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites in proteins modified with reagents like Bis-(m-PEG4)-amidohexanoic acid is critical for ensuring product consistency, efficacy, and safety. This guide provides a comparative analysis of methodologies for validating these conjugation sites, supported by experimental data and detailed protocols.

The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Branched PEG molecules, in particular, can offer increased "stealth" properties, leading to a longer in vivo half-life. This compound represents a branched PEGylation reagent designed to modify proteins, typically at primary amine groups such as lysine (B10760008) residues or the N-terminus. Validating the exact location of these modifications is a significant analytical challenge.

Comparative Analysis of Validation Techniques

The gold standard for identifying conjugation sites in modified proteins is mass spectrometry (MS)-based peptide mapping.[1][2] This technique involves the enzymatic digestion of the modified protein into smaller peptides, which are then separated and analyzed. The key challenge with PEGylated proteins is the heterogeneity and size of the attached PEG, which can complicate analysis.[3][4]

Here, we compare three common approaches for validating conjugation sites on a hypothetical protein modified with a branched PEG reagent like this compound, a linear PEG reagent, and a site-specific enzymatic method.

Analytical MethodBranched PEG (e.g., this compound)Linear PEGSite-Specific Enzymatic PEGylation
Primary Technique Peptide Mapping with LC-MS/MSPeptide Mapping with LC-MS/MSPeptide Mapping with LC-MS/MS
Key Challenge High degree of heterogeneity, potential for multiple PEGylated species, and steric hindrance affecting enzymatic digestion.Heterogeneity of PEGylated species.Confirmation of single, expected modification site.
Mass Shift Complex due to the branched structure and polydispersity of the PEG.Predictable mass shift corresponding to the linear PEG chain.Predictable mass shift at a specific amino acid.
Enzymatic Digestion May result in missed cleavages near the bulky PEGylation site.Can lead to missed cleavages adjacent to the PEGylation site.Typically clean digestion with a single modified peptide.
MS/MS Fragmentation Can be complex; in-source fragmentation may be required to cleave the PEG chain for peptide backbone sequencing.[3][5]Generally provides clearer fragmentation patterns of the peptide backbone.Straightforward fragmentation and identification of the modified peptide.
Data Analysis Requires sophisticated software to identify PEGylated peptides and pinpoint the modified residue.[6]Simpler data analysis compared to branched PEG.Unambiguous identification of the modified peptide.

Experimental Protocols

Protocol 1: Peptide Mapping of a Protein Modified with this compound using LC-MS/MS

This protocol outlines the steps for identifying the conjugation sites of a protein modified with a branched PEG reagent.

1. Sample Preparation:

  • Reduce the PEGylated protein (50 µg) with 10 mM dithiothreitol (B142953) (DTT) in 100 mM Tris-HCl, pH 7.8 at 37°C for 1 hour.
  • Alkylate the free cysteine residues with 25 mM iodoacetamide (B48618) (IAA) in the dark at room temperature for 1 hour.
  • Perform a buffer exchange into 100 mM Tris-HCl, pH 7.8 using a spin desalting column to remove excess DTT and IAA.

2. Enzymatic Digestion:

  • Add sequencing-grade trypsin to the reduced and alkylated sample at a 1:20 (enzyme:protein) ratio.
  • Incubate overnight at 37°C.
  • Quench the digestion by adding 10% trifluoroacetic acid (TFA) to a final concentration of 0.1%.

3. LC-MS/MS Analysis:

  • Inject the digested sample onto a C18 reversed-phase HPLC column.
  • Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
  • Couple the HPLC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[7]
  • Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).[8]

4. Data Analysis:

  • Process the raw MS data using a protein sequence analysis software.
  • Search the data against the known protein sequence, defining the mass of the this compound moiety as a variable modification on lysine residues and the N-terminus.
  • Manually validate the identified PEGylated peptides by examining the MS/MS spectra for characteristic fragment ions.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis cluster_data Data Interpretation start PEGylated Protein reduction Reduction (DTT) start->reduction alkylation Alkylation (IAA) reduction->alkylation buffer_exchange Buffer Exchange alkylation->buffer_exchange digestion Trypsin Digestion buffer_exchange->digestion lc_separation LC Separation digestion->lc_separation ms_detection MS Detection lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_processing Data Processing & Database Search msms_fragmentation->data_processing site_identification Conjugation Site Identification data_processing->site_identification

Caption: Workflow for PEGylation site identification.

Alternative Approaches and Considerations

While peptide mapping is the most definitive method, other techniques can provide complementary information.

  • Intact Mass Analysis: Analysis of the intact PEGylated protein by MS can reveal the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).

  • Top-Down Mass Spectrometry: This technique involves fragmenting the intact modified protein in the mass spectrometer. It can be useful for localizing the modification to a specific region of the protein but may not provide residue-level resolution for large proteins.[9]

The choice of analytical strategy will depend on the specific protein, the nature of the PEGylation reagent, and the desired level of characterization. For a novel reagent like this compound, a comprehensive approach combining intact mass analysis with thorough peptide mapping is recommended to ensure a complete understanding of the conjugation profile.

Signaling Pathways and Logical Relationships

The validation of conjugation sites is a critical step in the overall process of developing a PEGylated therapeutic protein. This process can be visualized as a logical flow from initial modification to final characterization.

logical_relationship protein Therapeutic Protein conjugation Protein Conjugation protein->conjugation reagent This compound reagent->conjugation peg_protein PEGylated Protein Mixture conjugation->peg_protein purification Purification peg_protein->purification purified_protein Purified PEGylated Protein purification->purified_protein validation Conjugation Site Validation (LC-MS/MS) purified_protein->validation final_product Characterized Product validation->final_product

Caption: Development of a characterized PEGylated protein.

References

A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Determination: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute in the development of antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of the most widely used analytical techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the principles of each method, present their performance characteristics in a comparative table, provide detailed experimental protocols, and illustrate their workflows with clear diagrams.

Comparative Analysis of Performance Characteristics

The choice of an analytical technique for DAR determination depends on various factors, including the stage of drug development, the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution), and available instrumentation. The following table summarizes the key performance characteristics of the four main techniques.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Information Provided Average DARAverage DAR, drug load distribution, unconjugated antibodyAverage DAR (primarily for reduced ADCs)Average DAR, drug load distribution, precise mass confirmation of ADC species
Principle Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug based on the Beer-Lambert law.[][2]Separates ADC species based on differences in hydrophobicity imparted by the drug-linker under non-denaturing conditions.[][3][4]Separates molecules based on hydrophobicity under denaturing conditions. Often used for reduced ADC subunits (light and heavy chains).[][5]Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination and identification.[6][7]
Typical Precision (%RSD) < 5%< 5%< 5-10%< 10%
Accuracy Good, but can be affected by impurities that absorb at the same wavelengths.[][5]High, considered the gold standard for cysteine-linked ADCs.[4]Good, correlates well with other methods.[][5]High, provides exact mass measurements.[6][8]
Analysis Time ~5-10 minutes per sample~20-40 minutes per sample~20-40 minutes per sample~20-60 minutes per sample
Throughput HighMediumMediumMedium-Low
Sample Consumption LowLow to MediumLow to MediumLow
Advantages Simple, rapid, and requires basic instrumentation.[][9][10]Provides information on drug load distribution under native conditions, QC-friendly.[3][4]High resolution for separated chains, compatible with MS.[11]Provides the most comprehensive characterization, including mass confirmation and identification of modifications.[6][8]
Disadvantages Only provides average DAR, susceptible to interference from impurities.[][5]Not ideal for lysine-linked ADCs due to high heterogeneity, lower resolution than RPLC.[12][13]Denaturing conditions can alter the ADC structure, may not be suitable for all ADCs.[]Higher complexity, more expensive instrumentation, potential for differential ionization of species affecting quantitation.[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

UV/Vis Spectroscopy for Average DAR Determination

Principle: This method relies on the Beer-Lambert law, where the absorbance of the ADC solution is measured at two specific wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance. The concentrations of the antibody and the drug are then calculated using their respective extinction coefficients.[][2]

Protocol:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the wavelength of maximum absorbance for the drug (λmax-drug). This is typically done by measuring the absorbance of solutions with known concentrations.

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at λmax-drug (Aλmax-drug) using a calibrated spectrophotometer. Use the same buffer as a blank.

  • Calculation of Concentrations:

    • Use the following simultaneous equations to solve for the molar concentrations of the antibody ([Ab]) and the drug ([Drug]):

      • A280 = (εAb,280 * [Ab]) + (εDrug,280 * [Drug])

      • Aλmax-drug = (εAb,λmax-drug * [Ab]) + (εDrug,λmax-drug * [Drug])

  • DAR Calculation:

    • Calculate the average DAR using the formula:

      • DAR = [Drug] / [Ab]

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. In HIC, a high salt concentration mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the ADC species, with less hydrophobic species (lower DAR) eluting earlier than more hydrophobic species (higher DAR).[][3][4]

Protocol:

  • Instrumentation and Column:

    • HPLC or UHPLC system with a UV detector.

    • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: Linear gradient from 100% A to 100% B

      • 35-40 min: 100% B

      • 40-45 min: Re-equilibration with 100% A

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Data Analysis:

    • Integrate the peak areas for each resolved species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of species * DAR of species) / 100

Reversed-Phase Liquid Chromatography (RPLC) for Reduced ADC Analysis

Principle: RPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using a non-polar stationary phase and a polar mobile phase with an organic modifier gradient. For cysteine-linked ADCs, the antibody is often reduced to separate the light and heavy chains prior to analysis. This allows for the determination of the drug load on each chain.[][5]

Protocol:

  • Sample Reduction:

    • Incubate the ADC sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (B142953) (DTT) at a final concentration of 10 mM at 37 °C for 30 minutes.

  • Instrumentation and Column:

    • HPLC or UHPLC system with a UV detector.

    • Reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 60-80 °C.

    • Detection: UV at 280 nm.

    • Gradient: A suitable gradient to separate the light and heavy chains and their drug-conjugated forms (e.g., 20-60% B over 30 minutes).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the average DAR by determining the weighted average of the drug load on each chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed Characterization

Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique allows for the precise mass determination of the intact ADC and its various drug-loaded forms, providing a highly accurate DAR value and confirming the identity of each species.[6][8]

Protocol:

  • Instrumentation and Column:

    • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

    • Reversed-phase or size-exclusion column suitable for intact protein analysis.

  • Mobile Phases (for RPLC-MS):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • A suitable gradient to elute the ADC species.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: A range sufficient to cover the expected mass-to-charge ratios of the ADC species.

    • Optimize other MS parameters (e.g., capillary voltage, cone voltage, source temperature) for optimal signal.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

    • Calculate the average DAR from the relative abundances of the different drug-loaded species.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for each of the described analytical techniques.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV/Vis Analysis cluster_data Data Processing ADC_Sample ADC Sample Spectrophotometer Spectrophotometer (Measure A280 & Aλmax-drug) ADC_Sample->Spectrophotometer Ab_Standard Antibody Standard Ab_Standard->Spectrophotometer for ε determination Drug_Standard Drug Standard Drug_Standard->Spectrophotometer for ε determination Concentration_Calc Calculate [Ab] and [Drug] using Beer-Lambert Law Spectrophotometer->Concentration_Calc DAR_Calc Calculate Average DAR Concentration_Calc->DAR_Calc

Caption: Workflow for DAR determination using UV/Vis Spectroscopy.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing ADC_Sample ADC Sample HPLC HPLC System ADC_Sample->HPLC HIC_Column HIC Column HPLC->HIC_Column UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Chromatogram Chromatogram (Separated DAR species) UV_Detector->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration DAR_Calc Calculate Weighted Average DAR Peak_Integration->DAR_Calc

Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).

RPLC_Workflow cluster_prep Sample Preparation cluster_analysis RPLC Analysis cluster_data Data Processing ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction HPLC HPLC System Reduction->HPLC RPLC_Column RPLC Column (C4/C8) HPLC->RPLC_Column UV_Detector UV Detector (280 nm) RPLC_Column->UV_Detector Chromatogram Chromatogram (Separated L and H chains) UV_Detector->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration DAR_Calc Calculate Weighted Average DAR Peak_Integration->DAR_Calc

Caption: Workflow for DAR determination using Reversed-Phase Liquid Chromatography (RPLC).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC_Sample ADC Sample LC LC System ADC_Sample->LC Column LC Column (RP or SEC) LC->Column MS Mass Spectrometer (e.g., Q-TOF, Orbitrap) Column->MS Mass_Spectra Mass Spectra MS->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution Mass_List Zero-Charge Mass List Deconvolution->Mass_List DAR_Calc Calculate Average DAR Mass_List->DAR_Calc

Caption: Workflow for DAR determination using Liquid Chromatography-Mass Spectrometry (LC-MS).

References

The Impact of PEG Architecture on Antibody-Drug Conjugate Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the stability of Antibody-Drug Conjugates (ADCs) is a critical factor in developing safe and effective therapeutics. The architecture of the Polyethylene Glycol (PEG) linker, a key component in many ADCs, plays a pivotal role in determining the overall stability, pharmacokinetics, and efficacy of the conjugate. This guide provides a comparative analysis of ADC stability with different PEG architectures, supported by experimental data and detailed protocols.

The conjugation of potent cytotoxic drugs to monoclonal antibodies can increase their hydrophobicity, leading to a higher propensity for aggregation and faster clearance from circulation. PEGylation, the incorporation of PEG chains into the linker, is a widely adopted strategy to mitigate these challenges. By increasing the hydrophilicity and hydrodynamic volume of the ADC, PEG linkers can enhance solubility, reduce aggregation, and prolong circulation half-life. However, the specific architecture of the PEG used—whether linear, branched, or multi-arm—can significantly influence these properties.

Comparative Analysis of ADC Stability with Different PEG Architectures

The choice of PEG architecture has a direct impact on several key stability parameters of an ADC, including aggregation propensity, drug-to-antibody ratio (DAR) stability, and in vivo half-life. While direct head-to-head comparisons across numerous architectures under identical conditions are limited in published literature, a synthesis of available data provides valuable insights.

Aggregation Propensity

Hydrophobic interactions between ADC molecules are a primary driver of aggregation. The architecture of the PEG linker can influence the degree to which it shields the hydrophobic drug-linker from the aqueous environment.

A study comparing a linear 24-unit PEG linker with a pendant (branched) linker composed of two 12-unit PEG chains on an amide-coupled ADC demonstrated the superior performance of the branched architecture in reducing aggregation under thermal stress.[1][2] This suggests that a more distributed, three-dimensional shielding by branched PEGs can be more effective at preventing intermolecular hydrophobic interactions than a single linear chain of equivalent molecular weight.

Table 1: Comparison of Aggregation Propensity for ADCs with Linear vs. Pendant PEG Architectures

ADC ConstructPEG ArchitectureAverage DARAggregation (% after thermal stress)
Amide-coupled ADC 1Linear (24-unit PEG)HighHigher propensity
Amide-coupled ADC 2Pendant (2x 12-unit PEG)HighLower propensity

Note: This table is a qualitative summary based on findings that amide-coupled ADCs with two pendant 12-unit PEG chains were the best performing conjugates, distancing themselves from those with a conventional linear 24-unit PEG oligomer.[1][2]

In Vivo Stability and Pharmacokinetics

The stability of an ADC in circulation is crucial for its therapeutic efficacy. Premature drug deconjugation can lead to off-target toxicity and reduced potency. The PEG architecture can influence the ADC's pharmacokinetic (PK) profile, including its clearance rate and half-life.

Branched PEG architectures have been shown to provide a superior PK profile compared to linear PEGs of the same total molecular weight.[3][4] This is attributed to the larger hydrodynamic volume of branched PEGs, which reduces renal clearance.[4] Studies on TNF nanobodies conjugated to linear and branched 40 kDa PEGs showed that the branched conjugates had a superior PK profile.[3]

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different PEG Architectures

ADC/Protein ConstructPEG Architecture (Total MW)Clearance RateHalf-life
TNF NanobodyLinear (1 x 40 kDa)HigherShorter
TNF NanobodyBranched (2 x 20 kDa)LowerLonger
TNF NanobodyBranched (4 x 10 kDa)LowerLonger
Affibody-MMAE ConjugateNo PEG-19.6 min
Affibody-MMAE ConjugateLinear (4 kDa)-49.2 min
Affibody-MMAE ConjugateLinear (10 kDa)-219.0 min

Data for TNF Nanobody adapted from studies indicating a superior PK profile for branched versus linear PEG conjugates.[3] Data for Affibody-MMAE Conjugate from a study demonstrating the effect of linear PEG chain length on half-life.[5]

Drug-to-Antibody Ratio (DAR) Stability

The stability of the drug-linker attachment is critical for maintaining the desired DAR in vivo. A decrease in the average DAR over time indicates premature drug release. While specific comparative data on DAR stability for different PEG architectures is sparse, the overall stability of the ADC, influenced by the PEG linker, can impact the rate of drug loss. For instance, a study on a trastuzumab-vc-MMAE conjugate showed a decrease in the average DAR from approximately 4.5 to 3 over seven days in serum, highlighting the importance of monitoring this parameter.[6][7] The choice of a more protective PEG architecture, such as a branched one, could potentially slow this deconjugation rate.

Experimental Protocols

Accurate assessment of ADC stability requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in the analysis of ADC stability.

Protocol 1: In Vitro ADC Stability in Plasma by LC-MS

This protocol outlines the procedure for assessing the stability of an ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]

1. Materials:

  • ADC of interest

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5-3.0)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • LC-MS system (e.g., Q-TOF mass spectrometer coupled with a UPLC/HPLC system)

  • C8 reverse-phase column

2. Procedure:

  • Incubation: Incubate the ADC at a final concentration of 50-100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Immunocapture: Thaw the plasma samples. Add Protein A magnetic beads to each sample and incubate to capture the ADC.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using the elution buffer.

  • Reduction (for subunit analysis): For analysis of light and heavy chains, add DTT to the eluted ADC solution and incubate to reduce the disulfide bonds.

  • LC-MS Analysis: Inject the eluted (and reduced, if applicable) sample into the LC-MS system.

    • Chromatography: Use a C8 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Acquire mass spectra in the appropriate mass range to detect the intact ADC or its reduced light and heavy chains with different drug loads.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the relative abundance of each DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR at each time point by taking a weighted average of the different DAR species.

    • Plot the average DAR versus time to determine the stability of the ADC in plasma.

Protocol 2: ADC Aggregation Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol describes the use of HIC-HPLC to separate and quantify ADC monomers, aggregates, and fragments.[9][10][11][12]

1. Materials:

  • ADC sample

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0, with 25% isopropanol (B130326) v/v)

2. Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in PBS.

  • HIC-HPLC Analysis:

    • Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

    • Injection: Inject the ADC sample onto the column.

    • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species based on their hydrophobicity. Aggregates will typically elute later than the monomer.

    • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the ADC monomer, aggregates, and any fragment species.

    • Calculate the percentage of each species to determine the extent of aggregation and fragmentation in the sample.

Protocol 3: Quantification of Conjugated Antibody in Plasma by ELISA

This protocol details a sandwich ELISA for quantifying the amount of drug-conjugated antibody in plasma samples.[13][14][15]

1. Materials:

  • 96-well microplate

  • Capture antibody (e.g., anti-payload antibody)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plasma samples containing the ADC

  • ADC standard for calibration curve

  • Detection antibody (e.g., HRP-conjugated anti-human IgG Fc antibody)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody (e.g., anti-payload antibody) diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate with wash buffer to remove unbound capture antibody.

  • Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.

  • Washing: Wash the plate with wash buffer.

  • Sample and Standard Incubation: Add diluted plasma samples and a serial dilution of the ADC standard to the wells. Incubate to allow the conjugated ADC to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the ADC standard.

    • Determine the concentration of the conjugated antibody in the plasma samples by interpolating their absorbance values from the standard curve.

Visualizing PEG Architectures and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.

cluster_linear Linear PEG cluster_branched Branched PEG Ab1 Antibody Linker1 Linker Ab1->Linker1 PEG1 ---(PEG)n--- Linker1->PEG1 Drug1 Drug PEG1->Drug1 Ab2 Antibody Linker2 Linker Ab2->Linker2 Branch Linker2->Branch PEG2a --(PEG)n-- Branch->PEG2a PEG2b --(PEG)n-- Branch->PEG2b Drug2 Drug PEG2a->Drug2 Start Start Incubate ADC in Plasma Incubate ADC in Plasma Start->Incubate ADC in Plasma Time Points Collect Aliquots at Time Points (0, 24, 48... hrs) Incubate ADC in Plasma->Time Points Capture ADC Immunocapture ADC (Protein A beads) Time Points->Capture ADC Wash Wash Capture ADC->Wash Elute Elute Wash->Elute Analyze LC-MS Analysis Elute->Analyze End End Analyze->End ADC_Monomer ADC Monomer Hydrophobic_Interaction Intermolecular Hydrophobic Interactions ADC_Monomer->Hydrophobic_Interaction Instability PEG_Shielding PEG Hydrophilic Shield ADC_Monomer->PEG_Shielding PEGylation Aggregation ADC Aggregates Hydrophobic_Interaction->Aggregation Stable_ADC Stable ADC Monomer PEG_Shielding->Stable_ADC

References

Safety Operating Guide

Proper Disposal of Bis-(m-PEG4)-amidohexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Bis-(m-PEG4)-amidohexanoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Prior to initiating any disposal procedures, it is critical to wear the appropriate Personal Protective Equipment (PPE). All handling of chemical waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat or other suitable protective clothing.

Step-by-Step Disposal Procedure

The standard and recommended disposal method for this compound is to treat it as hazardous chemical waste. This ensures a high level of safety in the absence of specific hazard data for this compound.

  • Segregation of Waste : All materials that have come into contact with this compound must be kept separate from non-hazardous waste streams. This includes unused product, solutions, and contaminated laboratory materials such as pipette tips, vials, and gloves.[1]

  • Containerization : Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[1] The container must have a secure, tightly sealing cap to prevent any leakage.[1]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, note the concentration and date of accumulation.

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal contractor.[1] Do not dispose of this compound down the drain or in regular trash.[1] The licensed contractor will typically use high-temperature incineration for disposal.[1]

Spill Management

In the event of a spill, immediate and safe cleanup is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment : For small spills, use a dry chemical absorbent to contain the material.[1]

  • Cleanup : Carefully sweep or shovel the absorbed material into a designated hazardous waste container. Avoid generating dust.[1]

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose of Cleanup Materials : All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the hazardous waste container for proper disposal.[1]

Disposal Parameters Summary

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteEnsures the highest level of safety and environmental protection in the absence of specific data.
Container Type Dedicated, leak-proof, and chemically compatible (e.g., HDPE)Prevents leakage and chemical reactions with the container.[1]
Container Labeling "Hazardous Waste," full chemical name, concentration, and dateProvides clear identification for safe handling and disposal.
Storage Designated, secure, and well-ventilated areaMinimizes the risk of accidental spills and exposure.
Final Disposal Method Licensed chemical waste disposal contractorEnsures disposal is handled in an environmentally sound and compliant manner.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_waste_handling On-Site Waste Handling cluster_final_disposal Final Disposal cluster_spill_response Spill Response Protocol A Generation of Waste (e.g., unused product, contaminated labware) B Segregate from Non-Hazardous Waste A->B C Containerize in a Labeled, Chemically Compatible, and Sealed Container B->C D Store in a Designated and Secure Area C->D E Contact Licensed Chemical Waste Disposal Contractor D->E F Arrange for Waste Collection E->F G Proper Disposal by Contractor (e.g., High-Temperature Incineration) F->G Spill Spill Event Spill_Action Contain with dry absorbent. Collect and place in hazardous waste container. Spill->Spill_Action Spill_Action->C Dispose of as hazardous waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis-(m-PEG4)-amidohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Bis-(m-PEG4)-amidohexanoic acid

For researchers, scientists, and professionals in drug development, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Scenario Required PPE Justification
Receiving & Storage - Safety glasses- Nitrile glovesProtects against incidental contact during unpacking and transfer to storage.
Weighing & Aliquoting (Solid Form) - Safety goggles- Nitrile gloves- Lab coat- N95 respirator or use of a chemical fume hoodPrevents inhalation of airborne particles and protects against skin and eye contact.[1]
Handling in Solution - Safety goggles- Nitrile gloves- Lab coatProtects against splashes and direct skin/eye contact with the solution.[1]
Spill Cleanup - Safety goggles- Chemical-resistant gloves (nitrile)- Lab coat or disposable gown- Shoe covers (for large spills)Provides comprehensive protection during the management and cleanup of spills.
Waste Disposal - Safety goggles- Nitrile gloves- Lab coatEnsures protection during the handling and packaging of chemical waste.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Inspection
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Wear safety glasses and nitrile gloves during inspection and transfer.

Storage
  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[4][5]

  • The recommended storage condition is often at -20°C.[6]

Handling and Use
  • Engineering Controls : When handling the solid form, especially when weighing or transferring, work in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize inhalation risks.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Spill Cleanup Protocol
  • Small Spills (Solid) :

    • Wear appropriate PPE (safety goggles, gloves, lab coat).

    • Gently sweep up the spilled material to avoid generating dust.

    • Place the material into a suitable, labeled container for disposal.[5]

  • Small Spills (Liquid) :

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Place the absorbent material into a sealed, labeled container for disposal.

  • Large Spills :

    • Evacuate the area and restrict access.

    • Wear enhanced PPE, including respiratory protection if necessary.

    • Follow your institution's large-spill cleanup procedures.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of unused or waste this compound in a designated, labeled hazardous waste container.[5] Do not dispose of it down the drain.[4]

  • Contaminated Materials : All disposable PPE (gloves, gowns, etc.) and any materials used for spill cleanup should be placed in a sealed bag and disposed of as chemical waste.

  • Consult Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial receipt to final disposal.

receiving Receiving & Inspection storage Secure Storage (-20°C) receiving->storage Inspect & Transfer handling Handling & Use (Fume Hood) storage->handling Retrieve for Use spill Spill Event handling->spill waste_collection Waste Collection handling->waste_collection Collect Used Materials spill_cleanup Spill Cleanup spill->spill_cleanup spill_cleanup->waste_collection Collect Contaminated Materials disposal Final Disposal waste_collection->disposal Follow Regulations

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.